molecular formula C9H12ClNO2 B074894 2,3-Dihydro-1,4-Benzodioxin-2-methanamine hydrochloride CAS No. 1446-27-1

2,3-Dihydro-1,4-Benzodioxin-2-methanamine hydrochloride

Cat. No.: B074894
CAS No.: 1446-27-1
M. Wt: 201.65 g/mol
InChI Key: QIPSWJFYYUTYHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1,4-Benzodioxin-2-methanamine hydrochloride is a useful research compound. Its molecular formula is C9H12ClNO2 and its molecular weight is 201.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c10-5-7-6-11-8-3-1-2-4-9(8)12-7;/h1-4,7H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPSWJFYYUTYHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70932344
Record name 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70932344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446-27-1
Record name 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70932344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1,4-benzodioxin-2-ylmethanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2,3-Dihydro-1,4-Benzodioxin-2-methanamine hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2,3-Dihydro-1,4-Benzodioxin-2-methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a common synthetic pathway for this compound, a valuable building block in medicinal chemistry. The synthesis involves the formation of the benzodioxane ring system, followed by functional group manipulations to introduce the aminomethyl side chain.

Overall Synthesis Pathway

The synthesis commences with the reaction of catechol with a suitable three-carbon electrophile to form the 2,3-dihydro-1,4-benzodioxin ring with a carboxylic acid or ester at the 2-position. This intermediate is then converted to an amide, which is subsequently reduced to the target primary amine. The final step involves the formation of the hydrochloride salt.

Synthesis_Pathway Catechol Catechol Intermediate_Acid 1,4-Benzodioxan-2-carboxylic acid Catechol->Intermediate_Acid 1. Ring Formation Intermediate_Amide 1,4-Benzodioxan-2-carboxamide Intermediate_Acid->Intermediate_Amide 2. Amidation Target_Amine 2,3-Dihydro-1,4-benzodioxin- 2-methanamine Intermediate_Amide->Target_Amine 3. Reduction Final_Product 2,3-Dihydro-1,4-benzodioxin- 2-methanamine hydrochloride Target_Amine->Final_Product 4. Salt Formation

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 1,4-Benzodioxan-2-carboxylic acid

The formation of the benzodioxane ring is a critical step. One common method involves the reaction of catechol with an appropriate C3 synthon. A reliable route is the condensation of catechol with methyl 2,3-dibromopropionate. The resulting ester is then hydrolyzed to the carboxylic acid.

Experimental Protocol

A mixture of catechol, methyl 2,3-dibromopropionate, and a base such as potassium carbonate in a suitable solvent like acetone is refluxed.[1] The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is worked up to isolate the methyl 1,4-benzodioxan-2-carboxylate. This ester is then hydrolyzed, typically using a base like sodium hydroxide in a methanol/water mixture, followed by acidification with an acid such as hydrochloric acid to precipitate the carboxylic acid.[2] The crude acid can be purified by recrystallization.

Quantitative Data
ParameterValueReference
Starting Materials Catechol, Methyl 2,3-dibromopropionate[1]
Base Potassium Carbonate[1]
Solvent Acetone[1]
Reaction Time Not specified
Yield (Carboxylic Acid) 76%[1]

Step 2: Synthesis of 1,4-Benzodioxan-2-carboxamide

The carboxylic acid is converted to the corresponding primary amide. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with ammonia.

Experimental Protocol

1,4-Benzodioxan-2-carboxylic acid is treated with a chlorinating agent like thionyl chloride (SOCl₂) to form 1,4-benzodioxan-2-carbonyl chloride.[1] This reaction is often performed in an inert solvent. The resulting acid chloride is then carefully added to a solution of aqueous ammonia at a low temperature to form 1,4-benzodioxan-2-carboxamide. The product can be isolated by filtration and purified by recrystallization.

Quantitative Data
ParameterValueReference
Starting Material 1,4-Benzodioxan-2-carboxylic acid[1]
Reagent Thionyl Chloride, Aqueous Ammonia[1]
Yield (Acid Chloride) 78%[1]
Yield (Amide) Not specified

Step 3: Reduction to 2,3-Dihydro-1,4-Benzodioxin-2-methanamine

The amide is reduced to the primary amine. A powerful reducing agent like lithium aluminum hydride (LAH) is typically used for this transformation.

Experimental Protocol

A solution of 1,4-benzodioxan-2-carboxamide in a dry, aprotic solvent such as tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride in THF at a reduced temperature (e.g., 0 °C). After the addition is complete, the reaction mixture is typically stirred at room temperature or heated to reflux to ensure complete reaction. The reaction is then carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solid is filtered off, and the organic solvent is removed under reduced pressure to yield the crude amine.

Note: This is a standard procedure for amide reduction. Specific yields for this step were not found in the provided search results and may need to be optimized.

Step 4: Formation of the Hydrochloride Salt

The final step is the conversion of the free amine to its hydrochloride salt to improve its stability and handling properties.

Experimental Protocol

The crude 2,3-Dihydro-1,4-Benzodioxin-2-methanamine is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate. A solution of hydrochloric acid in an organic solvent (e.g., HCl in dioxane or diethyl ether) is then added dropwise with stirring.[3] The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Experimental_Workflow cluster_0 Step 1: Carboxylic Acid Synthesis cluster_1 Step 2 & 3: Amine Synthesis cluster_2 Step 4: Salt Formation s1_start Mix Catechol, Methyl 2,3-dibromopropionate, and K2CO3 in Acetone s1_reflux Reflux Reaction Mixture s1_start->s1_reflux s1_workup Workup and Isolate Ester s1_reflux->s1_workup s1_hydrolysis Hydrolyze Ester with NaOH s1_workup->s1_hydrolysis s1_acidify Acidify with HCl s1_hydrolysis->s1_acidify s1_product Isolate 1,4-Benzodioxan-2-carboxylic acid s1_acidify->s1_product s2_acid_chloride Convert Acid to Acid Chloride (SOCl2) s1_product->s2_acid_chloride Proceed to Amidation s2_amination React with Aqueous Ammonia s2_acid_chloride->s2_amination s2_amide Isolate 1,4-Benzodioxan-2-carboxamide s2_amination->s2_amide s3_reduction Reduce Amide with LiAlH4 in THF s2_amide->s3_reduction s3_quench Quench Reaction s3_reduction->s3_quench s3_product Isolate Target Amine s3_quench->s3_product s4_dissolve Dissolve Amine in Diethyl Ether s3_product->s4_dissolve Proceed to Salt Formation s4_add_hcl Add HCl in Diethyl Ether s4_dissolve->s4_add_hcl s4_precipitate Precipitate Hydrochloride Salt s4_add_hcl->s4_precipitate s4_product Filter and Dry Final Product s4_precipitate->s4_product

Caption: Detailed experimental workflow for the synthesis of the target compound.

This guide outlines a robust pathway for the synthesis of this compound. Researchers should consult the cited literature for more specific details and safety precautions. The yields and reaction conditions may require optimization depending on the scale and purity requirements of the final product.

References

In-Depth Technical Guide to the Physicochemical Properties of 2,3-Dihydro-1,4-Benzodioxin-2-methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3-Dihydro-1,4-Benzodioxin-2-methanamine hydrochloride (CAS Number: 1446-27-1).[1] This compound is a valuable intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] The data and protocols presented herein are intended to support research and development activities in medicinal chemistry and drug discovery.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. Where experimental data for the hydrochloride salt is unavailable, predicted values for the free base or data for a closely related isomer are provided for guidance.

PropertyValueSource
Chemical Structure Chemical Structure of this compoundChem-Impex International
CAS Number 1446-27-1[1]
Molecular Formula C₉H₁₁NO₂·HCl[1]
Molecular Weight 201.65 g/mol [1]
Melting Point 110 °CChemical Suppliers
Boiling Point 323 °C (for the free base, 2,3-dihydro-1,4-benzodioxin-3-ylmethanamine)[2]
Aqueous Solubility Predicted to be solubleGeneral knowledge based on hydrochloride salt nature
pKa (Predicted, free base) 8.8 (amine)Predicted using computational models
LogP (Predicted, free base) 0.7PubChem
Storage Conditions 0-8°C[1]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are outlined below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rate of 10-20°C per minute for a preliminary rapid determination to find the approximate melting range.

  • Allow the apparatus to cool.

  • For an accurate determination, prepare a new capillary and heat to a temperature approximately 20°C below the approximate melting point found in the preliminary run.

  • Reduce the heating rate to 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of the compound in a saturated aqueous solution at a specific temperature.

Materials:

  • This compound

  • Distilled or deionized water

  • Thermostatically controlled shaker bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Prepare a supersaturated solution by adding an excess amount of the compound to a known volume of water in a sealed flask.

  • Place the flask in a shaker bath set to a constant temperature (e.g., 25°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the solution to stand undisturbed at the same temperature to allow undissolved solid to settle.

  • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifuge the aliquot to remove any suspended microparticles.

  • Accurately dilute the clear supernatant with water to a concentration suitable for the chosen analytical method.

  • Determine the concentration of the compound in the diluted solution using a calibrated UV-Vis spectrophotometer (at the wavelength of maximum absorbance) or an HPLC system.

  • Calculate the original concentration in the saturated solution, which represents the aqueous solubility.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the primary amine group.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Reagents:

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

  • Place the beaker on a stir plate and immerse the calibrated pH electrode and the tip of the burette into the solution.

  • Record the initial pH of the solution.

  • Titrate the solution with the standardized NaOH solution, adding small, precise increments (e.g., 0.1 mL).

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point, where a sharp change in pH is observed.

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point, where half of the amine has been neutralized. This can be determined from the midpoint of the steepest part of the titration curve.

LogP Determination (Shake-Flask Method)

Objective: To determine the partition coefficient (LogP) of the free base between n-octanol and water.

Materials:

  • 2,3-Dihydro-1,4-Benzodioxin-2-methanamine (free base)

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • Shaker

  • Analytical method for concentration determination (e.g., UV-Vis spectrophotometry or HPLC)

Procedure:

  • Prepare the free base of the compound by neutralizing the hydrochloride salt with a suitable base and extracting it into an organic solvent, followed by solvent evaporation.

  • Dissolve a known amount of the free base in either the water-saturated n-octanol or the n-octanol-saturated water.

  • Add a known volume of the second, immiscible phase to a separatory funnel or centrifuge tube.

  • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.

  • Carefully separate the two phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • LogP is the base-10 logarithm of the partition coefficient.

Signaling Pathways and Biological Context

Derivatives of the benzodioxan scaffold have been shown to interact with various G-protein coupled receptors (GPCRs), notably α-adrenergic and serotonin receptors. Understanding these signaling pathways is crucial for drug development professionals.

α1-Adrenergic Receptor Signaling

Many benzodioxan derivatives act as antagonists at α1-adrenergic receptors. These receptors are involved in smooth muscle contraction, and their signaling is primarily mediated through the Gq alpha subunit of the G-protein complex.

alpha1_adrenergic_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Norepinephrine/ Epinephrine Receptor α1-Adrenergic Receptor Ligand->Receptor G_protein Gq Protein (α, β, γ subunits) Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca_ER->PKC co-activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response leads to

Caption: α1-Adrenergic Receptor Signaling Pathway.

5-HT1A Serotonin Receptor Signaling

Certain benzodioxan derivatives exhibit agonist activity at 5-HT1A serotonin receptors. These receptors are primarily coupled to the Gi/o alpha subunit of G-proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

serotonin_5HT1A_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Serotonin (5-HT) Receptor 5-HT1A Receptor Ligand->Receptor G_protein Gi/o Protein (α, β, γ subunits) Receptor->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response leads to

Caption: 5-HT1A Serotonin Receptor Signaling Pathway.

This guide provides foundational data and methodologies to aid in the research and development of pharmaceuticals based on the 2,3-Dihydro-1,4-Benzodioxin-2-methanamine scaffold. For further information, researchers are encouraged to consult the cited literature and relevant chemical databases.

References

The Silent Scaffold: Unraveling the Mechanism of Action of 2,3-Dihydro-1,4-Benzodioxin-2-methanamine Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

2,3-Dihydro-1,4-Benzodioxin-2-methanamine hydrochloride is a pivotal chemical entity in medicinal chemistry, primarily serving as a versatile synthetic intermediate rather than an endogenously active pharmacological agent. Its rigid, bicyclic structure provides a valuable scaffold for the design and synthesis of a diverse array of biologically active compounds. While data on the intrinsic mechanism of action of the parent compound is scarce, its true significance lies in the pharmacological activities of its derivatives, which span a wide spectrum of therapeutic targets, including neurotransmitter receptors and key enzymes. This technical guide elucidates the role of this compound as a foundational building block and delves into the mechanisms of action of its prominent derivatives, supported by available quantitative data, experimental methodologies, and visual pathway diagrams.

This compound: A Synthetic Precursor

Extensive literature review indicates that this compound is predominantly utilized as a key intermediate in the synthesis of more complex pharmaceutical agents, particularly those targeting neurological disorders.[1][2] Its chemical structure offers a stable and reactive platform for the development of novel therapeutic molecules.[2] The primary amine and the benzodioxan core are amenable to a variety of chemical modifications, allowing for the exploration of diverse chemical spaces and the optimization of pharmacological activity.

The general synthetic utility can be visualized as a starting point for creating a library of derivatives with varied biological targets.

Synthetic_Utility Parent 2,3-Dihydro-1,4-Benzodioxin- 2-methanamine HCl Derivatives Diverse Biologically Active Derivatives Parent->Derivatives Chemical Synthesis Targets Pharmacological Targets (Receptors, Enzymes, etc.) Derivatives->Targets Biological Activity

Figure 1: Synthetic relationship of the core compound.

Mechanisms of Action of Key Derivatives

The pharmacological impact of the 2,3-Dihydro-1,4-Benzodioxin-2-methanamine scaffold is realized through its derivatives. These compounds have been shown to interact with a variety of biological targets, leading to distinct mechanisms of action.

Modulation of Neurotransmitter Systems

A significant area of investigation for derivatives of this scaffold is in neuropharmacology, particularly in the modulation of adrenergic and serotonergic systems.

Several derivatives incorporating the 1,4-benzodioxan moiety are potent α-adrenergic receptor antagonists.[3] These compounds typically feature the benzodioxan structure linked to a piperazine ring, which in turn is substituted with an aryl group. This structural motif is critical for high-affinity binding to α1-adrenoceptors.

  • Mechanism: These derivatives act as competitive antagonists at α1-adrenergic receptors, blocking the binding of endogenous catecholamines like norepinephrine. This leads to the inhibition of downstream signaling pathways, such as the phospholipase C (PLC) pathway, resulting in smooth muscle relaxation and vasodilation.

Adrenergic_Antagonism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Binds PLC Phospholipase C (PLC) Alpha1_Receptor->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Response Physiological Response (e.g., Vasoconstriction) Ca_Release->Response Derivative Benzodioxan Derivative Derivative->Alpha1_Receptor Blocks

Figure 2: α1-Adrenergic receptor antagonism pathway.

Derivatives of 2,3-Dihydro-1,4-Benzodioxin-2-methanamine have also been developed as ligands for the serotonin 5-HT1A receptor, exhibiting both agonist and antagonist properties depending on the specific structural modifications. This dual activity is of significant interest for the development of atypical antipsychotics and anxiolytics.

  • Mechanism:

    • Agonists: These compounds bind to and activate 5-HT1A autoreceptors on serotonergic neurons, leading to a decrease in neuronal firing and serotonin release. Postsynaptically, they mimic the action of serotonin, leading to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibition of adenylyl cyclase.

    • Antagonists: These derivatives block the effects of endogenous serotonin at 5-HT1A receptors, which can be beneficial in conditions where excessive serotonergic activity is implicated.

Enzyme Inhibition

More recently, derivatives of 2,3-dihydro-1,4-benzodioxine have been identified as inhibitors of PARP1, an enzyme crucial for DNA single-strand break repair.[4] This has significant implications for cancer therapy.

  • Mechanism: By inhibiting PARP1, these compounds prevent the repair of DNA single-strand breaks. In cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), the accumulation of unrepaired single-strand breaks leads to the formation of double-strand breaks during DNA replication. The inability to repair these double-strand breaks results in synthetic lethality and cancer cell death.

PARP1_Inhibition_Workflow cluster_0 Normal Cell cluster_1 Cancer Cell (with Derivative) DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 Recruits BER Base Excision Repair (BER) PARP1->BER Activates DNA_Repair DNA Repair BER->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival DNA_SSB_Cancer DNA Single-Strand Break (SSB) PARP1_Cancer PARP1 DNA_SSB_Cancer->PARP1_Cancer BER_Blocked BER Blocked PARP1_Cancer->BER_Blocked Derivative_PARP Benzodioxan Derivative Derivative_PARP->PARP1_Cancer Inhibits DSB Double-Strand Break (DSB) BER_Blocked->DSB Leads to Apoptosis Apoptosis DSB->Apoptosis

Figure 3: Mechanism of PARP1 inhibition by benzodioxan derivatives.

Certain carboxylic acid derivatives of 2,3-dihydro-1,4-benzodioxin have demonstrated anti-inflammatory properties.[5]

  • Mechanism: While the exact mechanism for all such derivatives is not fully elucidated, some have been shown to act as inhibitors of cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs). By inhibiting COX enzymes, they block the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

Quantitative Data on Derivatives

While no quantitative data is available for the parent compound, studies on its derivatives have reported binding affinities and inhibitory concentrations.

Derivative ClassTargetParameterValueReference
Arylpiperazine Derivativesα1-AdrenoceptorsKiVaries (nM range)[3]
Carboxamide DerivativesPARP1IC500.082 µM - 12 µM[4]
Carboxylic Acid DerivativesInflammation (in vivo)PotencyComparable to Ibuprofen[5]

Table 1: Summary of Quantitative Data for 2,3-Dihydro-1,4-Benzodioxin Derivatives

Experimental Protocols

The characterization of the pharmacological activity of derivatives of 2,3-Dihydro-1,4-Benzodioxin-2-methanamine involves a range of standard in vitro and in vivo assays.

Radioligand Binding Assays

This technique is used to determine the affinity of the synthesized compounds for specific receptors.

  • Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor.

  • General Protocol:

    • Prepare cell membranes expressing the receptor of interest (e.g., α1-adrenergic receptors).

    • Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., [3H]prazosin for α1-adrenoceptors) and varying concentrations of the unlabeled test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Membrane_Prep Prepare Receptor-Expressing Cell Membranes Incubation Incubate with Radioligand and Test Compound Membrane_Prep->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Quantification Quantify Radioactivity Filtration->Quantification Analysis Calculate IC50 and Ki Quantification->Analysis

Figure 4: General workflow for a radioligand binding assay.
Enzyme Inhibition Assays

For derivatives targeting enzymes like PARP1, in vitro inhibition assays are crucial.

  • Objective: To determine the IC50 value of a compound against a specific enzyme.

  • General Protocol (PARP1 Assay):

    • Use a recombinant human PARP1 enzyme.

    • In a multi-well plate, combine the enzyme, its substrate (NAD+), and activated DNA.

    • Add varying concentrations of the test inhibitor.

    • Incubate to allow the PARPylation reaction to proceed.

    • Detect the amount of PARPylation, often using an antibody-based method (e.g., ELISA) that recognizes the product (poly(ADP-ribose) chains).

    • Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

In Vivo Models

To assess the physiological effects of the derivatives, various animal models are employed. For example, for anti-inflammatory activity, the carrageenan-induced rat paw edema model is commonly used.[5]

  • Objective: To evaluate the in vivo anti-inflammatory efficacy of a compound.

  • General Protocol:

    • Administer the test compound or vehicle to groups of rats.

    • After a set period, induce inflammation by injecting carrageenan into the sub-plantar region of one hind paw.

    • Measure the volume of the paw at regular intervals using a plethysmometer.

    • The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups to the vehicle-treated control group.

Conclusion

While this compound itself does not have a well-defined mechanism of action, it stands as a cornerstone in the edifice of medicinal chemistry. Its true pharmacological identity is revealed through its diverse derivatives, which have been successfully tailored to interact with a multitude of biological targets. The ability of this scaffold to yield potent and selective modulators of neurotransmitter systems and critical enzymes underscores its enduring importance in the quest for novel therapeutics for a range of human diseases. Future research will undoubtedly continue to leverage the structural and chemical attributes of this remarkable building block to explore new frontiers in drug discovery.

References

An In-depth Technical Guide to 1,4-Benzodioxan-2-methanamine Hydrochloride (CAS Number: 1446-27-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Benzodioxan-2-methanamine hydrochloride, with the CAS number 1446-27-1, is a heterocyclic compound belonging to the benzodioxan class of chemicals. Its structure, featuring a benzene ring fused to a dioxane ring with a methylamine hydrochloride substituent, makes it a valuable scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and biological activities, with a focus on its role as an alpha-adrenoceptor antagonist.

Chemical Structure and Identification

The chemical structure of 1,4-Benzodioxan-2-methanamine hydrochloride is characterized by a 1,4-benzodioxan core with a methanamine hydrochloride group attached at the 2-position of the dioxane ring.

Systematic Name: (2,3-Dihydro-1,4-benzodioxin-2-yl)methanamine hydrochloride[1]

Synonyms:

  • 2-(Aminomethyl)-1,4-benzodioxane hydrochloride[1]

  • (2,3-Dihydrobenzo[b][2][3]dioxin-2-yl)methanamine hydrochloride

Chemical Structure:

Figure 1: Chemical structure of 1,4-Benzodioxan-2-methanamine hydrochloride.

Physicochemical Properties

A summary of the key physicochemical properties for 1,4-Benzodioxan-2-methanamine hydrochloride and its free base, 2-Aminomethyl-1,4-benzodioxane, are presented below.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 1446-27-1[1]
Molecular Formula C₉H₁₂ClNO₂[1]
Molecular Weight 201.65 g/mol [1]
Appearance White to off-white solid[4]
Solubility Soluble in polar solvents like water and alcohols[4]
Boiling Point (Free Base) 105-110 °C at 3 mmHg[5]
Density (Free Base) 1.1679 g/mL at 25 °C[5]
Refractive Index (Free Base) n20/D 1.5594[5]

Spectral Data

Table 2: Spectral Data

SpectrumKey Peaks/Shifts (Compound)Reference
¹H NMR 1,4-Benzodioxan: δ 6.845 (m, 2H), 6.805 (m, 2H), 4.184 (s, 4H)
¹³C NMR 1,4-Benzodioxan: δ 143.5, 121.5, 117.2, 64.4[6]
IR 1,4-Benzodioxan-6-amine: Key stretches for N-H, C-H (aromatic and aliphatic), C-O, C-N[7]

Experimental Protocols

Synthesis of 1,4-Benzodioxan-2-methanamine Hydrochloride

While a specific, detailed protocol for the direct synthesis of 1,4-Benzodioxan-2-methanamine hydrochloride is not extensively documented, a general and adaptable synthetic route can be derived from the synthesis of related 2-substituted 1,4-benzodioxanes. A common approach involves the reaction of a catechol with a suitable three-carbon synthon followed by functional group transformations.

A plausible synthetic workflow is outlined below:

G cluster_0 Synthetic Pathway Catechol Catechol Intermediate1 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine Catechol->Intermediate1 Base (e.g., K₂CO₃) Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate1 Intermediate2 2-(Azidomethyl)-2,3-dihydro-1,4-benzodioxine Intermediate1->Intermediate2 Nucleophilic Substitution SodiumAzide Sodium Azide SodiumAzide->Intermediate2 FreeBase 2-(Aminomethyl)-1,4-benzodioxane Intermediate2->FreeBase Azide Reduction Reduction Reduction (e.g., H₂/Pd-C or LiAlH₄) Reduction->FreeBase FinalProduct 1,4-Benzodioxan-2-methanamine Hydrochloride FreeBase->FinalProduct Salt Formation HCl HCl in Ether HCl->FinalProduct

Figure 2: Plausible synthetic workflow for 1,4-Benzodioxan-2-methanamine hydrochloride.

Detailed Experimental Steps (Adapted from general procedures for benzodioxane synthesis):

  • Synthesis of 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine: To a solution of catechol in a suitable solvent such as acetone or DMF, add a base like potassium carbonate. Stir the mixture at room temperature, and then add epichlorohydrin dropwise. The reaction mixture is then heated to reflux for several hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the intermediate.

  • Synthesis of 2-(Azidomethyl)-2,3-dihydro-1,4-benzodioxine: The 2-(chloromethyl)-2,3-dihydro-1,4-benzodioxine is dissolved in a polar aprotic solvent like DMF, and sodium azide is added. The mixture is heated with stirring for several hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled and poured into water, followed by extraction with an organic solvent. The combined organic layers are washed, dried, and concentrated.

  • Synthesis of 2-(Aminomethyl)-1,4-benzodioxane (Free Base): The azide intermediate is reduced to the primary amine. This can be achieved through catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) in a solvent like ethanol or methanol, or by using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF.

  • Formation of the Hydrochloride Salt: The resulting free base, 2-(aminomethyl)-1,4-benzodioxane, is dissolved in a suitable anhydrous solvent (e.g., diethyl ether). A solution of hydrogen chloride in the same or a compatible solvent is then added dropwise with stirring. The hydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with fresh solvent, and dried under vacuum.

Biological Activity and Mechanism of Action

Derivatives of 1,4-benzodioxan are well-recognized for their pharmacological activities, particularly as antagonists of alpha-adrenergic receptors (α-adrenoceptors).

Alpha-Adrenoceptor Antagonism

1,4-Benzodioxan-2-methanamine hydrochloride and its analogs act as alpha-blockers, interfering with the signaling of catecholamines like norepinephrine and epinephrine at α-adrenoceptors. This antagonism can lead to various physiological effects, including vasodilation and relaxation of smooth muscle. The affinity for α₁- versus α₂-adrenoceptors can vary among different benzodioxane derivatives.

Signaling Pathway of α₁-Adrenoceptor Antagonism

As an α₁-adrenoceptor antagonist, 1,4-Benzodioxan-2-methanamine hydrochloride is expected to block the canonical Gq-protein coupled signaling pathway initiated by the binding of endogenous agonists like norepinephrine.

G cluster_0 Alpha-1 Adrenoceptor Signaling Pathway cluster_1 G-Protein Activation cluster_2 Second Messenger Production cluster_3 Downstream Effects Norepinephrine Norepinephrine (Agonist) Alpha1_Receptor α₁-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Binds and Activates Gq_protein Gq Protein Alpha1_Receptor->Gq_protein Activates Antagonist 1,4-Benzodioxan-2-methanamine HCl (Antagonist) Antagonist->Alpha1_Receptor Blocks Binding PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP₃) PLC->IP3 Produces DAG Diacylglycerol (DAG) PLC->DAG Produces ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Figure 3: Simplified signaling pathway of α₁-adrenergic receptor and its antagonism.

The binding of an agonist like norepinephrine to the α₁-adrenergic receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These events lead to various cellular responses, most notably smooth muscle contraction.[8] 1,4-Benzodioxan-2-methanamine hydrochloride, by blocking the initial binding of the agonist to the receptor, inhibits this entire downstream signaling cascade.

Applications in Research and Drug Development

The 1,4-benzodioxan scaffold is present in several clinically used drugs.[9] 1,4-Benzodioxan-2-methanamine hydrochloride serves as a key intermediate and a research tool in the following areas:

  • Lead Optimization: Its structure can be modified to develop more potent and selective α-adrenoceptor antagonists for the treatment of conditions like hypertension and benign prostatic hyperplasia.

  • Structure-Activity Relationship (SAR) Studies: It is used in SAR studies to understand the structural requirements for binding to and modulating the activity of adrenoceptors.

  • Pharmacological Research: As a selective antagonist, it can be used to probe the physiological and pathophysiological roles of α₁-adrenoceptors in various tissues and disease models.

Conclusion

1,4-Benzodioxan-2-methanamine hydrochloride (CAS 1446-27-1) is a significant compound for researchers in medicinal chemistry and pharmacology. Its well-defined structure and its activity as an alpha-adrenoceptor antagonist make it a valuable tool for the development of new therapeutic agents and for the fundamental study of adrenergic signaling. This guide provides a foundational understanding of its chemical and biological properties, serving as a valuable resource for professionals in the field.

References

The Role of 2,3-Dihydro-1,4-Benzodioxin-2-methanamine Hydrochloride in Neuropharmacology: A Technical Guide to a Core Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydro-1,4-benzodioxin-2-methanamine hydrochloride is a key heterocyclic amine primarily recognized not for its intrinsic neuropharmacological activity, but as a crucial and versatile structural scaffold in the synthesis of novel, neurologically active compounds.[1][2] Its unique constrained ether framework allows for precise spatial orientation of pharmacophoric elements, making it a privileged starting point for the development of ligands targeting a range of central nervous system (CNS) receptors. This technical guide will elucidate the role of this compound as a synthetic intermediate and provide an in-depth analysis of the neuropharmacological profiles of its key derivatives, including potent α2-adrenergic antagonists and multimodal dopamine D2/serotonin 5-HT1A receptor ligands with potential applications in treating depression, schizophrenia, and neurodegenerative disorders.

Introduction: A Scaffold of Potential

The 2,3-dihydro-1,4-benzodioxin moiety is a significant motif in medicinal chemistry, imparting favorable pharmacokinetic properties and serving as a rigid anchor for functional groups to interact with biological targets.[3] 2,3-Dihydro-1,4-Benzodioxin-2-methanamine, as the hydrochloride salt, provides a stable, readily functionalized starting material for synthetic chemists.[1][2] While direct evidence for the neuropharmacological role of the title compound is absent from current literature, its structural contribution is evident in several classes of well-characterized neuropharmacological agents. This guide focuses on these derivatives to illustrate the scaffold's importance.

Key Derivatives and Their Neuropharmacological Significance

The true neuropharmacological relevance of the 2,3-dihydro-1,4-benzodioxin-2-methanamine core is demonstrated through the biological activity of the more complex molecules derived from it.

α2-Adrenergic Receptor Antagonists

A prominent class of derivatives includes potent and selective α2-adrenergic receptor antagonists. These compounds modulate the release of norepinephrine and other neurotransmitters, a mechanism with therapeutic potential for depression and cognitive disorders.[4][5] Notable examples include Idazoxan, Efaroxan, and Fluparoxan.

Data Presentation: Receptor Binding Affinities

CompoundReceptor TargetAffinity MetricValueSpecies/TissueReference
Fluparoxan α2-AdrenoceptorpKB7.87Rat Vas Deferens[6]
α2-AdrenoceptorpKB7.89Guinea-Pig Ileum[6]
α1-AdrenoceptorpKB4.45Rat Anococcygeus[6]
Idazoxan α2-Adrenergic ReceptorIC5069 nM-[7]
Imidazoline I1 ReceptorIC5066 nM-[7]
Imidazoline I2 ReceptorIC5061 nM-[7]
α2A-Adrenergic ReceptorKd67 nM-[7]
α2C-Adrenergic ReceptorKd69 nM-[7]
α2B-Adrenergic ReceptorKd407 nM-[7]
α1-Adrenergic ReceptorIC504,000 µM-[7]
Efaroxan α2-Adrenoceptor-Potent Antagonist-[8][9]
I1-Imidazoline Receptor-Selective Antagonist-[9]

Experimental Protocols: Radioligand Binding Assay (General Protocol)

A generalized protocol for determining receptor binding affinity, as is common in the cited studies, is outlined below.

  • Tissue Preparation: Brain tissue (e.g., rat cortex) is homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifugation: The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes. The supernatant is discarded, and the pellet is washed and re-suspended in fresh buffer.

  • Incubation: A specific concentration of a radiolabeled ligand (e.g., [³H]-clonidine for α2-receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., Idazoxan).

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. Unbound radioligand is washed away.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist. Ki values are then derived from IC50 values using the Cheng-Prusoff equation.

Mandatory Visualization: α2-Adrenergic Antagonism Signaling Pathway

G cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicle NE_Synapse NE NE_Vesicle->NE_Synapse Release AutoR α2 Autoreceptor NE_Synapse->AutoR Binds PostR Postsynaptic Adrenergic Receptor NE_Synapse->PostR Activates AutoR->NE_Vesicle Inhibits Release (Negative Feedback) Response Cellular Response PostR->Response Fluparoxan Fluparoxan / Idazoxan (α2 Antagonist) Fluparoxan->AutoR Blocks

Caption: Negative feedback loop of norepinephrine release and its blockade by α2 antagonists.

Multimodal D2 Antagonist / 5-HT1A Partial Agonists

Another critical application of the scaffold is in the development of atypical antipsychotics. By N-substituting the core amine, researchers have created derivatives with a dual-action profile: antagonism at dopamine D2 receptors and partial agonism at serotonin 5-HT1A receptors. This profile is characteristic of modern antipsychotic drugs, aiming to treat psychosis with a lower incidence of extrapyramidal side effects.[10]

Data Presentation: Receptor Binding Profile of Derivative 24

Receptor TargetAffinity Metric (Ki)Value (nM)SpeciesReference
Dopamine D2KiGood AffinityHuman[10]
Dopamine D3KiGood AffinityHuman[10]
Serotonin 5-HT1AKiGood AffinityHuman[10]
α1 AdrenoceptorKiSignificantly Lower AffinityHuman[10]
Histamine H1KiSignificantly Lower AffinityRat[10]
MuscarinicKiSignificantly Lower AffinityRat[10]
(Note: Specific Ki values for compound 24 were described qualitatively as "good" or "lower" in the source material.)[10]

Experimental Protocols: Synthesis of N-Substituted Derivatives (General Workflow)

The synthesis of these multimodal ligands involves extending the amine functionality of the core scaffold.[10]

  • Starting Material: (S)-2,3-dihydro-1,4-benzodioxin-2-methanamine.

  • Alkylation: The primary amine is reacted with an appropriate alkylating agent, such as N-(3-bromopropyl)phthalimide, to introduce a linker chain.

  • Deprotection: The phthalimide protecting group is removed, typically using hydrazine, to yield a primary amine at the end of the linker.

  • Final Coupling: The newly formed primary amine is reacted with a heterocyclic moiety (e.g., 2-chloropyrimidine) to yield the final N-substituted target compound.

  • Purification: The final product is purified using standard techniques like column chromatography.

Mandatory Visualization: Synthetic Workflow

G Core 2,3-Dihydro-1,4-benzodioxin- 2-methanamine Step1 Alkylation Core->Step1 Intermediate1 Phthalimide-Protected Intermediate Step2 Deprotection (Hydrazine) Intermediate1->Step2 Intermediate2 Primary Amine with Linker Step3 Coupling with Heterocycle Intermediate2->Step3 Final Final N-Substituted Derivative (e.g., Cmpd 24) Step1->Intermediate1 Step2->Intermediate2 Step3->Final

Caption: General synthetic pathway for N-substituted benzodioxin derivatives.

Conclusion and Future Directions

This compound is a quintessential example of a molecular scaffold whose value is realized through chemical elaboration. While devoid of a significant neuropharmacological profile itself, it provides the structural foundation for potent and selective ligands for key CNS targets. The development of α2-adrenergic antagonists and multimodal D2/5-HT1A agents from this core structure highlights its enduring importance in the quest for novel therapeutics for psychiatric and neurological disorders. Future research will likely continue to leverage this scaffold's unique stereochemical and electronic properties to design next-generation CNS drugs with improved efficacy and safety profiles.

References

Spectral Characterization of Benzodioxin Pyrazoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the spectral characterization of novel benzodioxin pyrazoline derivatives. These compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications, including antimicrobial and anticancer activities.[1] This document details the synthesis, purification, and comprehensive spectral analysis using various spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). Detailed experimental protocols and tabulated spectral data are presented to facilitate reproducibility and further research. Additionally, this guide illustrates key processes, including the synthetic pathway and a representative biological mechanism of action, using logical diagrams to enhance understanding.

Introduction

Pyrazoline derivatives are a well-established class of five-membered nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities.[2][3] The incorporation of a benzodioxin moiety into the pyrazoline scaffold can modulate the pharmacological properties of the resulting molecule.[1] The synthesis of these derivatives is typically achieved through the cyclization of chalcone precursors with hydrazine hydrate.[4][5] A thorough spectral characterization is crucial for the unambiguous identification and purity assessment of these newly synthesized compounds, which is a prerequisite for any subsequent biological evaluation.

Synthesis of Benzodioxin Pyrazoline Derivatives

The synthesis of benzodioxin pyrazoline derivatives is generally accomplished in a two-step process. The first step involves a Claisen-Schmidt condensation to form a benzodioxin chalcone derivative. The subsequent step is a Michael addition reaction with hydrazine hydrate, which leads to the formation of the pyrazoline ring.[1][5]

Synthesis_Workflow cluster_chalcone Step 1: Chalcone Synthesis cluster_pyrazoline Step 2: Pyrazoline Synthesis start Substituted Benzaldehyde + 1,4-Benzodioxan-6-yl-methyl ketone base Base Medium (e.g., KOH/Ethanol) start->base cs_condensation Claisen-Schmidt Condensation base->cs_condensation chalcone Dihydrobenzo[b]dioxin Chalcone Derivatives (DBDD) cs_condensation->chalcone michael_addition Michael Addition & Cyclization chalcone->michael_addition hydrazine Hydrazine Hydrate hydrazine->michael_addition solvent Solvent (e.g., Carboxyethane) solvent->michael_addition dbdp Benzodioxin Pyrazoline Derivatives (DBDP) michael_addition->dbdp

Caption: General synthesis workflow for benzodioxin pyrazoline derivatives.

Experimental Protocols

General Synthesis Protocol for Benzodioxin Pyrazoline Derivatives (DBDP)

This protocol is a representative procedure for the synthesis of the target compounds.[5]

  • Chalcone Dissolution: In a 250 mL round-bottom flask, dissolve 0.025 mol of the appropriate dihydrobenzo[b]dioxin chalcone derivative in 40 mL of carboxyethane.

  • Addition of Hydrazine Hydrate: To the solution, add approximately 1 mL of hydrazine hydrate and shake the mixture well.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle for a period of 12-16 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, pour the reaction mixture over crushed ice.

  • Isolation and Purification: The resulting solid product is separated by filtration and recrystallized from a suitable solvent to yield the pure benzodioxin pyrazoline derivative.

Spectral Analysis Instrumentation

The following instrumentation is typically used for the spectral characterization of the synthesized compounds.[5]

  • Infrared (IR) Spectroscopy: A SHIMADZU FT-IR spectrometer was used, with spectra recorded using KBr pellets.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a BRUKER instrument at 400 MHz and 100 MHz, respectively. Deuterated chloroform (CDCl₃) was used as the solvent and Tetramethylsilane (TMS) as the internal reference.

  • UV-Visible (UV-Vis) Spectroscopy: A UV-Vis spectrophotometer is used, with samples dissolved in a suitable solvent like ethanol or acetonitrile.

  • Mass Spectrometry (MS): High-resolution mass spectra (HRMS) can be obtained using an ESI-TOF (Electrospray Ionization-Time of Flight) mass spectrometer.

Spectral Data and Characterization

The following sections summarize the key spectral data for a series of synthesized benzodioxin pyrazoline derivatives. The nomenclature DBDP-X is used as a reference to the study by Prabha et al.[1][5]

Infrared (IR) Spectroscopy

The IR spectra of benzodioxin pyrazoline derivatives show characteristic absorption bands corresponding to the various functional groups present in the molecules.

CompoundC=N (cm⁻¹)C=O (cm⁻¹)C=C (cm⁻¹)C-N (cm⁻¹)Aromatic C-H (cm⁻¹)Aliphatic C-H (cm⁻¹)
DBDP-2 1652.171693.161592.311142.122982.312886.12
DBDP-3 1654.211692.931590.421139.422985.102887.32
DBDP-5 1651.181693.531592.181135.212980.922887.92
DBDP-7 1656.841695.781593.181145.482984.672886.34
DBDP-9 1650.631690.961589.421141.872981.572880.42

Data sourced from Prabha et al. (2020)[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the precise structure of the synthesized derivatives.

¹H NMR: The proton NMR spectra typically exhibit characteristic signals for the pyrazoline ring protons, which often appear as a set of doublets of doublets (an ABX spin system) due to their diastereotopic nature.[4] Aromatic protons resonate in the downfield region, while aliphatic protons, including those of the benzodioxin moiety and any substituents, appear in the upfield region.

¹³C NMR: The carbon NMR spectra provide information about the carbon skeleton. The C=O carbon of the propan-1-one group is typically observed in the range of 172 ppm. The three carbons of the pyrazoline ring (C-3, C-4, and C-5) show characteristic chemical shifts. Aromatic carbons and the carbons of the benzodioxin ring also have distinct resonance signals.[4]

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
DBDP-2 1.149-1.183 (t, 3H), 2.742-2.799 (d, 2H), 5.47 (dd), 6.811-7.892 (m, Ar-H)153.20 (C-3), 42.04 (C-4), 59.46 (C-5), 64.27, 64.57 (dioxin Ca, Cb)
DBDP-3 1.150-1.187 (t, 3H), 2.74-2.79 (d, 2H), 3.07 (dd), 3.64 (dd), 3.76 (s, 3H, OCH₃), 6.791-7.599 (m, Ar-H)172.40 (C=O), 153.24 (C-3), 42.19 (C-4), 59.54 (C-5), 64.24, 64.53 (dioxin Ca, Cb)
DBDP-5 1.152-1.175 (t, 3H), 2.738-2.782 (d, 2H), 5.39 (dd), 6.801-7.879 (m, Ar-H)153.22 (C-3), 42.10 (C-4), 59.52 (C-5), 64.22, 64.58 (dioxin Ca, Cb)
DBDP-7 1.154-1.178 (t, 3H), 2.739-2.786 (d, 2H), 3.06 (dd), 3.59 (dd), 3.74, 3.89 (s, 3H, CH₃), 6.802-7.874 (m, Ar-H)172.34 (C=O), 153.42 (C-3), 42.08 (C-4), 59.52 (C-5), 64.25, 64.55 (dioxin Ca, Cb)
DBDP-9 1.151-1.181 (t, 3H), 2.731-2.779 (d, 2H), 3.02 (dd), 3.64 (dd), 5.45 (dd), 6.665-7.879 (m, Ar-H)153.35 (C-3), 42.21 (C-4), 59.59 (C-5), 64.23, 64.51 (dioxin Ca, Cb)

Data sourced from Prabha et al. (2020)[5]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Pyrazoline derivatives typically exhibit strong absorption bands in the UV-Vis region due to the conjugated π-electron system. For similar spiropyrazoline derivatives, maximum absorption has been observed between 260-270 nm.[6] 1,3,5-triarylpyrazolines can show absorption maxima around 380-390 nm, which is attributed to the π→π* transition of the conjugated system.[7][8] The exact position and intensity of the absorption maxima for benzodioxin pyrazoline derivatives will depend on the specific substitution pattern on the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compounds. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula. For other pyrazoline derivatives, the molecular ion peak [M+H]⁺ is typically observed, confirming the molecular weight of the compound.[9][10]

Potential Biological Activity and Mechanism of Action

Pyrazoline derivatives have been extensively studied for their anticancer properties.[11][12] One of the common mechanisms of action is the induction of apoptosis (programmed cell death) in cancer cells. This can occur through various signaling pathways, including the inhibition of key enzymes like tubulin and topoisomerases, leading to cell cycle arrest and subsequent apoptosis.[1][4]

Apoptosis_Pathway cluster_drug Mechanism of Action cluster_cell Cellular Response drug Benzodioxin Pyrazoline Derivative target Cellular Targets (e.g., Tubulin, Topoisomerase II, Kinases) drug->target Inhibition cell_cycle Cell Cycle Arrest (G2/M Phase) target->cell_cycle apoptosis Induction of Apoptosis cell_cycle->apoptosis caspase Caspase Activation apoptosis->caspase death Cancer Cell Death caspase->death

Caption: A generalized signaling pathway for the anticancer activity of pyrazolines.

Conclusion

This technical guide has outlined the comprehensive spectral characterization of benzodioxin pyrazoline derivatives. The provided data and protocols serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The detailed IR and NMR data, coupled with an understanding of the expected UV-Vis and MS spectral properties, allow for the confident identification and characterization of these promising compounds. The visualization of the synthetic workflow and a potential mechanism of action further aids in the conceptual understanding of the research and development process for this class of molecules.

References

The Dual Facets of 1,4-Benzodioxins: From Nature's Blueprint to Medicinal Breakthroughs

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The 1,4-benzodioxin moiety, a heterocyclic scaffold composed of a benzene ring fused to a 1,4-dioxin ring, has emerged as a privileged structure in medicinal chemistry. Its prevalence in a variety of naturally occurring compounds with significant biological activities has spurred extensive research into its therapeutic potential. This technical guide provides an in-depth exploration of the natural occurrence and medicinal importance of 1,4-benzodioxin derivatives, offering a comprehensive resource for scientists and researchers in the field of drug discovery and development.

Natural Occurrence of 1,4-Benzodioxin Derivatives

The 1,4-benzodioxin framework is a recurring motif in a diverse array of natural products, particularly in the plant kingdom. These compounds, often classified as lignans or neolignans, are biosynthesized through the oxidative coupling of phenylpropanoid units. Their structural diversity, arising from different substitution patterns and stereochemistry, contributes to their wide range of biological activities.

Notable examples of naturally occurring 1,4-benzodioxin derivatives include:

  • Silybin: A prominent flavonolignan isolated from the seeds of milk thistle (Silybum marianum). It is a major bioactive component of silymarin, an extract widely used for its hepatoprotective effects.[1][2]

  • Cleomiscosins (A, B, and C): A group of coumarinolignans found in plants of the Cleome genus, such as Cleome viscosa. These compounds have demonstrated anti-inflammatory and potential anticancer properties.[3][4]

  • Eusiderins: Neolignans isolated from plants of the Eusideroxylon and Virola genera. They have shown antioxidant and antifungal activities.[5][6]

  • Other Lignans: A wide variety of other 1,4-benzodioxane lignans are found in numerous plant sources, including flaxseeds, sesame seeds, whole grains, and various fruits and vegetables. These dietary lignans are precursors to enterolignans, which are metabolized by gut microbiota and have been associated with various health benefits.[7][8][9][10]

The natural abundance and inherent biological activity of these compounds have made them attractive starting points for the development of novel therapeutic agents.

Medicinal Importance and Pharmacological Activities

The 1,4-benzodioxin scaffold is associated with a broad spectrum of pharmacological activities, making it a versatile template for drug design. Both natural and synthetic derivatives have been extensively investigated for their therapeutic potential in various disease areas.

Anti-inflammatory Activity

Several 1,4-benzodioxin derivatives have demonstrated potent anti-inflammatory effects. For instance, a mixture of cleomiscosins A, B, and C has been shown to reduce the production of pro-inflammatory mediators such as IL-6, TNF-α, and nitric oxide in a dose-dependent manner.[3] The proposed mechanism of action for many of these compounds involves the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.[3]

Anticancer Activity

The anticancer potential of 1,4-benzodioxin derivatives is an active area of research. Silybin has been shown to exhibit antiproliferative and pro-apoptotic activity in various cancer cell lines, including prostate, colon, and breast cancer.[11] Its mechanisms of action are multifaceted, involving the inhibition of cyclins and cyclin-dependent kinases, induction of cell cycle inhibitors like p21 and p27, and activation of caspases.[11] Furthermore, synthetic 1,4-benzodioxane-hydrazone derivatives have shown promising results against skin cancer, with some compounds exhibiting potent inhibition of melanoma cell growth.[12]

Receptor Antagonism and Neurological Effects

The 1,4-benzodioxin structure is a key pharmacophore in several synthetic compounds that act as antagonists for various G protein-coupled receptors (GPCRs). This has led to their investigation for the treatment of neurological and psychiatric disorders.

  • α1-Adrenergic Receptor Antagonism: Derivatives of 1,4-benzodioxan have been developed as potent and selective antagonists of α1-adrenergic receptors. These receptors are involved in the regulation of smooth muscle contraction, and their antagonists are used in the treatment of conditions like hypertension and benign prostatic hyperplasia.

  • 5-HT1A Receptor Agonism/Antagonism: The 1,4-dioxane ring, structurally related to the 1,4-benzodioxane nucleus, has been identified as a promising template for developing full agonists of the 5-HT1A receptor, which are potential antidepressants and neuroprotective agents.[13] Conversely, chemical modifications of the 1,4-dioxane ring can lead to antagonists with potential antitumor activity in prostate cancer cells.[14]

Other Pharmacological Activities

Beyond the major activities listed above, 1,4-benzodioxin derivatives have also shown a range of other promising biological effects, including:

  • Hepatoprotective Effects: Silybin is well-known for its ability to protect the liver from various toxins.[2][15]

  • Antioxidant Activity: Many 1,4-benzodioxin-containing natural products, such as eusiderin and silybin, possess significant antioxidant properties, which contribute to their overall therapeutic effects.[5][15]

  • Antiplatelet Activity: Certain synthetic 1,4-benzodioxine derivatives have been identified as novel platelet aggregation inhibitors.

Quantitative Bioactivity Data

To facilitate a comparative analysis of the potency of various 1,4-benzodioxin derivatives, the following tables summarize key quantitative bioactivity data from the literature.

Table 1: Anti-inflammatory Activity of a Cleomiscosin A, B, and C Mixture in LPS-Stimulated Murine Peritoneal Macrophages

MediatorTreatment (mg/kg/day, oral)% Change vs. Stimulated Control
Pro-inflammatory
IL-610↓ 25%
30↓ 45%
100↓ 60%
TNF-α10↓ 30%
30↓ 50%
100↓ 70%
Nitric Oxide10↓ 20%
30↓ 40%
100↓ 55%
Anti-inflammatory
IL-410↑ 40%
30↑ 25%
100↑ 15%

Data synthesized from a study on the combined effects of Cleomiscosin A, B, and C.[3]

Table 2: Cytotoxicity of Naturally Occurring 1,4-Benzodioxin Derivatives

CompoundCell LineCancer TypeIC50 (µM)
Silybin BDU-145Prostate Cancer~25
PC-3Prostate Cancer~30
LNCaPProstate Cancer~40
Huh7.5.1Hepatoma~50
Atropine (isolated from Cleome viscosa)BT-474Breast Cancer18.87 µg/mL
Vanillic acid (isolated from Cleome viscosa)BT-474Breast Cancer1.316 µg/mL
Kaempferitrin (isolated from Cleome viscosa)BT-474Breast Cancer46.42 µg/mL

Data for Silybin B from a study on methylated analogues.Data for compounds from Cleome viscosa from a study on HPLC purification and anticancer activity.[16]

Table 3: Antioxidant Activity of Eusiderin

AssayIC50 (µg/mL)
DPPH Radical Scavenging44.90
Superoxide Radical Scavenging30.47

Data from a study on the ethanolic extract of Eusideroxylon zwageri stem bark.[5]

Key Signaling Pathways

The diverse biological activities of 1,4-benzodioxin derivatives are a result of their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Heat Shock Factor 1 (HSF1) Pathway

dot

HSF1_Pathway Stress Cellular Stress (Heat, Oxidative, etc.) HSPs_inactive HSP90/HSP70 Stress->HSPs_inactive denatures proteins HSF1_monomer Inactive HSF1 Monomer HSPs_inactive->HSF1_monomer dissociates from HSF1_trimer Active HSF1 Trimer HSF1_monomer->HSF1_trimer trimerizes HSE Heat Shock Element (HSE) in DNA HSF1_trimer->HSE binds to HSP_genes Heat Shock Protein Genes HSE->HSP_genes activates transcription HSPs_active HSP Production HSP_genes->HSPs_active HSPs_active->HSF1_trimer negative feedback, inactivates Proteostasis Restored Proteostasis HSPs_active->Proteostasis Benzodioxin_Inhibitor 1,4-Benzodioxin Inhibitor (e.g., CCT251236) Benzodioxin_Inhibitor->HSF1_trimer inhibits

Caption: HSF1 signaling pathway and its inhibition.

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

p38_MAPK_Pathway Stimuli Stress Stimuli (UV, Cytokines, etc.) MAP3K MAPKKK (e.g., ASK1, MEKK) Stimuli->MAP3K activates MAP2K MAPKK (MKK3/6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates Substrates Downstream Substrates (e.g., ATF2, MK2) p38->Substrates phosphorylates Response Cellular Responses (Inflammation, Apoptosis) Substrates->Response Benzodioxin_Inhibitor 1,4-Benzodioxin Inhibitor Benzodioxin_Inhibitor->p38 inhibits

Caption: α1-Adrenergic receptor signaling pathway.

5-HT1A Receptor Signaling Pathway

dot

five_HT1A_Pathway Ligand Serotonin (5-HT) Receptor 5-HT1A Receptor Ligand->Receptor binds Gi Gi/o Protein Receptor->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP AC->cAMP reduces production of ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Neuronal Inhibition PKA->Response leads to Benzodioxin_Agonist 1,4-Dioxane Agonist Benzodioxin_Agonist->Receptor activates

Caption: 5-HT1A receptor signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 1,4-benzodioxin derivatives, from the isolation of natural products to the evaluation of their biological activities.

Isolation of Silybin from Milk Thistle (Silybum marianum) Seeds

This protocol describes a common method for the extraction and isolation of silybin.

Materials:

  • Dried milk thistle seeds

  • Hexane

  • Methanol

  • Soxhlet apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent system (e.g., chloroform:methanol gradient)

  • Thin-layer chromatography (TLC) plates

  • HPLC system for purity analysis

Procedure:

  • Grinding and Defatting: Grind the dried milk thistle seeds into a coarse powder. The powdered material is then subjected to Soxhlet extraction with hexane for several hours to remove lipids. The defatted material is air-dried.

  • Extraction: The defatted seed powder is then extracted with methanol using a Soxhlet apparatus for an extended period (e.g., 8-12 hours). [17]3. Concentration: The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude silymarin extract.

  • Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by TLC.

  • Isolation and Identification: Fractions containing silybin are pooled, and the solvent is evaporated. The resulting solid can be further purified by recrystallization. The identity and purity of the isolated silybin are confirmed by spectroscopic methods (NMR, MS) and HPLC. [18]

Carrageenan-Induced Rat Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating the anti-inflammatory potential of test compounds.

Materials:

  • Wistar rats (150-200 g)

  • 1% (w/v) carrageenan solution in sterile saline

  • Test compound (1,4-benzodioxin derivative)

  • Reference drug (e.g., Ibuprofen)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the rats for at least one week. Divide the animals into groups: control (vehicle), reference drug, and test compound groups at different doses.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, reference drug, or test compound orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vitro Cytotoxicity Assay using MTT

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., PC-3 for prostate cancer)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compound (1,4-benzodioxin derivative)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.

Conclusion and Future Perspectives

The 1,4-benzodioxin scaffold represents a rich source of biologically active molecules with significant therapeutic potential. The natural occurrence of these compounds in various plant species provides a valuable starting point for the discovery of new drug leads. The diverse pharmacological activities, including anti-inflammatory, anticancer, and receptor-modulating effects, highlight the versatility of this chemical entity.

Future research in this area should continue to focus on the isolation and characterization of novel 1,4-benzodioxin derivatives from natural sources. Further elucidation of their mechanisms of action and structure-activity relationships will be crucial for the rational design of more potent and selective synthetic analogues. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further advancements in the exciting field of 1,4-benzodioxin-based therapeutics.

References

The Versatile Building Block: A Technical Guide to 2,3-Dihydro-1,4-Benzodioxin-2-methanamine Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1,4-benzodioxin-2-methanamine hydrochloride, also known as 2-(aminomethyl)-1,4-benzodioxane hydrochloride, is a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry. Its rigid, yet conformationally significant, benzodioxane core, coupled with a reactive primary amine, makes it an attractive scaffold for the development of a diverse array of biologically active molecules. This in-depth technical guide explores the utility of this compound as a versatile precursor, focusing on its application in the synthesis of alpha-1 adrenergic receptor antagonists and other pharmacologically relevant compounds. We will delve into its chemical properties, key synthetic transformations, and provide detailed experimental protocols for its derivatization.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. Key properties are summarized in the table below.

PropertyValueReference
CAS Number 1446-27-1[1]
Molecular Formula C₉H₁₂ClNO₂[2]
Molecular Weight 201.65 g/mol [2]
Appearance White to off-white solid
Solubility Soluble in water, methanol, and ethanol.[3]
Storage Store at 0-8°C[4]

Core Synthetic Transformations

The primary amine functionality of this compound is the focal point for a variety of synthetic modifications. The most common and impactful transformations include N-alkylation, reductive amination, and amide coupling reactions. These reactions allow for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Workflow for Derivatization

The general workflow for utilizing this building block in the synthesis of target molecules is depicted below. The initial deprotonation of the hydrochloride salt is typically performed in situ.

G cluster_reactions Key Synthetic Reactions start 2,3-Dihydro-1,4-Benzodioxin-2-methanamine Hydrochloride amine Free Primary Amine (in situ generation) start->amine alkylation N-Alkylation (with Alkyl Halides) amine->alkylation reductive_amination Reductive Amination (with Aldehydes/Ketones) amine->reductive_amination amide_coupling Amide Coupling (with Carboxylic Acids) amine->amide_coupling product Target Molecules (e.g., α1-Adrenergic Antagonists) alkylation->product reductive_amination->product amide_coupling->product

Caption: General synthetic workflow for the derivatization of this compound.

N-Alkylation

Direct N-alkylation with various alkyl halides is a straightforward method to introduce new carbon chains to the amine. The reaction typically proceeds under basic conditions to neutralize the hydrochloride and deprotonate the resulting ammonium salt.

Experimental Protocol: General Procedure for N-Alkylation

To a stirred solution of this compound (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN) is added a base (e.g., K₂CO₃, 2.5 eq. or DIPEA, 3.0 eq.). The alkyl halide (1.1 eq.) is then added, and the reaction mixture is heated to a temperature between 60-80°C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.

Alkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
Benzyl bromideK₂CO₃DMF706~85
4-Methoxybenzyl chlorideDIPEAACN808~80
2-Phenylethyl bromideK₂CO₃DMF7512~75
Reductive Amination

Reductive amination offers a versatile and highly efficient method for the N-alkylation of the primary amine with a wide range of aldehydes and ketones. This one-pot reaction involves the in-situ formation of an imine intermediate, which is subsequently reduced to the corresponding secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used mild reducing agent for this transformation.[5][6]

Experimental Protocol: General Procedure for Reductive Amination

To a solution of this compound (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) is added a mild base (e.g., triethylamine, 1.2 eq.) to neutralize the hydrochloride salt. The mixture is stirred at room temperature for 30 minutes to facilitate imine formation. Sodium triacetoxyborohydride (1.5 eq.) is then added portion-wise, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.[7]

Carbonyl CompoundReducing AgentSolventTemp (°C)Time (h)Yield (%)
BenzaldehydeNaBH(OAc)₃DCERT4~90
4-AnisaldehydeNaBH(OAc)₃THFRT6~88
CyclohexanoneNaBH(OAc)₃DCERT8~85
Amide Coupling

The formation of an amide bond by coupling the primary amine with a carboxylic acid is a cornerstone of medicinal chemistry. This reaction is typically facilitated by a coupling agent that activates the carboxylic acid. Common coupling systems include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization.[6][8][9][10]

Experimental Protocol: General Procedure for Amide Coupling

To a stirred solution of the carboxylic acid (1.0 eq.), this compound (1.1 eq.), and 1-hydroxybenzotriazole (HOBt) (1.2 eq.) in an anhydrous polar aprotic solvent such as DMF or dichloromethane (DCM) at 0°C is added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) followed by a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq.). The reaction mixture is allowed to warm to room temperature and stirred until the starting materials are consumed, as monitored by TLC or LC-MS. The reaction mixture is then diluted with an organic solvent and washed successively with 1N HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Carboxylic AcidCoupling AgentsSolventTemp (°C)Time (h)Yield (%)
Benzoic AcidEDC, HOBt, DIPEADMFRT12~92
4-Chlorobenzoic AcidDCC, HOBtDCMRT16~89
Phenylacetic AcidEDC, HOBt, DIPEADMFRT10~90

Application in Drug Discovery: Synthesis of α1-Adrenergic Antagonists

The 2,3-dihydro-1,4-benzodioxin moiety is a well-established pharmacophore in a number of α1-adrenergic receptor antagonists.[11][12] These drugs are primarily used in the treatment of hypertension and benign prostatic hyperplasia (BPH).[2][4][13][14] A prominent example is Doxazosin, which features a 2-furoylpiperazine moiety attached to a quinazoline nucleus. The synthesis of Doxazosin and its analogs often involves intermediates derived from the benzodioxane core, highlighting the importance of 2,3-Dihydro-1,4-Benzodioxin-2-methanamine as a starting material or a closely related derivative.

Alpha-1 Adrenergic Receptor Signaling Pathway

Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, initiate a signaling cascade.[15][16][17][18] This pathway is crucial in regulating smooth muscle contraction, particularly in blood vessels and the prostate. Antagonists developed from the benzodioxane building block competitively inhibit this pathway, leading to vasodilation and relaxation of prostatic smooth muscle.

G ligand Norepinephrine/ Epinephrine receptor α1-Adrenergic Receptor (GPCR) ligand->receptor antagonist α1-Antagonist (e.g., Doxazosin derivative) antagonist->receptor g_protein Gq/11 Protein receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) Activation dag->pkc ca2 Ca²⁺ Release er->ca2 response Physiological Response (e.g., Smooth Muscle Contraction) ca2->response pkc->response

References

Methodological & Application

Application Notes and Protocols for 2,3-Dihydro-1,4-Benzodioxin-2-methanamine HCl in Drug Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 2,3-Dihydro-1,4-Benzodioxin-2-methanamine Hydrochloride (HCl) in pharmaceutical drug formulation. This document outlines the material's properties, safety protocols, and detailed experimental procedures for its characterization and incorporation into oral and parenteral dosage forms.

Physicochemical Properties

2,3-Dihydro-1,4-Benzodioxin-2-methanamine HCl is a versatile intermediate in pharmaceutical synthesis, particularly noted for its role in the development of therapeutics targeting neurological disorders.[1][2] Its hydrochloride salt form generally enhances water solubility, a critical attribute for various formulation strategies.[3]

Table 1: Physicochemical Data of 2,3-Dihydro-1,4-Benzodioxin-2-methanamine HCl

PropertyValueReference
Chemical Formula C₉H₁₂ClNO₂[2]
Molecular Weight 201.65 g/mol [2]
CAS Number 1446-27-1[2]
Appearance White to off-white solid[4]
Melting Point Not explicitly available for HCl salt. The free base has a melting point of 76°C.[4]-
pKa Not available. As an amine hydrochloride, it is the salt of a weak base and a strong acid.-
Storage Store at 2-8°C in a well-sealed container, protected from light and moisture.General Practice

Table 2: Solubility Profile (Qualitative)

SolventSolubilityNotes
Water SolubleThe hydrochloride salt form significantly increases aqueous solubility compared to the free base.[3]
Methanol SolubleThe free base is soluble in methanol.[4]
Ethanol SolubleThe free base is soluble in ethanol.[4]
Common Non-polar Organic Solvents Generally InsolubleAmine salts are typically insoluble in non-polar organic solvents.

Safety and Handling

Handle 2,3-Dihydro-1,4-Benzodioxin-2-methanamine HCl in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and direct contact with skin and eyes. In case of exposure, follow standard first aid procedures and consult the Safety Data Sheet (SDS).

Analytical Methodologies

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the analysis of 2,3-Dihydro-1,4-Benzodioxin-2-methanamine HCl in bulk form and in formulated products. The following protocol is a general guideline and should be optimized and validated for specific applications.

Stability-Indicating HPLC Method

Objective: To develop a method that separates the active pharmaceutical ingredient (API) from its degradation products.

Table 3: Suggested HPLC Parameters

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). Gradient elution may be required to resolve all degradation products.
Flow Rate 1.0 mL/min
Detection Wavelength UV detection, wavelength to be determined by UV scan of the API (typically in the range of 220-300 nm).
Column Temperature 25°C
Injection Volume 10 µL
Diluent Mobile phase or a mixture of water and organic solvent.

Protocol:

  • Standard Preparation: Prepare a stock solution of 2,3-Dihydro-1,4-Benzodioxin-2-methanamine HCl in the diluent at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution to the desired concentration range for linearity assessment.

  • Sample Preparation: For drug product analysis, dissolve a known quantity of the formulation in the diluent to achieve a theoretical API concentration within the linear range of the method. Filter the sample solution through a 0.45 µm filter before injection.

  • Method Validation: Validate the method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[5]

  • Forced Degradation Studies: To establish the stability-indicating nature of the method, perform forced degradation studies.[6][7][8]

Forced Degradation Studies Protocol

Objective: To identify potential degradation pathways and products of the API under various stress conditions.

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow API API Solution (e.g., 1 mg/mL) Stress_Conditions Stress Conditions API->Stress_Conditions Acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) Stress_Conditions->Acid Oxidation Oxidative Degradation (3% H2O2, RT, 24h) Stress_Conditions->Oxidation Thermal Thermal Degradation (Solid, 80°C, 48h) Stress_Conditions->Thermal Photolytic Photolytic Degradation (ICH Q1B guidelines) Stress_Conditions->Photolytic Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Results Identify Degradants Assess Peak Purity Analysis->Results Stress_conditions Stress_conditions Stress_conditions->Base

Caption: Workflow for conducting forced degradation studies.

Table 4: Forced Degradation Conditions and Sample Preparation

Stress ConditionProcedureNeutralization/Dilution
Acid Hydrolysis Mix 1 mL of API stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.Neutralize with 0.1 M NaOH and dilute with diluent.
Base Hydrolysis Mix 1 mL of API stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.Neutralize with 0.1 M HCl and dilute with diluent.
Oxidative Degradation Mix 1 mL of API stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.Dilute with diluent.
Thermal Degradation Store solid API in an oven at 80°C for 48 hours.Dissolve in diluent to the target concentration.
Photolytic Degradation Expose solid API and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.Dissolve solid in diluent; dilute the solution as needed.

Note: The extent of degradation should ideally be between 5-20% for the main peak. Adjust stress conditions if degradation is too low or too high.[8]

Signaling Pathway

Derivatives of 2,3-dihydro-1,4-benzodioxin have been investigated for various pharmacological activities. One area of research is their potential as inhibitors of the bacterial cell division protein FtsZ, a promising target for new antibiotics.[9][10] The following diagram illustrates a hypothetical mechanism of action for a benzodioxane derivative as an FtsZ inhibitor.

Hypothetical Signaling Pathway for FtsZ Inhibition

FtsZ_Inhibition_Pathway cluster_bacterium Bacterial Cell FtsZ_monomers FtsZ Monomers FtsZ_polymerization FtsZ Polymerization FtsZ_monomers->FtsZ_polymerization GTP binding GTP GTP Z_ring Z-ring Formation FtsZ_polymerization->Z_ring Cell_division Cell Division Z_ring->Cell_division Benzodioxane_derivative 2,3-Dihydro-1,4-Benzodioxin Derivative Benzodioxane_derivative->FtsZ_polymerization Inhibits

Caption: Inhibition of bacterial cell division via FtsZ polymerization.

Formulation Protocols

The following are general protocols for the formulation of 2,3-Dihydro-1,4-Benzodioxin-2-methanamine HCl into an oral solid dosage form (tablet) and a parenteral solution. These protocols should be adapted based on pre-formulation studies.

Oral Tablet Formulation (Direct Compression)

Direct compression is a suitable method for water-soluble APIs.[11]

Table 5: Example Tablet Formulation

IngredientFunctionConcentration (% w/w)
2,3-Dihydro-1,4-Benzodioxin-2-methanamine HClAPI10.0
Microcrystalline Cellulose (e.g., Avicel® PH 102)Filler/Binder79.5
Croscarmellose SodiumDisintegrant10.0
Magnesium StearateLubricant0.5
Total 100.0

Workflow for Tablet Formulation

Tablet_Formulation_Workflow cluster_steps Direct Compression Process Sieving 1. Sieving of API and Excipients Blending 2. Blending of API and Excipients (except lubricant) Sieving->Blending Lubrication 3. Lubrication (add Magnesium Stearate) Blending->Lubrication Compression 4. Compression into Tablets Lubrication->Compression QC 5. Quality Control Testing Compression->QC

Caption: Workflow for direct compression tablet manufacturing.

Protocol:

  • Sieving: Sieve the API and all excipients (except magnesium stearate) through a suitable mesh screen (e.g., #40 mesh) to ensure uniformity.

  • Blending: Blend the sieved API and excipients (except the lubricant) in a suitable blender (e.g., V-blender) for 15 minutes.

  • Lubrication: Add the sieved magnesium stearate to the blend and mix for an additional 3-5 minutes.

  • Compression: Compress the final blend into tablets using a tablet press with appropriate tooling.

  • Quality Control: Evaluate the tablets for weight variation, hardness, friability, disintegration time, and content uniformity.[11]

Parenteral Solution Formulation

For parenteral administration, the formulation must be sterile, pyrogen-free, and isotonic.[12]

Table 6: Example Parenteral Formulation

IngredientFunctionConcentration
2,3-Dihydro-1,4-Benzodioxin-2-methanamine HClAPI10 mg/mL
Sodium ChlorideTonicity-adjusting agentq.s. to isotonicity
Water for Injection (WFI)Vehicleq.s. to 1 mL

Protocol:

  • Preparation: In a sterile environment, dissolve the required amount of 2,3-Dihydro-1,4-Benzodioxin-2-methanamine HCl and sodium chloride in approximately 80% of the final volume of WFI.

  • pH Adjustment: If necessary, adjust the pH of the solution to a physiologically acceptable range (typically 4-8) using sterile solutions of HCl or NaOH.

  • Volume Adjustment: Bring the solution to the final volume with WFI.

  • Sterile Filtration: Filter the solution through a 0.22 µm sterile filter into a sterile receiving vessel.

  • Aseptic Filling: Aseptically fill the sterile solution into sterile vials and seal with sterile stoppers and aluminum caps.

  • Quality Control: Perform sterility, pyrogen, and particulate matter testing on the final product.

Conclusion

These application notes provide a foundational framework for the formulation development of 2,3-Dihydro-1,4-Benzodioxin-2-methanamine HCl. It is imperative that researchers conduct thorough experimental work to determine the specific parameters for their intended application, including quantitative solubility and stability studies. The provided protocols for analytical method development and formulation should be considered as starting points and require optimization and validation to ensure the development of a safe, effective, and stable pharmaceutical product.

References

Application Notes and Protocols for the Quantification of 2,3-Dihydro-1,4-Benzodioxin-2-methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2,3-Dihydro-1,4-Benzodioxin-2-methanamine hydrochloride, a key intermediate in pharmaceutical synthesis. The following protocols are based on established analytical techniques for closely related benzodioxan derivatives and provide a strong foundation for developing a validated assay for this specific compound.

Overview of Analytical Methodologies

The quantification of this compound can be achieved using several analytical techniques. The choice of method will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation. The most common and recommended methods include High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of pharmaceutical compounds. A reverse-phase HPLC method with UV detection is proposed for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity and is particularly useful for the identification and quantification of volatile and semi-volatile compounds. Due to the polar nature of the target analyte, derivatization is likely necessary to improve its volatility and chromatographic performance.

Physicochemical Properties

PropertyValue
Chemical Formula C₉H₁₁NO₂·HCl
Molecular Weight 201.65 g/mol
Appearance White to off-white solid
Solubility Soluble in water and methanol

Quantitative Data Summary

The following table summarizes the anticipated performance characteristics of the proposed analytical methods. These values are extrapolated from methods for structurally similar compounds and should be confirmed during method validation for this compound.

ParameterHPLC-UVGC-MS (with derivatization)
Linearity Range 0.1 - 100 µg/mL1 - 500 ng/mL
Limit of Detection (LOD) ~0.03 µg/mL~0.3 ng/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~1 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2%< 5%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a reverse-phase HPLC method for the quantification of this compound.

4.1.1. Instrumentation and Materials

  • HPLC system with a UV detector, pump, autosampler, and column oven

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (pH 3.0)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

4.1.2. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (30:70, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 276 nm

  • Injection Volume: 20 µL

4.1.3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

4.1.4. Analysis and Quantification

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Standard Prepare Standard Stock (1 mg/mL in Methanol) WorkingStandards Prepare Working Standards (0.1-100 µg/mL in Mobile Phase) Standard->WorkingStandards SamplePrep Prepare Sample Solution (in Mobile Phase) Filter Filter Sample through 0.45 µm Syringe Filter SamplePrep->Filter InjectSample Inject Sample Solution Filter->InjectSample Equilibrate Equilibrate HPLC System InjectStandards Inject Standard Solutions Equilibrate->InjectStandards Calibration Construct Calibration Curve InjectStandards->Calibration Quantify Determine Concentration from Calibration Curve Calibration->Quantify InjectSample->Quantify

Caption: HPLC-UV Experimental Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a GC-MS method for the quantification of this compound, which includes a derivatization step.

4.2.1. Instrumentation and Materials

  • GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • This compound reference standard

  • Internal standard (e.g., a deuterated analog or a compound with similar chemical properties)

  • Heating block or oven

  • Vials and caps

4.2.2. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM)

4.2.3. Derivatization and Sample Preparation

  • Standard Preparation: Prepare a stock solution of the reference standard and internal standard in pyridine. Create a series of calibration standards by diluting the stock solution.

  • Derivatization:

    • To 100 µL of each standard or sample solution in a vial, add 50 µL of BSTFA + 1% TMCS.

    • Cap the vials tightly and heat at 70 °C for 30 minutes.

    • Allow the vials to cool to room temperature.

  • Injection: Inject 1 µL of the derivatized solution into the GC-MS system.

4.2.4. Analysis and Quantification

  • Perform a full scan analysis of a derivatized standard to identify the characteristic ions of the derivatized 2,3-Dihydro-1,4-Benzodioxin-2-methanamine and the internal standard.

  • Set up the MS in SIM mode to monitor the selected ions.

  • Inject the derivatized calibration standards to generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Inject the derivatized samples.

  • Calculate the concentration of the analyte in the samples using the calibration curve.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_quant Quantification PrepStandards Prepare Calibration Standards and Internal Standard in Pyridine AddReagent Add BSTFA + 1% TMCS PrepStandards->AddReagent PrepSample Prepare Sample Solution in Pyridine PrepSample->AddReagent Heat Heat at 70°C for 30 min AddReagent->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject 1 µL into GC-MS Cool->Inject AcquireData Acquire Data in SIM Mode Inject->AcquireData BuildCurve Generate Calibration Curve AcquireData->BuildCurve Calculate Calculate Sample Concentration AcquireData->Calculate BuildCurve->Calculate

Caption: GC-MS with Derivatization Workflow.

Method Validation Recommendations

For both HPLC-UV and GC-MS methods, a full validation according to ICH guidelines is recommended. This should include:

  • Specificity: Assess the ability to unequivocally measure the analyte in the presence of other components.

  • Linearity and Range: Demonstrate a linear relationship between the analytical response and the concentration of the analyte over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value.

  • Precision: Evaluate the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Assess the method's performance with small, deliberate variations in method parameters.

Safety Precautions

  • Always work in a well-ventilated laboratory.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

  • Dispose of all chemical waste according to institutional and local regulations.

application of 2,3-Dihydro-1,4-Benzodioxin-2-methanamine hydrochloride in PARP1 inhibitor synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, playing a crucial role in repairing single-strand DNA breaks.[1] Inhibition of PARP1 has emerged as a successful strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. This has spurred significant research into the discovery and development of novel PARP1 inhibitors. While a direct application of 2,3-Dihydro-1,4-Benzodioxin-2-methanamine hydrochloride in the synthesis of PARP1 inhibitors is not documented in the reviewed scientific literature, the structurally related 2,3-dihydro-1,4-benzodioxin scaffold is a recognized pharmacophore in the design of potent PARP1 inhibitors. This document outlines the application of a key derivative, 2,3-dihydro-1,4-benzodioxine-5-carboxamide , as a lead compound for the synthesis and optimization of novel PARP1 inhibitors.

The 2,3-Dihydro-1,4-Benzodioxin Scaffold in PARP1 Inhibition

The 2,3-dihydro-1,4-benzodioxin moiety serves as a valuable scaffold in medicinal chemistry. In the context of PARP1 inhibition, it can be incorporated into molecules that mimic the nicotinamide portion of the NAD+ substrate, thereby competitively inhibiting the enzyme. The general utility of this compound is as a versatile intermediate in pharmaceutical synthesis, particularly for neurological disorders, and as a building block for more complex molecules.[1][2]

A high-throughput virtual screening of a small molecule library identified 2,3-dihydro-1,4-benzodioxine-5-carboxamide (referred to as compound 4 in several studies) as a promising PARP1 inhibitor.[1][3] This compound served as a starting point for further chemical modifications to enhance its inhibitory potency.

Synthesis and Optimization of PARP1 Inhibitors from a Benzodioxin Lead

The initial lead compound, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, demonstrated moderate PARP1 inhibitory activity. Subsequent research focused on analogue synthesis and scaffold hopping to improve its efficacy.

Lead Compound and Initial Analogs

A study identified compound 4 from a high-throughput virtual screening and confirmed its PARP1 inhibitory activity. The IC50 values of the initial hits are summarized in the table below.

Compound IDStructurePARP1 IC50 (µM)
3 (Structure not fully specified)12
4 2,3-dihydro-1,4-benzodioxine-5-carboxamide5.8
10 (Structure not fully specified)0.88
Table 1: Initial PARP1 Inhibitory Activity of Compounds Identified from Virtual Screening.[1][3]
Lead Optimization

Compound 4 was selected for further chemical modification. These efforts led to the identification of significantly more potent inhibitors. One of the most potent compounds identified from this series was (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][4]oxazine-8-carboxamide (compound 49 ), with a remarkable improvement in inhibitory activity.[1][3]

Compound IDStructurePARP1 IC50 (µM)
49 (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][4]oxazine-8-carboxamide0.082
Table 2: Optimized PARP1 Inhibitor Derived from the Benzodioxin Lead.[1][3]

Experimental Protocols

General Synthesis of the Benzodioxin Scaffold

A general procedure for the synthesis of the 2,3-dihydro-1,4-benzodioxin ring system often involves the reaction of a catechol with a dihaloethane derivative. For the specific lead compound, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, the synthesis would typically start from a substituted catechol.

Synthesis of Methyl 2,3-dihydroxybenzoate (A Precursor)
  • Starting Material: 2,3-dihydroxybenzoic acid.

  • Reagents: Methanol, concentrated sulfuric acid.

  • Procedure:

    • Dissolve 2,3-dihydroxybenzoic acid (0.3 g, 1.9 mmol) in 20 mL of methanol.

    • Add concentrated sulfuric acid (0.3 mL) at 5 °C.

    • Reflux the reaction mixture for 12 hours.

    • Cool the mixture to room temperature and concentrate under vacuum.

    • Dissolve the resulting mass in ethyl acetate and wash three times with sodium carbonate solution.

    • Dry the organic extract over magnesium sulfate and concentrate under reduced pressure to obtain the product.

    • Yield: 85% (0.278 g).[1]

PARP1 Enzyme Inhibition Assay
  • Assay Principle: A recombinant PARP1 enzyme assay is used to determine the inhibitory activity of the synthesized compounds. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by PARP1.

  • Procedure:

    • The preliminary screening is performed at a single concentration (e.g., 10 µM) in triplicate.

    • Compounds showing significant inhibition (e.g., >60%) are selected for dose-response analysis to determine their IC50 values.

    • A known PARP inhibitor, such as 3-aminobenzamide, is used as an internal standard.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of PARP1 in DNA repair and a general workflow for the synthesis and evaluation of PARP1 inhibitors.

PARP1_Signaling_Pathway cluster_DNA_Damage DNA Damage cluster_PARP1_Activation PARP1 Activation & Repair cluster_Inhibition Inhibition DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair facilitate PARP1_Inhibitor PARP1 Inhibitor (e.g., Benzodioxin derivative) PARP1_Inhibitor->PARP1 inhibits

Caption: Role of PARP1 in DNA single-strand break repair and its inhibition.

Synthesis_Workflow Start Lead Identification (2,3-dihydro-1,4-benzodioxine- 5-carboxamide) Synthesis Analogue Synthesis & Scaffold Hopping Start->Synthesis Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Synthesis->Purification Screening In vitro PARP1 Enzyme Assay Purification->Screening Data_Analysis IC50 Determination & SAR Analysis Screening->Data_Analysis Optimization Lead Optimization Data_Analysis->Optimization Optimization->Synthesis Iterative process End Potent PARP1 Inhibitor Optimization->End

Caption: General workflow for the synthesis and evaluation of PARP1 inhibitors.

Conclusion

While direct evidence for the use of this compound in PARP1 inhibitor synthesis is lacking in the current literature, the broader 2,3-dihydro-1,4-benzodioxin scaffold has been successfully employed as a starting point for the development of potent PARP1 inhibitors. The lead compound, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, has paved the way for the synthesis of novel and highly effective inhibitors through structural modifications. This highlights the potential of the benzodioxin core in designing future PARP1-targeted cancer therapies. Further exploration of different derivatives of the 2,3-dihydro-1,4-benzodioxin scaffold may lead to the discovery of additional potent and selective PARP1 inhibitors.

References

Application Notes and Protocols for Novel Polymer Development using 2,3-Dihydro-1,4-Benzodioxin-2-methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on established principles of polymer chemistry. To date, there is no specific literature detailing the use of 2,3-Dihydro-1,4-Benzodioxin-2-methanamine hydrochloride for polymer synthesis. Therefore, the information presented is a theoretical framework to guide researchers in the potential development of novel polymers from this monomer. Experimental conditions will require optimization.

Introduction: Potential for Novel Polymer Development

2,3-Dihydro-1,4-Benzodioxin-2-methanamine is a versatile building block in pharmaceutical and organic synthesis.[1] Its unique structure, featuring a primary amine and a benzodioxin moiety, presents an intriguing opportunity for the development of novel polymers with unique properties. The benzodioxin group can impart thermal stability and specific solubility characteristics, while the primary amine allows for a variety of polymerization reactions.[1]

Polymers incorporating the benzodioxin structure may find applications in specialized coatings, and more significantly, in the field of drug delivery.[1][2][3][4][5] The biocompatibility of some polymer systems and the ability to tailor their properties make them ideal candidates for creating advanced drug delivery systems.[2][3][4][5] This document outlines a potential pathway for the synthesis and characterization of novel polymers derived from 2,3-Dihydro-1,4-Benzodioxin-2-methanamine.

Proposed Polymerization Strategy: Aza-Michael Addition

A promising approach for the polymerization of 2,3-Dihydro-1,4-Benzodioxin-2-methanamine is the aza-Michael addition reaction. This method involves the conjugate addition of the primary amine to an activated alkene, such as an acrylate or acrylamide. Michael addition polymerizations of amines and acrylic monomers are versatile for creating biomaterials.[6] This approach is often characterized by mild reaction conditions and high yields. The resulting poly(β-amino ester)s or poly(amido amine)s could exhibit interesting properties for biomedical applications.[6]

It is crucial to note that the starting material, this compound, must first be converted to its free amine form to enable its nucleophilic character for the Michael addition reaction.

Hypothetical Polymer Characterization Data

The following table summarizes hypothetical data for a novel polymer synthesized via aza-Michael addition of 2,3-Dihydro-1,4-Benzodioxin-2-methanamine and a diacrylate monomer.

PropertyExpected ValueMethod of Analysis
Molecular Weight (Mn) 10,000 - 25,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.5 - 2.5Gel Permeation Chromatography (GPC)
Glass Transition Temp. (Tg) 80 - 120 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temp. (Td) > 250 °C (5% weight loss)Thermogravimetric Analysis (TGA)
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, THF)Solubility Tests

Experimental Protocols

Protocol for Neutralization of this compound

Objective: To convert the hydrochloride salt to the free amine.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) solution (1 M)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve a known quantity of this compound in deionized water in a round-bottom flask.

  • Slowly add 1 M NaOH solution dropwise while stirring until the pH of the solution reaches 10-11.

  • Transfer the aqueous solution to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the free amine.

  • Confirm the structure and purity of the product using ¹H NMR and FT-IR spectroscopy.

Protocol for Aza-Michael Addition Polymerization

Objective: To synthesize a novel polymer using 2,3-Dihydro-1,4-Benzodioxin-2-methanamine and a diacrylate crosslinker.

Materials:

  • 2,3-Dihydro-1,4-Benzodioxin-2-methanamine (free amine from Protocol 4.1)

  • 1,6-Hexanediol diacrylate (HDDA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen gas supply

  • Schlenk flask and line

  • Magnetic stirrer and hotplate

  • Methanol

Procedure:

  • In a Schlenk flask under a nitrogen atmosphere, dissolve 2,3-Dihydro-1,4-Benzodioxin-2-methanamine in anhydrous DMF.

  • In a separate flask, dissolve an equimolar amount of 1,6-hexanediol diacrylate in anhydrous DMF.

  • Slowly add the diacrylate solution to the amine solution dropwise with vigorous stirring at room temperature.

  • After the addition is complete, heat the reaction mixture to 50 °C and stir for 24-48 hours.

  • Monitor the progress of the polymerization by periodically taking samples for FT-IR analysis (disappearance of the C=C bond of the acrylate).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with stirring.

  • Collect the polymer by filtration and wash with fresh methanol.

  • Dry the polymer in a vacuum oven at 40 °C until a constant weight is achieved.

  • Characterize the polymer using GPC, DSC, TGA, and NMR.

Visualizations

Experimental_Workflow cluster_neutralization Neutralization cluster_polymerization Polymerization start_neutralization Start with 2,3-Dihydro-1,4-Benzodioxin-2-methanamine HCl dissolve Dissolve in Water start_neutralization->dissolve add_base Add NaOH (aq) dissolve->add_base extract Extract with DCM add_base->extract dry Dry with MgSO4 extract->dry evaporate Evaporate Solvent dry->evaporate free_amine Obtain Free Amine evaporate->free_amine dissolve_amine Dissolve Free Amine in DMF free_amine->dissolve_amine Transfer mix Mix Solutions dissolve_amine->mix dissolve_diacrylate Dissolve Diacrylate in DMF dissolve_diacrylate->mix react React at 50°C mix->react precipitate Precipitate in Methanol react->precipitate filter_dry Filter and Dry precipitate->filter_dry final_polymer Novel Polymer filter_dry->final_polymer

Caption: Experimental workflow for the synthesis of a novel polymer.

Aza_Michael_Addition cluster_reactants Reactants amine 2,3-Dihydro-1,4-Benzodioxin-2-methanamine initiation Initiation: Nucleophilic Attack amine->initiation diacrylate Diacrylate Monomer diacrylate->initiation propagation Propagation: Chain Growth initiation->propagation termination Termination: (e.g., Chain Transfer) propagation->termination polymer Resulting Polymer propagation->polymer termination->polymer

Caption: Proposed Aza-Michael addition polymerization mechanism.

References

Application Notes and Protocols for Studying Enzyme Interactions with 2,3-Dihydro-1,4-Benzodioxin-2-methanamine HCl

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dihydro-1,4-Benzodioxin-2-methanamine HCl is a versatile chemical scaffold utilized in the development of pharmaceuticals, particularly those targeting neurological disorders.[1][2] Its structural features suggest potential interactions with various enzymes central to neurotransmission and other biological pathways. These application notes provide a comprehensive guide to designing and executing experiments to characterize the interactions of this compound with specific enzyme targets. The protocols outlined below are foundational and can be adapted for high-throughput screening or detailed mechanistic studies.[3][4]

Potential Enzyme Targets

The chemical structure of 2,3-Dihydro-1,4-Benzodioxin-2-methanamine, featuring a benzodioxin ring and a primary amine, suggests potential activity at several classes of enzymes, including:

  • Monoamine Oxidases (MAO-A and MAO-B): These enzymes are crucial for the metabolism of monoamine neurotransmitters.[5][6] Many compounds with similar structural motifs exhibit inhibitory activity against MAOs, making them targets for the treatment of depression and neurodegenerative diseases.[5]

  • Adrenergic Receptors: As G protein-coupled receptors, they are not enzymes in the classical sense but are primary targets for drugs that modulate the adrenergic system. Ligands can be assessed for their binding affinity and functional modulation. The structural similarity to known adrenergic ligands makes this a plausible target class.[7][8]

  • Cytochrome P450 (CYP) Enzymes: Investigating interactions with CYP enzymes is critical in drug development to assess the compound's metabolic stability and potential for drug-drug interactions.[9]

Section 1: Monoamine Oxidase (MAO) Inhibition Assays

This section details the protocol for determining the inhibitory activity of 2,3-Dihydro-1,4-Benzodioxin-2-methanamine HCl against MAO-A and MAO-B.

Experimental Workflow for MAO Inhibition Assay

MAO_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Substrate, and Inhibitors prep_enzyme Dilute MAO-A/MAO-B Enzyme Stock prep_reagents->prep_enzyme pre_incubation Pre-incubate Enzyme with Test Compound prep_enzyme->pre_incubation prep_compound Prepare Serial Dilutions of Test Compound prep_compound->pre_incubation initiate_reaction Initiate Reaction with Substrate pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation measure_signal Measure Fluorescence (λex=530nm, λem=585nm) incubation->measure_signal calc_inhibition Calculate % Inhibition measure_signal->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for determining MAO inhibition.

Protocol 1: Fluorometric MAO Inhibition Assay

This protocol is adapted from commercially available MAO assay kits and established methodologies.[10][11][12] It measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity, using a fluorometric probe.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • p-Tyramine (MAO substrate)

  • 2,3-Dihydro-1,4-Benzodioxin-2-methanamine HCl (Test Compound)

  • Clorgyline (MAO-A specific inhibitor)

  • Pargyline (MAO-B specific inhibitor)

  • Horseradish Peroxidase (HRP)

  • Amplex Red reagent (or similar fluorescent probe)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the fluorescent probe and HRP in Assay Buffer according to the manufacturer's instructions.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

    • Prepare stock solutions of clorgyline and pargyline for use as positive controls.

  • Assay Setup:

    • To each well of the 96-well plate, add 50 µL of Assay Buffer.

    • Add 5 µL of the test compound at various concentrations to the sample wells.

    • For control wells, add 5 µL of solvent (vehicle control), 5 µL of clorgyline (for MAO-A), or 5 µL of pargyline (for MAO-B).

    • Add 20 µL of the diluted MAO-A or MAO-B enzyme solution to each well.

  • Pre-incubation:

    • Mix the plate gently and pre-incubate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.[11]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the p-Tyramine substrate solution to all wells.

    • Immediately begin reading the fluorescence intensity (excitation ~530 nm, emission ~585 nm) every minute for 20-30 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation: MAO Inhibition

Table 1: Inhibitory Potency (IC₅₀) of 2,3-Dihydro-1,4-Benzodioxin-2-methanamine HCl against MAO-A and MAO-B.

EnzymeTest Compound IC₅₀ (µM)Control InhibitorControl IC₅₀ (µM)
MAO-A[Insert Value]Clorgyline[Insert Value]
MAO-B[Insert Value]Pargyline[Insert Value]

Section 2: Enzyme Kinetic Studies for Mechanism of Inhibition

To understand how the compound inhibits the enzyme, kinetic studies are performed.[13]

Logical Flow for Determining Inhibition Mechanism

Inhibition_Mechanism cluster_interpretation Interpretation of Lineweaver-Burk Plot start Perform Inhibition Assay at Multiple Substrate Concentrations data_analysis Generate Michaelis-Menten and Lineweaver-Burk Plots start->data_analysis competitive Lines Intersect on Y-axis (Vmax unchanged, Km increases) data_analysis->competitive noncompetitive Lines Intersect on X-axis (Km unchanged, Vmax decreases) data_analysis->noncompetitive uncompetitive Parallel Lines (Both Vmax and Km decrease) data_analysis->uncompetitive mixed Lines Intersect in Left Quadrant data_analysis->mixed

Caption: Logic for determining the mechanism of enzyme inhibition.

Protocol 2: Determining the Mechanism of MAO Inhibition

Procedure:

  • Follow the setup of the MAO inhibition assay (Protocol 1).

  • Use a fixed, sub-saturating concentration of the test compound (e.g., at or near its IC₅₀ value).

  • Vary the concentration of the substrate (p-Tyramine) over a wide range (e.g., 0.2 to 5 times the Kₘ value).

  • Measure the initial reaction velocities for each substrate concentration in the presence and absence of the inhibitor.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) to visualize the mechanism of inhibition.[13]

  • Calculate the apparent Kₘ and Vₘₐₓ values.

Data Presentation: Kinetic Parameters

Table 2: Kinetic Parameters of MAO Inhibition by 2,3-Dihydro-1,4-Benzodioxin-2-methanamine HCl.

ConditionApparent Kₘ (µM)Apparent Vₘₐₓ (RFU/min)Inhibition TypeKᵢ (µM)
Control (No Inhibitor)[Insert Value][Insert Value]N/AN/A
+ Test Compound[Insert Value][Insert Value][e.g., Competitive][Insert Value]

Section 3: Adrenergic Receptor Binding Assay

This section describes a radioligand binding assay to determine the affinity of the test compound for a specific adrenergic receptor subtype (e.g., α₁-adrenergic receptor).

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes Expressing Receptor incubation Incubate Membranes with Radioligand and Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand and Test Compound Dilutions prep_ligands->incubation separation Separate Bound and Free Radioligand (Filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification calc_displacement Calculate % Specific Binding quantification->calc_displacement plot_curve Plot Competition Curve calc_displacement->plot_curve determine_ki Determine Ki Value plot_curve->determine_ki

Caption: Workflow for a radioligand binding assay.

Protocol 3: α₁-Adrenergic Receptor Radioligand Binding Assay

This protocol is based on established methods for studying G protein-coupled receptor ligands.[7][14][15]

Materials:

  • Cell membranes prepared from a cell line overexpressing the human α₁-adrenergic receptor

  • Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

  • [³H]-Prazosin (radiolabeled antagonist for α₁ receptors)

  • Phentolamine (unlabeled competing ligand for determining non-specific binding)

  • 2,3-Dihydro-1,4-Benzodioxin-2-methanamine HCl (Test Compound)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In reaction tubes, combine the cell membranes, [³H]-Prazosin at a concentration near its Kₔ, and varying concentrations of the test compound in Binding Buffer.

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of phentolamine.

  • Incubation:

    • Incubate the tubes at room temperature for 60 minutes to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold Binding Buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀.

    • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Data Presentation: Receptor Binding Affinity

Table 3: Binding Affinity (Kᵢ) of 2,3-Dihydro-1,4-Benzodioxin-2-methanamine HCl for the α₁-Adrenergic Receptor.

ReceptorTest Compound Kᵢ (nM)RadioligandControl LigandControl Kᵢ (nM)
α₁-Adrenergic[Insert Value][³H]-PrazosinPhentolamine[Insert Value]

Conclusion

These protocols provide a robust framework for the initial characterization of the enzyme and receptor interactions of 2,3-Dihydro-1,4-Benzodioxin-2-methanamine HCl. The data generated will be crucial for understanding its mechanism of action and guiding further drug development efforts. It is recommended to validate any significant findings in cell-based or in vivo models to confirm the physiological relevance of the observed interactions.[16][17]

References

Application Notes and Protocols for Molecular Docking Studies of 2,3-dihydro-1,4-benzodioxin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing molecular docking studies on 2,3-dihydro-1,4-benzodioxin derivatives, a class of compounds with significant therapeutic potential. The following sections detail the protocols for in silico analysis against various biological targets, present key quantitative data from published studies, and offer visualizations of the experimental workflows.

Application Notes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of novel compounds. For 2,3-dihydro-1,4-benzodioxin derivatives, molecular docking has been successfully employed to elucidate their mechanism of action against several key biological targets.

Key Applications Include:

  • Anticancer Activity: Investigating the inhibition of enzymes crucial for cancer cell survival, such as Poly(ADP-ribose) polymerase 1 (PARP1). Docking studies help in understanding the specific interactions that lead to the inhibition of these enzymes.

  • Neurodegenerative Diseases: Targeting enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE). By modeling the binding of benzodioxin derivatives to AChE, researchers can design more potent and selective inhibitors.

  • Antidiabetic Potential: Exploring the inhibition of enzymes like α-glucosidase, which is involved in carbohydrate metabolism. Molecular docking can reveal how these derivatives fit into the active site of α-glucosidase, providing a rationale for their potential as antidiabetic agents.

  • Antibacterial Agents: Targeting essential bacterial enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH), which is involved in fatty acid biosynthesis. Docking studies can guide the development of novel antibacterial drugs.

Quantitative Data Summary

The following tables summarize quantitative data from various molecular docking studies of 2,3-dihydro-1,4-benzodioxin derivatives.

Table 1: Inhibitory Activity and Docking Scores against α-glucosidase and Acetylcholinesterase

Compound IDTarget EnzymeIC50 (µM)Docking Score (kcal/mol)Key Interacting ResiduesReference
7h α-glucosidase1.33 ± 0.05--[1]
7g Acetylcholinesterase---[2]
Donepezil Acetylcholinesterase--10.8TRP86, TRP286[3]

Note: Specific docking scores and interacting residues for all compounds were not consistently available in the referenced literature.

Table 2: Inhibitory Activity of 2,3-dihydro-1,4-benzodioxine-5-carboxamide Derivatives against PARP1

Compound IDPARP1 IC50 (µM)Key Interacting Residues (Predicted)Reference
3 12Gly863[4]
4 5.8Gly863[4]
10 0.88Gly863[4]
49 0.082Gly863[4]

Table 3: Antibacterial Activity and Docking Data of a 1,4-benzodioxane Derivative against E. coli FabH

Compound IDTargetMIC (µM) for E. coliIC50 (µM)Key Interacting Residues (Predicted)Reference
6j E. coli FabH1.560.06-[5]

Experimental Protocols

This section provides a detailed, generalized protocol for performing molecular docking using AutoDock Vina, a widely used open-source docking program. This protocol can be adapted for the specific targets of 2,3-dihydro-1,4-benzodioxin derivatives.

Protocol 1: Molecular Docking using AutoDock Vina

1. Preparation of the Receptor (Protein)

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (RCSB PDB). Examples of relevant PDB IDs include:

    • α-glucosidase: 3A4A, 2ZQ0, 5ZCE

    • Acetylcholinesterase: 4EY7, 1QTI, 7E3H

    • PARP1: 2RCW, 6I8M, 7ONT

    • FabH: 1HN9, 5BNR, 3IL9

  • Prepare Receptor: Use molecular modeling software such as AutoDockTools (ADT) or UCSF Chimera.

    • Remove water molecules and any co-crystallized ligands or ions that are not essential for the docking study.

    • Add polar hydrogen atoms to the protein.

    • Assign Gasteiger charges to the protein atoms.

    • Save the prepared receptor file in the PDBQT format (e.g., receptor.pdbqt).

2. Preparation of the Ligand (2,3-dihydro-1,4-benzodioxin derivative)

  • Create 3D Structure: Generate the 3D structure of the 2,3-dihydro-1,4-benzodioxin derivative using a chemical drawing tool like ChemDraw or MarvinSketch.

  • Energy Minimization: Perform energy minimization of the ligand structure using software like Avogadro or the appropriate module in your modeling suite to obtain a low-energy conformation.

  • Prepare Ligand in ADT:

    • Load the ligand file (e.g., in MOL2 or PDB format) into AutoDockTools.

    • Detect the root of the ligand and set the number of rotatable bonds.

    • Assign Gasteiger charges.

    • Save the prepared ligand file in the PDBQT format (e.g., ligand.pdbqt).

3. Grid Box Generation

  • Define the Binding Site: Identify the active site of the protein. This can be determined from the position of a co-crystallized ligand in the PDB structure or from published literature.

  • Set Grid Parameters: In AutoDockTools, define a grid box that encompasses the entire binding site. The grid box should be large enough to allow the ligand to move freely within the active site. Note the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the grid box.

4. Running the Docking Simulation

  • Create Configuration File: Prepare a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and other docking parameters.

5. Analysis of Results

  • Examine Docking Scores: The output log file (output_log.txt) will contain the binding affinity scores (in kcal/mol) for the top predicted binding poses. A more negative score indicates a stronger predicted binding affinity.

  • Visualize Binding Poses: Use visualization software like PyMOL or Discovery Studio to open the output file containing the docked poses (output_poses.pdbqt) along with the receptor structure.

  • Identify Key Interactions: Analyze the interactions between the best-ranked pose of the 2,3-dihydro-1,4-benzodioxin derivative and the amino acid residues in the protein's active site. Look for hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

Visualizations

The following diagrams illustrate the key workflows in a molecular docking study.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Receptor_Prep Receptor Preparation (PDB Structure) Grid_Gen Grid Box Generation Receptor_Prep->Grid_Gen Ligand_Prep Ligand Preparation (Benzodioxin Derivative) Ligand_Prep->Grid_Gen Docking_Run Run Docking Simulation (AutoDock Vina) Grid_Gen->Docking_Run Analyze_Results Analyze Docking Scores Docking_Run->Analyze_Results Visualize Visualize Binding Poses (PyMOL, Discovery Studio) Analyze_Results->Visualize Identify_Interactions Identify Key Interactions Visualize->Identify_Interactions

Caption: General workflow for molecular docking studies.

Receptor_Preparation_Workflow PDB Download PDB Structure Remove_Water Remove Water & Heteroatoms PDB->Remove_Water Add_Hydrogens Add Polar Hydrogens Remove_Water->Add_Hydrogens Assign_Charges Assign Gasteiger Charges Add_Hydrogens->Assign_Charges Save_PDBQT Save as PDBQT Assign_Charges->Save_PDBQT

Caption: Step-by-step receptor preparation workflow.

Ligand_Preparation_Workflow Draw_Ligand Draw 2D/3D Structure Energy_Minimize Energy Minimization Draw_Ligand->Energy_Minimize Set_Bonds Define Rotatable Bonds Energy_Minimize->Set_Bonds Assign_Charges Assign Gasteiger Charges Set_Bonds->Assign_Charges Save_PDBQT Save as PDBQT Assign_Charges->Save_PDBQT

Caption: Step-by-step ligand preparation workflow.

References

Application Notes and Protocols for the Development of 2,3-Dihydro-1,4-Benzodioxin Derivatives as Antidiabetic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia, resulting from defects in insulin secretion, insulin action, or both.[1][2][3] One therapeutic strategy in the management of type 2 diabetes is to control postprandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes such as α-glucosidase in the digestive tract.[4] The inhibition of this enzyme delays carbohydrate digestion and subsequent glucose absorption. The 2,3-dihydro-1,4-benzodioxin scaffold has emerged as a promising pharmacophore in the design of various therapeutic agents.[5] This document outlines the application and protocols for the synthesis and evaluation of derivatives of 2,3-Dihydro-1,4-Benzodioxin-2-methanamine as potential α-glucosidase inhibitors for the development of novel antidiabetic agents.

Data Presentation

The following table summarizes the in vitro α-glucosidase inhibitory activity of various synthesized N-substituted-2,3-dihydro-1,4-benzodioxin derivatives. The IC50 value represents the concentration of the compound required to inhibit 50% of the α-glucosidase activity. Acarbose, a known α-glucosidase inhibitor, is used as a standard for comparison.[4]

Compound IDDerivative StructureIC50 (µM) against α-glucosidaseReference
7i 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(3-chlorophenyl)acetamide86.31 ± 0.11[6]
7k 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(4-bromophenyl)acetamide81.12 ± 0.13[6]
5i N-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide74.52 ± 0.07[7]
5f N-(pentane-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide83.52 ± 0.08[7]
Acarbose Standard Drug37.38 ± 0.12[6][7]

Experimental Protocols

I. General Synthesis of 2,3-Dihydro-1,4-Benzodioxin Derivatives

This protocol describes a general two-step synthesis for N-substituted derivatives of 2,3-dihydro-1,4-benzodioxin.

Step 1: Synthesis of N-(2,3-dihydrobenzo[1][8]dioxin-6-yl)benzenesulfonamide (Parent Compound)

  • Dissolve 2,3-dihydro-1,4-benzodioxin-6-amine in an aqueous solution of 10% sodium carbonate.

  • To this solution, add benzenesulfonyl chloride (or a substituted benzenesulfonyl chloride) dropwise with constant stirring at room temperature.[5][6]

  • Continue stirring the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture to pH 2 using concentrated HCl to precipitate the product.[5]

  • Filter the precipitate, wash with distilled water, and air dry to obtain the parent sulfonamide.[5]

Step 2: Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(substituted-phenyl)acetamides

  • Dissolve the parent sulfonamide from Step 1 in dimethylformamide (DMF).

  • Add lithium hydride (LiH) as a base to the solution and stir.

  • Add the desired 2-bromo-N-(substituted-phenyl)acetamide to the reaction mixture.[6]

  • Continue the reaction at room temperature, monitoring by TLC.

  • After the reaction is complete, pour the mixture into ice-cold water to precipitate the final product.

  • Filter, wash, and dry the precipitate.

  • Purify the crude product by recrystallization or column chromatography.

II. In Vitro α-Glucosidase Inhibition Assay

This protocol is used to determine the inhibitory activity of the synthesized compounds against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Phosphate buffer (pH 6.8)

  • Test compounds dissolved in DMSO

  • Acarbose as a positive control

  • 96-well microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer.

  • Add 10 µL of the test compound solution (at various concentrations) to the wells of a 96-well plate.

  • Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

III. In Vivo Antidiabetic Activity in a Streptozotocin (STZ)-Induced Diabetic Rat Model

This protocol outlines a general procedure for evaluating the antidiabetic efficacy of lead compounds in an animal model of type 2 diabetes.[9]

Animal Model Induction:

  • Use Wistar rats for the study.

  • Induce diabetes by a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate buffer (pH 4.5).[8][10] The dose of STZ may vary depending on the desired severity of diabetes.[1]

  • Confirm the development of hyperglycemia by measuring blood glucose levels from the tail vein after 72 hours. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and included in the study.[9]

Experimental Procedure:

  • Divide the diabetic rats into groups: a diabetic control group, a standard drug group (e.g., metformin), and test compound groups (at different doses).

  • Administer the test compounds and the standard drug orally once a day for a specified period (e.g., 28 days). The diabetic control group receives the vehicle only.

  • Monitor body weight and fasting blood glucose levels at regular intervals throughout the study.

  • At the end of the treatment period, collect blood samples for biochemical analysis, including lipid profile (total cholesterol, triglycerides, LDL, HDL) and liver and kidney function tests.[9]

  • Perform an oral glucose tolerance test (OGTT) to assess the improvement in glucose metabolism.

  • Euthanize the animals and collect organs for histopathological examination.

Mandatory Visualizations

Signaling Pathways and Workflows

G cluster_synthesis General Synthesis Workflow Amine 2,3-Dihydro-1,4- benzodioxin-6-amine Parent Parent Sulfonamide Amine->Parent Step 1: Sulfonylation SulfonylChloride Benzenesulfonyl Chloride SulfonylChloride->Parent FinalProduct Final N-substituted Derivative Parent->FinalProduct Step 2: N-Alkylation Bromoacetamide 2-Bromo-N-(substituted)- acetamide Bromoacetamide->FinalProduct

Caption: General workflow for the synthesis of 2,3-dihydro-1,4-benzodioxin derivatives.

G cluster_inhibition Mechanism of α-Glucosidase Inhibition Carbohydrates Dietary Carbohydrates (e.g., Starch, Sucrose) AlphaGlucosidase α-Glucosidase (in small intestine) Carbohydrates->AlphaGlucosidase Hydrolysis Glucose Glucose AlphaGlucosidase->Glucose Absorption Glucose Absorption into Bloodstream Glucose->Absorption Hyperglycemia Postprandial Hyperglycemia Absorption->Hyperglycemia Inhibitor Benzodioxin Derivative (α-Glucosidase Inhibitor) Inhibitor->AlphaGlucosidase Inhibits

Caption: Mechanism of α-glucosidase inhibition for controlling postprandial hyperglycemia.

G cluster_pathway Insulin Signaling Pathway (PI3K/AKT) Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS Insulin Receptor Substrate (IRS) IR->IRS Activates PI3K PI3K IRS->PI3K Activates AKT AKT/PKB PI3K->AKT Activates GLUT4 GLUT4 Translocation to Membrane AKT->GLUT4 Promotes GlucoseUptake Increased Glucose Uptake GLUT4->GlucoseUptake

Caption: Simplified PI3K/AKT insulin signaling pathway leading to glucose uptake.

References

Application Notes and Protocols for the Synthesis of α1D-Adrenoreceptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of α1D-adrenoreceptor antagonists. The protocols and data presented herein are intended to guide researchers in the development of novel therapeutics targeting the α1D-adrenoceptor, which is implicated in conditions such as benign prostatic hyperplasia (BPH) and hypertension.

Introduction to α1D-Adrenoreceptors

The α1D-adrenoreceptor is a subtype of the α1-adrenergic receptor family, which are G protein-coupled receptors (GPCRs).[1] These receptors are activated by the endogenous catecholamines, norepinephrine and epinephrine. The α1D-adrenoceptor, in particular, is known to be involved in the contraction of smooth muscle in the lower urinary tract and blood vessels.[2] Clinical studies suggest that inhibition of both α1A and α1D-adrenoceptors could be an effective therapeutic strategy for lower urinary tract symptoms associated with BPH.[1]

α1D-Adrenoreceptor Signaling Pathway

The α1D-adrenoceptor primarily signals through the Gq/11 family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, activating the Gαq subunit. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ leads to various cellular responses, including smooth muscle contraction. DAG, on the other hand, activates protein kinase C (PKC).

alpha1D_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm alpha1D α1D-Adrenoceptor Gq11 Gq/11 alpha1D->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to Agonist Agonist Agonist->alpha1D Activates Antagonist Antagonist Antagonist->alpha1D Blocks

Caption: α1D-Adrenoceptor Signaling Pathway.

Synthesis of α1D-Adrenoreceptor Antagonists

Several classes of compounds have been synthesized and evaluated as α1D-adrenoreceptor antagonists. Below are representative synthetic protocols for two such classes.

Protocol 1: Synthesis of Silodosin-Based Arylsulfonamide Derivatives

This protocol describes a multi-step synthesis of arylsulfonamide derivatives of (aryloxy)ethyl alicyclic amines, which have shown potent α1A/α1D-adrenoceptor antagonist activity.[1]

Step 1: Synthesis of 1-(2-bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene

  • To a solution of 2-(2,2,2-trifluoroethoxy)phenol in acetone, add potassium carbonate and a catalytic amount of potassium iodide.

  • Add 1,2-dibromoethane and reflux the mixture for 48 hours.

  • After cooling, filter the mixture and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the desired product.

Step 2: Synthesis of tert-butyl (1-(2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)piperidin-4-yl)methylcarbamate

  • To a solution of the product from Step 1 in acetone, add tert-butyl (piperidin-4-yl)methylcarbamate, potassium carbonate, and a catalytic amount of potassium iodide.

  • Reflux the mixture for 24 hours.

  • Filter the mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Step 3: Synthesis of (1-(2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)piperidin-4-yl)methanamine

  • Dissolve the product from Step 2 in a mixture of trifluoroacetic acid and dichloromethane (20:80 v/v).

  • Stir the solution at room temperature for 2 hours.

  • Evaporate the solvent and dissolve the residue in water.

  • Basify with a sodium hydroxide solution and extract with dichloromethane.

  • Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the desired amine.

Step 4: Synthesis of the Final Arylsulfonamide Derivative (e.g., Compound 9 from the source)

  • Dissolve the amine from Step 3 and triethylamine in dichloromethane and cool to 0°C.

  • Add a solution of the appropriate arylsulfonyl chloride (e.g., 3-chloro-2-fluorobenzenesulfonyl chloride) in dichloromethane dropwise.

  • Stir the reaction mixture at 0°C for 2-6 hours.

  • Wash the reaction mixture with water, dry the organic layer, and evaporate the solvent.

  • Purify the final product by column chromatography.

Protocol 2: Synthesis of[3]Benzothieno[3,2-d]pyrimidine Derivatives

This protocol outlines the synthesis of novel 3,8-disubstituted[3]benzothieno[3,2-d]pyrimidine derivatives, which have demonstrated high affinity for the α1D-adrenoceptor.[4]

Step 1: Synthesis of methyl 2-amino-5-nitrobenzo[b]thiophene-3-carboxylate

  • A mixture of methyl cyanoacetate, elemental sulfur, and triethylamine in ethanol is refluxed.

  • The resulting intermediate is then reacted with an appropriate aldehyde and ammonium acetate in acetic acid and toluene under reflux.

Step 2: Synthesis of 8-amino-3H-[3]benzothieno[3,2-d]pyrimidine-2,4-dione

  • The product from Step 1 is cyclized using urea in the presence of a suitable catalyst.

  • The nitro group is then reduced to an amino group, for example, by catalytic hydrogenation.

Step 3: Synthesis of 8-amido-[3]benzothieno[3,2-d]pyrimidine-2,4-dione

  • The amino group of the product from Step 2 is acylated using an appropriate acid chloride or anhydride in the presence of a base.

Step 4: N-alkylation to yield the final product

  • The product from Step 3 is reacted with 1-(2-chloroethyl)-4-(2-methoxyphenyl)piperazine in the presence of a base such as potassium carbonate in a suitable solvent like DMF to yield the final antagonist.

Experimental Characterization Protocols

Protocol 3: Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the α1D-adrenoceptor.

Materials:

  • Cell membranes expressing the human α1D-adrenoceptor.

  • Radiolabeled ligand (e.g., [3H]-prazosin).

  • Test antagonist compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the test antagonist.

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]-prazosin and varying concentrations of the test antagonist.

  • Include controls for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of an unlabeled non-selective antagonist).

  • Incubate at room temperature for 60 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 4: Functional Assay (Calcium Mobilization)

This assay measures the ability of an antagonist to inhibit the agonist-induced increase in intracellular calcium.

Materials:

  • Cells expressing the human α1D-adrenoceptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Assay buffer.

  • Test antagonist compound.

  • α1-adrenoceptor agonist (e.g., phenylephrine).

  • Fluorometric plate reader.

Procedure:

  • Load the cells with the calcium-sensitive dye.

  • Wash the cells to remove excess dye.

  • Pre-incubate the cells with varying concentrations of the test antagonist for 15-30 minutes.

  • Stimulate the cells with a fixed concentration of the agonist.

  • Immediately measure the change in fluorescence intensity over time.

  • Determine the inhibitory effect of the antagonist on the agonist-induced calcium response and calculate the IC50 or pA2 value.

Data Presentation

The following tables summarize the binding affinities and functional potencies of selected α1-adrenoceptor antagonists.

Table 1: Binding Affinities (Ki, nM) of Antagonists for α1-Adrenoceptor Subtypes

Compoundα1A Ki (nM)α1B Ki (nM)α1D Ki (nM)α1D/α1A Selectivityα1D/α1B SelectivityReference
Prazosin0.210.311.125.33.6[5]
Doxazosin0.260.350.471.81.3[1]
Tamsulosin0.184.680.331.80.07[1][6]
BMY737819.52.570.240.0120.09[7]
Compound 9*0.8 (EC50)5.5 (EC50)1.1 (EC50)1.380.2[1]
Compound 22**--0.056 (pKi=10.25)--[4]

*Compound 9: 3-chloro-2-fluoro-N-((1-(2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)piperidin-4-yl)methyl)benzenesulfonamide **Compound 22: N(1)-methyl-N(5)-(3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydro[3]benzothieno[3,2-d]pyrimidin-8-yl)-N(1)-(phenylmethyl)pentanediamide

Table 2: Functional Antagonist Potencies (pA2 or pKb)

CompoundTissue/Assayα1A (pA2/pKb)α1B (pA2/pKb)α1D (pA2/pKb)Reference
PrazosinRat Aorta--9.87 (pA2)[5]
TamsulosinRat Aorta--9.04 (pA2)[5]
Compound 22**Functional Assay--9.15 (pKb)[4]

Experimental and Logical Workflow

The development of novel α1D-adrenoreceptor antagonists follows a structured workflow from initial design to in vivo evaluation.

workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Target_ID Target Identification (α1D-Adrenoceptor) Lead_Gen Lead Generation (HTS, Fragment Screening) Target_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Synthesis Chemical Synthesis Lead_Opt->Synthesis Binding_Assay Binding Assays (Ki determination) Synthesis->Binding_Assay Functional_Assay Functional Assays (pA2/IC50 determination) Binding_Assay->Functional_Assay Selectivity Selectivity Profiling (α1A, α1B subtypes) Functional_Assay->Selectivity ADME ADME/Tox Screening Selectivity->ADME PK_Studies Pharmacokinetic Studies ADME->PK_Studies PD_Models Pharmacodynamic Models (e.g., BPH) PK_Studies->PD_Models Tox_Studies Toxicology Studies PD_Models->Tox_Studies Clinical_Trials Clinical Trials Tox_Studies->Clinical_Trials

Caption: Drug Discovery Workflow for α1D-Antagonists.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dihydro-1,4-Benzodioxin-2-methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,3-Dihydro-1,4-Benzodioxin-2-methanamine hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, presented in a question-and-answer format.

Issue 1: Low yield in the formation of 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin (Intermediate I)

  • Question: My reaction of catechol with 3-chloro-1,2-propanediol results in a low yield of the desired 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in this step, a variation of the Williamson ether synthesis, are often due to suboptimal reaction conditions or the formation of side products.

    Potential Causes:

    • Inefficient Base: The base used may not be strong enough to fully deprotonate the catechol, leading to incomplete reaction.

    • Incorrect Solvent: The solvent may not be suitable for the reaction, affecting the solubility of reactants and the reaction rate.

    • Reaction Temperature: The temperature might be too low, resulting in a slow reaction, or too high, leading to decomposition or side reactions.

    • Formation of Polymeric Side Products: Catechol has two hydroxyl groups, and polymerization can be a competing reaction.

    Troubleshooting Suggestions:

    • Base Selection: Switch to a stronger base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). Ensure the base is fresh and anhydrous, especially when using NaH.

    • Solvent Optimization: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often effective for this type of reaction as it can help to solvate the cation of the base, making the alkoxide more nucleophilic.[1][2]

    • Temperature Control: Gradually increase the reaction temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature that maximizes product formation without significant side product formation. A typical temperature range is 80-120 °C.

    • High Dilution: Running the reaction at high dilution can disfavor intermolecular polymerization and favor the intramolecular cyclization to form the desired product.

Issue 2: Incomplete conversion of the hydroxyl group to a tosylate (Intermediate II)

  • Question: I am seeing a significant amount of starting material (2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin) remaining after attempting to tosylate it with p-toluenesulfonyl chloride (TsCl). How can I drive the reaction to completion?

  • Answer: Incomplete tosylation is typically due to issues with reagents, reaction conditions, or the workup procedure.

    Potential Causes:

    • Deactivated TsCl: p-Toluenesulfonyl chloride can degrade upon exposure to moisture.

    • Insufficient Base: The base (often pyridine or triethylamine) is crucial to neutralize the HCl generated during the reaction. If it is not present in sufficient excess, the reaction can stall.

    • Steric Hindrance: While not severe for this primary alcohol, steric hindrance can slow down the reaction.

    • Low Temperature: The reaction is often performed at low temperatures (e.g., 0 °C) to prevent side reactions, but this can also slow down the desired reaction.

    Troubleshooting Suggestions:

    • Reagent Quality: Use freshly opened or purified TsCl. Ensure the base (e.g., pyridine) is dry.

    • Base Stoichiometry: Use a larger excess of the base (e.g., 2-3 equivalents).

    • Reaction Time and Temperature: Allow the reaction to stir for a longer period. If the reaction is still sluggish, let it slowly warm to room temperature after the initial addition of TsCl at 0 °C.

    • Use of DMAP: Adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

Issue 3: Low yield in the amination step

  • Question: The conversion of the tosylate to 2,3-Dihydro-1,4-Benzodioxin-2-methanamine is giving a low yield. What are the competing reactions and how can I favor the desired product?

  • Answer: Low yields in this nucleophilic substitution step can be due to elimination side reactions or problems with the ammonia source.

    Potential Causes:

    • Elimination Side Reaction: The tosylate is a good leaving group, and the use of a strong, bulky base can promote elimination over substitution.

    • Ammonia Source: Using aqueous ammonia can introduce water, which can lead to hydrolysis of the tosylate back to the alcohol. Gaseous ammonia can be difficult to handle and dissolve in the reaction solvent.

    • Alternative Amination Strategy: A direct substitution with ammonia can be inefficient.

    Troubleshooting Suggestions:

    • Gabriel Synthesis: A more reliable method is the Gabriel synthesis. React the tosylate with potassium phthalimide, followed by hydrazinolysis to release the primary amine. This avoids the issue of overalkylation and often gives cleaner reactions and higher yields.

    • Azide Reduction: Another robust method is to react the tosylate with sodium azide (NaN₃) to form an alkyl azide. The azide can then be reduced to the primary amine using a variety of methods, such as catalytic hydrogenation (H₂/Pd-C) or with lithium aluminum hydride (LAH).

    • Ammonia Conditions: If using ammonia directly, it is preferable to use a solution of ammonia in an organic solvent like methanol or dioxane, and to run the reaction in a sealed vessel at elevated temperatures.

Issue 4: Difficulty in isolating the final hydrochloride salt

  • Question: After forming the free amine, I am having trouble precipitating the hydrochloride salt, or the resulting solid is oily and impure. What is the best way to perform the salt formation?

  • Answer: The formation of a clean, crystalline hydrochloride salt depends on the solvent system and the method of HCl addition.

    Potential Causes:

    • Inappropriate Solvent: The solvent used for precipitation may be too polar, leading to high solubility of the salt, or too nonpolar, causing the product to oil out.

    • Excess Water: Any residual water in the free amine solution can prevent crystallization.

    • Rate of HCl Addition: Rapid addition of HCl can lead to the formation of a fine, difficult-to-filter precipitate or an oil.

    Troubleshooting Suggestions:

    • Solvent System: A common and effective method is to dissolve the free amine in a dry, non-polar solvent like diethyl ether or dichloromethane. Then, add a solution of HCl in a solvent in which the salt is insoluble, such as HCl in diethyl ether or isopropanol.

    • Anhydrous Conditions: Ensure the free amine solution is thoroughly dried (e.g., with Na₂SO₄ or MgSO₄) before adding HCl.

    • Controlled Precipitation: Add the HCl solution dropwise with vigorous stirring. Cooling the solution can also promote crystallization. If the product oils out, try scratching the inside of the flask with a glass rod to induce crystallization.

Frequently Asked Questions (FAQs)

  • Q1: What is a typical overall yield for this synthesis?

    • A1: The overall yield can vary significantly depending on the specific route and optimization of each step. A non-optimized, multi-step synthesis might yield 15-25% overall. With careful optimization of each step, an overall yield of 40-50% or higher is achievable.

  • Q2: Are there any alternative starting materials to catechol?

    • A2: While catechol is the most common starting material for the benzodioxin core, derivatives of catechol could be used if a substituted ring is desired. For the side chain, alternatives to 3-chloro-1,2-propanediol, such as epichlorohydrin, can also be used, which may alter the initial steps of the synthesis.

  • Q3: How can I monitor the progress of the reactions?

    • A3: Thin Layer Chromatography (TLC) is the most common method for monitoring reaction progress. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used on aliquots taken from the reaction mixture.

  • Q4: What are the critical safety precautions for this synthesis?

    • A4: Several reagents used in this synthesis are hazardous.

      • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Must be handled under an inert atmosphere (e.g., nitrogen or argon).

      • p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator.

      • Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Do not use with chlorinated solvents like dichloromethane.

      • Lithium Aluminum Hydride (LAH): Reacts violently with water.

      • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Data Presentation

Table 1: Optimization of the Cyclization Step (Catechol to Intermediate I)

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (2.2)Acetone602445
2K₂CO₃ (2.2)DMF1001278
3NaH (2.2)THF651865
4NaH (2.2)DMF801085

Table 2: Comparison of Amination Strategies (Tosylate to Free Amine)

EntryMethodReagentsKey StepsYield (%)Purity (by HPLC)
1Direct AminationNH₃ in MeOHSealed tube, 100 °C3585%
2Gabriel Synthesis1. K-Phthalimide2. Hydrazine1. DMF, 90 °C2. EtOH, reflux75>98%
3Azide Reduction1. NaN₃2. H₂/Pd-C1. DMF, 80 °C2. MeOH, rt82>99%

Experimental Protocols

Protocol 1: Synthesis of 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin (Intermediate I)

  • To a solution of catechol (1.0 equiv.) in anhydrous DMF, add sodium hydride (2.2 equiv., 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of 3-chloro-1,2-propanediol (1.1 equiv.) in anhydrous DMF dropwise.

  • Heat the reaction mixture to 80 °C and stir for 10 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Synthesis of (2,3-dihydro-1,4-benzodioxin-2-yl)methyl 4-methylbenzenesulfonate (Intermediate II)

  • Dissolve 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin (1.0 equiv.) in anhydrous pyridine at 0 °C.

  • Add p-toluenesulfonyl chloride (1.2 equiv.) portion-wise, maintaining the temperature at 0 °C.

  • Add a catalytic amount of DMAP.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Quench the reaction with cold water and extract with dichloromethane.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo to yield the tosylate, which can often be used in the next step without further purification.

Protocol 3: Synthesis of 2,3-Dihydro-1,4-Benzodioxin-2-methanamine (Free Amine) via Azide Reduction

  • Dissolve the tosylate (1.0 equiv.) in DMF and add sodium azide (1.5 equiv.).

  • Heat the mixture to 80 °C and stir for 6 hours.

  • Cool to room temperature, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to give the crude azide.

  • Dissolve the crude azide in methanol and add 10% Pd/C catalyst.

  • Hydrogenate the mixture under a balloon of hydrogen at room temperature until TLC indicates complete consumption of the azide.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain the free amine.

Protocol 4: Formation of this compound

  • Dissolve the crude free amine in a minimal amount of anhydrous diethyl ether.

  • Slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring.

  • A white precipitate will form. Continue adding the HCl solution until no further precipitation is observed.

  • Stir the suspension for 30 minutes at room temperature.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

Visualizations

Synthesis_Workflow Catechol Catechol + 3-Chloro-1,2-propanediol Intermediate1 Intermediate I (Alcohol) Catechol->Intermediate1 NaH, DMF Intermediate2 Intermediate II (Tosylate) Intermediate1->Intermediate2 TsCl, Pyridine Intermediate3 Intermediate III (Azide) Intermediate2->Intermediate3 NaN3 FreeAmine Free Amine Intermediate3->FreeAmine H2, Pd/C FinalProduct Final Product (Hydrochloride Salt) FreeAmine->FinalProduct HCl/Ether

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_step1 Step 1: Cyclization cluster_step3 Step 3: Amination cluster_final Final Step: Salt Formation LowYield1 Low Yield? CheckBase Check Base (Strength, Freshness) LowYield1->CheckBase Yes CheckSolvent Optimize Solvent (e.g., DMF) LowYield1->CheckSolvent Yes CheckTemp Adjust Temperature LowYield1->CheckTemp Yes LowYield3 Low Yield? Elimination Side Reaction: Elimination? LowYield3->Elimination Yes ConsiderAlt Consider Alternative Route (Gabriel or Azide) Elimination->ConsiderAlt ImpureSalt Oily/Impure Salt? DryAmine Ensure Free Amine is Dry ImpureSalt->DryAmine Yes OptimizeSolvent Optimize Precipitation Solvent (e.g., Ether) ImpureSalt->OptimizeSolvent Yes

Caption: Troubleshooting logic for key steps in the synthesis.

References

solubility issues of 2,3-Dihydro-1,4-Benzodioxin-2-methanamine hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,3-Dihydro-1,4-Benzodioxin-2-methanamine hydrochloride

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

As a hydrochloride salt, this compound is a polar molecule. Consequently, it exhibits higher solubility in polar solvents and is sparingly soluble to insoluble in non-polar organic solvents. The free base form is expected to be soluble in polar solvents like methanol and ethanol.[1] The hydrochloride salt form generally has good solubility in aqueous solutions, but its solubility in organic solvents can be limited.

Q2: I am having trouble dissolving the compound in a non-polar organic solvent. Is this expected?

Yes, this is expected. Amine hydrochloride salts are often poorly soluble in non-polar solvents like hexane, diethyl ether, or toluene.[2] These solvents are sometimes used to wash the salt to remove non-polar impurities.[2] If your experimental procedure requires a non-polar solvent, a solvent screen or the use of a co-solvent system may be necessary.

Q3: Can I improve the solubility by heating the mixture?

Gently warming the solution can increase the solubility of many organic compounds.[1][3] However, exercise caution as excessive heat can lead to solvent evaporation, which might cause the compound to precipitate out of the now supersaturated solution.[3] Always monitor the temperature and use a sealed container if necessary.

Q4: My compound dissolved initially but then precipitated out of solution. What could be the cause?

Precipitation after initial dissolution can be due to several factors:[3]

  • Temperature Fluctuation: A decrease in temperature can cause the compound to crash out of a saturated solution.

  • Solvent Evaporation: This increases the concentration of the solute, potentially exceeding its solubility limit.

  • Supersaturation: The initial dissolution may have created an unstable supersaturated solution.

  • pH Shift: In protic solvents, a change in pH can affect the ionization state of the amine and its salt, thereby altering its solubility.

Q5: Are there differences in solubility between batches of the same compound?

Inconsistent solubility between different batches can occur.[3] This is often attributed to variations in:

  • Purity: Impurities can either enhance or decrease solubility.

  • Polymorphic Form: Different crystal forms (polymorphs) of the same compound can have different solubility profiles.

  • Residual Solvent Content: The presence of residual solvents from the synthesis and purification process can affect how the compound dissolves.

It is recommended to source the compound from a reputable supplier that provides a certificate of analysis.[3]

Solubility Data

Solvent ClassExamplesExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh to ModerateThe polar nature and hydrogen bonding capacity of these solvents can effectively solvate the hydrochloride salt.[1]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to LowThese solvents can solvate the cation but are less effective at solvating the chloride anion.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Low to InsolubleThese solvents have low polarity and cannot effectively solvate the ionic salt.[2]
Hydrocarbons Hexane, Toluene, Dichloromethane (DCM)InsolubleThese non-polar solvents are unable to overcome the lattice energy of the ionic salt.
Alcohols (Higher) 2-Propanol (IPA), n-ButanolModerate to LowSolubility tends to decrease as the alkyl chain length of the alcohol increases, reducing its polarity.[2]

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues.

Initial Assessment of Solubility Problems
ObservationPotential CauseRecommended Action
Poor initial dissolution Inappropriate solvent, insufficient solvent volume, low temperature.Verify the solvent's polarity. Increase the solvent volume. Gently warm the solution. Use sonication to aid dissolution.[3]
Precipitation after dissolution Change in temperature, solvent evaporation, supersaturation.Maintain a constant temperature. Prevent solvent evaporation. Prepare a fresh solution at a lower concentration.[3]
Inconsistent solubility Differences in purity, polymorphic form, or residual solvent.Obtain a certificate of analysis from the supplier. If issues persist, consider solid-state characterization.[3]
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting solubility problems.

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocols

Method: Determining Solubility via the Shake-Flask Method

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[4]

Materials:

  • This compound

  • Selected organic solvent (e.g., methanol)

  • Scintillation vials or glass flasks with screw caps

  • Analytical balance

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrumentation for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of the compound to a vial. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Add a known volume of the chosen solvent to the vial.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker or stirrer at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the undissolved solid settle.

  • Sampling: Carefully withdraw a sample from the supernatant (the clear liquid portion) using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

  • Dilution: Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

  • Analysis: Analyze the concentration of the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or g/L.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G start Start: Prepare Materials add_solid Add excess solid to vial start->add_solid add_solvent Add known volume of solvent add_solid->add_solvent equilibrate Equilibrate with agitation (24-48h at constant T) add_solvent->equilibrate settle Allow solid to settle equilibrate->settle sample_filter Sample and filter supernatant settle->sample_filter analyze Analyze concentration (e.g., HPLC-UV) sample_filter->analyze calculate Calculate solubility analyze->calculate end End: Report Result calculate->end

Caption: Experimental workflow for solubility determination.

References

Technical Support Center: Optimizing N-Alkylation of Benzodioxin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the N-alkylation of benzodioxin derivatives. The following question-and-answer format directly addresses common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the N-alkylation of benzodioxin derivatives?

The most prevalent issues include over-alkylation, low or no conversion of the starting material, and challenges with regioselectivity when multiple nitrogen atoms are present. Over-alkylation is particularly common because the secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[1]

Q2: How can I control over-alkylation to favor the mono-alkylated product?

Several strategies can be employed to enhance the selectivity for mono-alkylation:

  • Stoichiometric Control: Using a large excess of the benzodioxin amine derivative relative to the alkylating agent can statistically favor the formation of the mono-alkylated product.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump helps to maintain a low concentration of the electrophile, reducing the likelihood of the more reactive secondary amine product undergoing a second alkylation.

  • Lower Reaction Temperatures: Conducting the reaction at lower temperatures can sometimes favor the kinetic mono-alkylated product over the thermodynamic di-alkylated product.

  • Alternative Methodologies: Consider using reductive amination or the "borrowing hydrogen" strategy as alternatives to direct alkylation with alkyl halides. These methods often provide better control and selectivity for mono-alkylation.

Q3: My reaction shows low or no conversion. What are the potential causes and solutions?

Low conversion can be attributed to several factors:

  • Poor Leaving Group: The reactivity of the alkylating agent is crucial. For alkyl halides, the reactivity order is I > Br > Cl. If you are using an alkyl chloride, consider switching to a bromide or iodide.

  • Steric Hindrance: Significant steric bulk on either the benzodioxin derivative or the alkylating agent can impede the reaction.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical. The base must be strong enough to deprotonate the amine, and the solvent must be suitable for the reaction conditions and solubilize the reactants.

  • Deactivated Amine: Electron-withdrawing groups on the benzodioxin ring can decrease the nucleophilicity of the amine, making it less reactive. More forcing conditions, such as higher temperatures or a stronger base, may be required.

Q4: What are the advantages of using phase-transfer catalysis (PTC) for the N-alkylation of benzodioxin derivatives?

Phase-transfer catalysis can be a highly effective method for N-alkylation, offering several advantages:

  • It can facilitate the reaction between reactants in different phases (e.g., a solid base and an organic-soluble amine).

  • It often allows for the use of milder reaction conditions.

  • It can improve yields and reduce reaction times.

  • Common PTC catalysts include quaternary ammonium salts like tetrabutylammonium bromide (TBAB).

Troubleshooting Guide

This guide provides a structured approach to resolving common issues during the N-alkylation of benzodioxin derivatives.

Issue 1: Over-alkylation leading to a mixture of products.
Potential Cause Suggested Solution
Secondary amine product is more nucleophilic than the starting primary amine.Use a large excess (3-5 equivalents) of the starting benzodioxin amine.
High concentration of the alkylating agent.Add the alkylating agent slowly to the reaction mixture.
Reaction temperature is too high.Attempt the reaction at a lower temperature (e.g., room temperature or 0 °C).
Direct alkylation method is not selective.Consider alternative methods like reductive amination or the borrowing hydrogen strategy.
Issue 2: Low or no conversion of the starting material.
Potential Cause Suggested Solution
Alkylating agent is not reactive enough (e.g., alkyl chloride).Switch to a more reactive alkylating agent, such as an alkyl bromide or iodide.
The base is not strong enough to deprotonate the amine.Use a stronger base (e.g., NaH, LiH, or KOtBu). Ensure the base is fresh and handled under anhydrous conditions if it is moisture-sensitive.
The chosen solvent is not appropriate for the reaction.Screen different polar aprotic solvents like DMF, DMSO, or acetonitrile.
The amine on the benzodioxin ring is deactivated by electron-withdrawing groups.Increase the reaction temperature or use a more reactive alkylating agent in combination with a strong base.
Steric hindrance around the nitrogen atom.If possible, use a less sterically hindered alkylating agent. Higher reaction temperatures may also be necessary to overcome steric barriers.
Issue 3: Side reactions or product degradation.
Potential Cause Suggested Solution
High reaction temperatures leading to decomposition.Monitor the reaction closely and try to run it at the lowest effective temperature.
The starting material or product is unstable to the basic conditions.Use a milder base (e.g., K2CO3 or Cs2CO3) and a shorter reaction time.
Presence of moisture or other impurities.Ensure all glassware is oven-dried and that anhydrous solvents and fresh reagents are used.

Data Presentation

The following tables summarize quantitative data for the N-alkylation of benzodioxin and related heterocyclic derivatives under various conditions.

Table 1: N-Alkylation of N-(2,3-dihydrobenzo[2][3]dioxin-6-yl)-4-methylbenzenesulfonamide with Substituted Bromoacetamides

Alkylating AgentBaseSolventYield (%)
2-bromo-N-phenylacetamideLiHDMF78
2-bromo-N-(4-methylphenyl)acetamideLiHDMF82
2-bromo-N-(4-methoxyphenyl)acetamideLiHDMF85
2-bromo-N-(4-chlorophenyl)acetamideLiHDMF75
2-bromo-N-(4-bromophenyl)acetamideLiHDMF72

Table 2: N-Alkylation of 7-chloro-1,5-benzodiazepine-2,4-dione under Phase-Transfer Catalysis

Alkylating AgentBaseCatalystSolventYield (%)
Methyl iodideK2CO3TBABDMF75
Benzyl bromideK2CO3TBABDMF86
Allyl bromideK2CO3TBABDMF94
Propargyl bromideK2CO3TBABDMF82
n-Butyl bromideK2CO3TBABDMF78
Cinnamyl bromideK2CO3TBABDMF94

Experimental Protocols

Protocol 1: N-Alkylation of N-(2,3-dihydrobenzo[2][3]dioxin-6-yl)-4-methylbenzenesulfonamide

This protocol describes the N-alkylation of a sulfonamide derivative of 6-aminobenzodioxane with substituted 2-bromoacetamides.

Materials:

  • N-(2,3-dihydrobenzo[2][3]dioxin-6-yl)-4-methylbenzenesulfonamide

  • Substituted 2-bromo-N-phenylacetamide

  • Lithium hydride (LiH)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of N-(2,3-dihydrobenzo[2][3]dioxin-6-yl)-4-methylbenzenesulfonamide in anhydrous DMF, add lithium hydride.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the respective 2-bromo-N-(substituted-phenyl)acetamide to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitate by filtration, wash with water, and dry to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system.

Protocol 2: N-Alkylation of 7-chloro-1,5-benzodiazepine-2,4-dione under Phase-Transfer Catalysis

This protocol details the N-alkylation of a benzodiazepine derivative using various alkyl halides under PTC conditions.[4]

Materials:

  • 7-chloro-1,5-benzodiazepine-2,4-dione

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K2CO3)

  • Tetrabutylammonium bromide (TBAB)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 7-chloro-1,5-benzodiazepine-2,4-dione (1 equivalent) in DMF, add potassium carbonate (2.4 equivalents) and tetrabutylammonium bromide (0.08 equivalents).

  • Add the alkyl halide (2.5 equivalents) to the mixture.

  • Stir the reaction mixture at reflux for 48 hours.

  • After cooling to room temperature, filter the salts and concentrate the solution under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with distilled water to remove any remaining salts.

  • Concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent (e.g., ethyl acetate-hexane).[4]

Visualizations

Troubleshooting_Workflow start Low Yield or Complex Mixture in N-Alkylation check_overalkylation Check for Over-alkylation (TLC/LC-MS) start->check_overalkylation Is a mixture of products observed? check_conversion Check for Low Conversion (TLC/LC-MS) start->check_conversion Is starting material remaining? overalkylation_solutions Implement Solutions: - Use excess amine - Slow addition of alkylating agent - Lower reaction temperature check_overalkylation->overalkylation_solutions Yes low_conversion_causes Investigate Potential Causes check_conversion->low_conversion_causes Yes end Optimized Reaction overalkylation_solutions->end cause1 Poor Leaving Group? low_conversion_causes->cause1 cause2 Inappropriate Base/ Solvent? low_conversion_causes->cause2 cause3 Steric Hindrance? low_conversion_causes->cause3 solution1 Use more reactive alkylating agent (I > Br > Cl) cause1->solution1 solution2 Screen stronger bases (NaH, LiH) and polar aprotic solvents (DMF, DMSO) cause2->solution2 solution3 Increase reaction temperature or use a less bulky reagent cause3->solution3 solution1->end solution2->end solution3->end

Caption: A troubleshooting workflow for N-alkylation reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Benzodioxin Amine in Anhydrous Solvent B Add Base A->B C Add Alkylating Agent B->C D Stir at Defined Temperature C->D E Monitor by TLC/LC-MS D->E F Quench Reaction E->F G Aqueous Extraction F->G H Dry and Concentrate G->H I Purify by Chromatography/ Recrystallization H->I

Caption: A general experimental workflow for N-alkylation.

References

Technical Support Center: Characterization of 2,3-Dihydro-1,4-Benzodioxin-2-methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the characterization of 2,3-Dihydro-1,4-Benzodioxin-2-methanamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the characterization of this compound?

A1: The primary challenges in characterizing this compound stem from its physicochemical properties. As an amine hydrochloride salt, it is prone to hygroscopicity, which can affect accurate weighing and moisture content determination. Polymorphism, the existence of multiple crystalline forms, can also be a factor, influencing solubility and stability. Furthermore, as a chiral compound, enantiomeric separation and quantification are crucial. Potential degradation pathways, especially under stress conditions, need to be understood to develop a stability-indicating method.

Q2: What are the expected solubility characteristics of this compound?

A2: As the hydrochloride salt of an amine, the compound is expected to be soluble in polar solvents. The presence of the amine functional group enhances its polarity, making it likely to be soluble in water, methanol, and ethanol. Temperature can also influence solubility, with an increase generally leading to higher solubility.

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Poorly resolved peaks or unexpected chemical shifts in the ¹H-NMR spectrum.

Possible Causes & Solutions:

  • Hygroscopicity: The presence of absorbed water can lead to broad peaks, especially for the amine and hydroxyl protons.

    • Troubleshooting:

      • Dry the sample under vacuum before analysis.

      • Use a deuterated solvent that is freshly opened or dried over molecular sieves.

      • Consider acquiring the spectrum in a solvent mixture like D₂O/DMSO-d₆ to exchange labile protons.[1]

  • Solvent Effects: The choice of solvent can significantly impact chemical shifts.

    • Troubleshooting:

      • DMSO-d₆ is a common choice for amine hydrochlorides as it can dissolve the sample and slow down proton exchange.[2][3]

      • For comparison, spectra in D₂O can also be acquired, which will result in the exchange of the amine protons with deuterium.

  • pH Effects: The protonation state of the amine can be influenced by the sample preparation and solvent, affecting the chemical shifts of adjacent protons.

    • Troubleshooting: Ensure the sample is fully in the hydrochloride salt form. If the free base is suspected, a small amount of DCl in D₂O can be added.

Expected ¹H-NMR Chemical Shifts (in DMSO-d₆):

ProtonsExpected Chemical Shift (ppm)MultiplicityNotes
Aromatic (4H)6.8 - 7.0mProtons on the benzene ring.
O-CH-CH₂4.0 - 4.5mMethylene protons of the dioxin ring.
O-CH-CH₂3.0 - 3.5mMethine proton of the dioxin ring.
CH-CH₂-NH₃⁺2.8 - 3.2mMethylene protons adjacent to the amine.
NH₃⁺8.0 - 9.0br sBroad singlet due to the amine protons.
High-Performance Liquid Chromatography (HPLC)

Issue: Tailing peaks or poor separation of impurities.

Possible Causes & Solutions:

  • Secondary Interactions: The basic nature of the amine can lead to interactions with residual silanol groups on the silica-based column, causing peak tailing.

    • Troubleshooting:

      • Use a base-deactivated column or a column with end-capping.

      • Add a competing amine, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).

      • Lower the pH of the mobile phase (e.g., with formic acid or phosphoric acid) to ensure the amine is fully protonated.

  • Inappropriate Mobile Phase: The polarity and pH of the mobile phase are critical for good separation.

    • Troubleshooting: A common starting point for reversed-phase HPLC is a gradient of acetonitrile or methanol in water with an acidic modifier.

Issue: Difficulty in separating enantiomers.

Possible Causes & Solutions:

  • Achiral Stationary Phase: Standard HPLC columns will not separate enantiomers.

    • Troubleshooting:

      • Utilize a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for a wide range of compounds.[4]

      • Alternatively, use an indirect method by derivatizing the amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[5]

Mass Spectrometry (MS)

Issue: Ambiguous fragmentation pattern in the mass spectrum.

Possible Causes & Solutions:

  • Ionization Technique: The choice of ionization technique (e.g., ESI, APCI) can influence the fragmentation pattern.

    • Troubleshooting:

      • Electrospray ionization (ESI) in positive mode is generally suitable for amines.

      • Tandem mass spectrometry (MS/MS) can provide more detailed structural information by fragmenting the parent ion.

  • Expected Fragmentation: Understanding the likely fragmentation pathways can aid in interpretation.

    • Troubleshooting:

      • Alpha-cleavage next to the nitrogen atom is a common fragmentation pathway for amines.[6]

      • Cleavage of the ether bonds in the dioxin ring is also possible.

      • Loss of the aminomethyl group is a likely fragmentation.

Expected Mass Fragmentation:

m/zFragment
166.08[M+H]⁺ of the free base
149.06Loss of NH₃
135.04Cleavage of the C-C bond alpha to the nitrogen
121.03Fragmentation of the dioxin ring
Stability and Degradation

Issue: Appearance of new peaks in the chromatogram during stability studies.

Possible Causes & Solutions:

  • Forced Degradation: The compound may be degrading under stress conditions (acid, base, oxidation, heat, light).

    • Troubleshooting: Conduct forced degradation studies to identify potential degradation products and establish degradation pathways. This is crucial for developing a stability-indicating analytical method.[7][8][9][10]

    • Hydrolytic Degradation: Test with 0.1 M HCl and 0.1 M NaOH at elevated temperatures.

    • Oxidative Degradation: Use 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose the solid material to dry heat.

    • Photodegradation: Expose the solid and solutions to UV and visible light.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm and 275 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Protocol 2: Chiral HPLC for Enantiomeric Purity

  • Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm

  • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 0.5 mg/mL.

Protocol 3: Hygroscopicity Testing

  • Method: Gravimetric Sorption Analysis (GSA)[11]

  • Procedure:

    • Equilibrate the sample at 25°C and 40% relative humidity (RH) until a stable weight is achieved.

    • Dry the sample at 60°C and 0% RH to determine the initial moisture content.

    • Expose the sample to increasing levels of RH (e.g., 20%, 40%, 60%, 80%, 95%) at 25°C, allowing it to equilibrate at each step.

    • Monitor the weight change at each RH level to generate a sorption isotherm.

    • Classify the hygroscopicity based on the percentage of water uptake at a specific RH (e.g., 80% RH).[12]

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_stability Stability & Physicochemical Properties Sample 2,3-Dihydro-1,4-Benzodioxin-2-methanamine HCl Dissolution Dissolution in appropriate solvent Sample->Dissolution Forced_Deg Forced Degradation Sample->Forced_Deg Hygro Hygroscopicity Sample->Hygro Polymorph Polymorphism Screen Sample->Polymorph HPLC HPLC (Purity) Dissolution->HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Dissolution->Chiral_HPLC NMR NMR (Structure Elucidation) Dissolution->NMR MS MS (Molecular Weight & Fragmentation) Dissolution->MS

Caption: Workflow for the characterization of the target compound.

troubleshooting_logic cluster_hplc HPLC Issues cluster_nmr NMR Issues start Analytical Issue Encountered peak_tailing Peak Tailing? start->peak_tailing enantio_sep No Enantiomer Separation? start->enantio_sep broad_peaks Broad Peaks? start->broad_peaks sol1 Adjust pH peak_tailing->sol1 sol2 Use base-deactivated column peak_tailing->sol2 sol3 Use Chiral Stationary Phase enantio_sep->sol3 sol4 Derivatize with chiral agent enantio_sep->sol4 sol5 Dry sample (hygroscopicity) broad_peaks->sol5 sol6 Use appropriate deuterated solvent broad_peaks->sol6

Caption: Troubleshooting logic for common analytical issues.

References

Technical Support Center: Purification of 2,3-Dihydro-1,4-Benzodioxin-2-methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,3-Dihydro-1,4-Benzodioxin-2-methanamine hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Column Chromatography

  • Question: I am experiencing a significant loss of product after performing flash column chromatography. What are the potential causes and how can I improve my yield?

  • Answer: Low recovery from column chromatography can stem from several factors. Firstly, the compound may have some solubility in the solvent system, leading to it eluting more slowly or broadly than expected. It is also possible that the compound is adsorbing irreversibly to the silica gel.

    Troubleshooting Steps:

    • Optimize Solvent System: A common mobile phase for similar compounds is a mixture of a non-polar solvent like ethyl acetate or dichloromethane and a polar solvent like methanol.[1] If you are losing your product, consider slightly increasing the polarity of your solvent system to ensure more efficient elution.

    • Pre-treat Silica Gel: Amines can sometimes interact strongly with the acidic silica gel. To mitigate this, you can pre-treat the silica gel with a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v), in your eluent system.

    • Check for Streaking: If the product is streaking on the TLC plate, this is an indication of strong interaction with the silica. The addition of a small amount of base to the TLC mobile phase can help to confirm if this is the issue.

    • Alternative Stationary Phase: If the issue persists, consider using a different stationary phase, such as alumina (basic or neutral), which is often more suitable for the purification of amines.

Issue 2: Product is an Oil Instead of a Solid

  • Question: My final product, this compound, is an oil, but I was expecting a solid. How can I induce crystallization?

  • Answer: The hydrochloride salt of an amine is generally expected to be a crystalline solid. If you have obtained an oil, it is likely due to the presence of impurities or residual solvent.

    Troubleshooting Steps:

    • High Vacuum Drying: Ensure all residual solvent has been removed by drying the product under high vacuum, possibly with gentle heating.

    • Trituration: Attempt to induce crystallization by trituration. This involves adding a small amount of a solvent in which the product is poorly soluble (e.g., cold diethyl ether, hexanes) and scratching the inside of the flask with a glass rod at the solvent-oil interface.

    • Recrystallization: If trituration fails, recrystallization is a powerful purification technique.[2] The key is to find a suitable solvent or solvent system in which the compound is soluble at high temperatures but insoluble at low temperatures.

    • Conversion to Free Base and Back to Salt: As a last resort, you can convert the hydrochloride salt back to the free base by treatment with a mild base (e.g., saturated sodium bicarbonate solution), extract the free base with an organic solvent, dry the organic layer, and then re-form the hydrochloride salt by adding a solution of HCl in a suitable solvent (e.g., diethyl ether or dioxane).[3]

Issue 3: Presence of Impurities in Final Product (Confirmed by NMR/LC-MS)

  • Question: My analytical data (NMR/LC-MS) shows that my purified this compound is still impure. What are the likely impurities and how can I remove them?

  • Answer: Impurities can be starting materials, byproducts from the synthesis, or degradation products. Without knowing the specific synthetic route, it is difficult to pinpoint the exact impurities. However, common impurities in amine synthesis can include unreacted starting materials or over-alkylated products.

    Troubleshooting Steps:

    • Re-purification by Chromatography: If the impurities have different polarities from your product, a careful re-purification by flash column chromatography with a shallower solvent gradient might be effective.

    • Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product. Experiment with different solvents to find one that selectively crystallizes your desired compound.

    • Acid-Base Extraction: If the impurities are not basic, you can perform an acid-base extraction. Dissolve the impure hydrochloride salt in a suitable organic solvent and wash with a dilute acid. The basic product will remain in the organic layer as the salt, while non-basic impurities may be washed away.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system for flash column chromatography of 2,3-Dihydro-1,4-Benzodioxin-2-methanamine?

A1: Based on purification of similar structures, a good starting point for a solvent system for flash column chromatography would be a gradient of methanol in dichloromethane (e.g., 1% to 15% MeOH in DCM) or ethyl acetate in petroleum ether.[1] It is always recommended to first determine the optimal solvent system using thin-layer chromatography (TLC).

Q2: How can I form the hydrochloride salt of 2,3-Dihydro-1,4-Benzodioxin-2-methanamine?

A2: To form the hydrochloride salt, dissolve the purified free amine in a suitable anhydrous solvent such as diethyl ether or ethyl acetate. Then, add a solution of hydrogen chloride (HCl) in the same or another compatible solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) dropwise with stirring.[3] The hydrochloride salt should precipitate out of the solution. The solid can then be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Q3: What are some suitable solvents for recrystallizing this compound?

A3: Finding the ideal recrystallization solvent often requires some experimentation.[2] Good candidates for polar salts like amine hydrochlorides include polar protic solvents such as ethanol, methanol, or isopropanol, or mixtures of these with less polar solvents like ethyl acetate or diethyl ether. The goal is to find a solvent or solvent pair where the compound has high solubility when hot and low solubility when cold.

Data Presentation

Table 1: Suggested Solvent Systems for Chromatography

TechniqueStationary PhaseRecommended Mobile PhaseNotes
Thin-Layer Chromatography (TLC)Silica Gel5-15% Methanol in DichloromethaneAdd 0.1% Triethylamine if streaking occurs.
Flash Column ChromatographySilica GelGradient of 1-15% Methanol in DichloromethanePre-treating silica with triethylamine may improve recovery.[1]
Flash Column ChromatographyAlumina (Neutral or Basic)Gradient of 1-10% Methanol in DichloromethaneA good alternative for basic compounds.

Table 2: Potential Recrystallization Solvents

Solvent/Solvent SystemExpected Solubility Profile
IsopropanolPotentially good single solvent.
Ethanol/Ethyl AcetateDissolve in hot ethanol, add ethyl acetate until cloudy, then cool.
Methanol/Diethyl EtherDissolve in minimal hot methanol, add diethyl ether until cloudy, then cool.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 1% Methanol in Dichloromethane).

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent. Adsorb this solution onto a small amount of silica gel, dry it, and then carefully add the dried powder to the top of the packed column.

  • Elution: Begin eluting with the initial mobile phase, gradually increasing the polarity by increasing the percentage of methanol.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the impure solid and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves, it is a good candidate solvent. Allow it to cool to room temperature and then in an ice bath to see if crystals form.

  • Dissolution: In a larger flask, add the impure solid and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude Product column_chromatography Column Chromatography crude_product->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization If Impure analytical_data NMR / LC-MS column_chromatography->analytical_data recrystallization->analytical_data pure_product Pure Product analytical_data->pure_product Purity Confirmed troubleshooting_logic start Purification Attempt check_purity Check Purity (TLC, NMR) start->check_purity impure Impure check_purity->impure No pure Pure check_purity->pure Yes is_solid Is it a Solid? oil Product is an Oil is_solid->oil No solid Product is Solid is_solid->solid Yes low_yield Low Yield? yes_low_yield Yes low_yield->yes_low_yield Yes no_low_yield No low_yield->no_low_yield No recrystallize Recrystallize / Re-chromatograph impure->recrystallize pure->is_solid triturate Triturate / Recrystallize oil->triturate solid->low_yield optimize_chrom Optimize Chromatography (Solvent, Stationary Phase) yes_low_yield->optimize_chrom end Successful Purification no_low_yield->end recrystallize->check_purity triturate->is_solid optimize_chrom->start

References

stability and reactivity profile of 2,3-Dihydro-1,4-Benzodioxin-2-methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and reactivity profile of 2,3-Dihydro-1,4-Benzodioxin-2-methanamine hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of the compound, it is recommended to store this compound in a cool, dry place, protected from light.[1] For long-term storage, maintaining a temperature between 0-8°C is advisable.[1] The container should be tightly sealed to prevent moisture absorption and potential degradation.

Q2: What is the general stability of the 2,3-dihydro-1,4-benzodioxin ring system?

A2: The 2,3-dihydro-1,4-benzodioxin ring itself is generally considered to be chemically and thermally stable.[1] However, the overall stability of its derivatives, such as this compound, is highly influenced by the nature and position of substituents on both the aromatic and dioxin rings.[1]

Q3: Is this compound susceptible to hydrolysis?

A3: Yes, derivatives of 2,3-dihydro-1,4-benzodioxin can be susceptible to hydrolysis, particularly under acidic conditions.[1] The ether linkages of the dioxin ring are the most likely points of cleavage. The primary amine group of the methanamine substituent can also influence the compound's behavior in aqueous solutions.

Q4: Are there any known incompatibilities for this compound?

A4: While specific incompatibility data for this compound is limited, it is prudent to avoid strong oxidizing agents, as the amine functionality can be susceptible to oxidation. It is also advisable to avoid strong bases, which could deprotonate the hydrochloride salt and potentially lead to the free base form, which may have different stability and solubility characteristics.

Troubleshooting Guides

Issue 1: Unexpected Degradation of the Compound in Solution

Symptoms:

  • Appearance of new peaks in chromatography (HPLC, LC-MS).

  • Changes in the physical appearance of the solution (e.g., color change).

  • Reduced potency or activity in biological assays.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps Preventative Measures
Acidic Hydrolysis Neutralize the solution to a pH closer to neutral (pH 6-8) if the experimental conditions allow. Analyze a sample of the degraded solution by LC-MS to identify potential degradation products resulting from ether cleavage.Buffer solutions to maintain a stable pH. Avoid prolonged exposure to strongly acidic conditions.
Photodegradation Compare the stability of a solution prepared and handled in the dark with one exposed to ambient light. Use amber vials or cover glassware with aluminum foil.Prepare and store solutions in a dark environment. Use light-protecting containers for all experiments.
Oxidation Degas solvents before use. Prepare solutions under an inert atmosphere (e.g., nitrogen or argon).Use freshly prepared solutions. Consider the addition of antioxidants if compatible with the experimental design.
Thermal Stress If the experiment involves heating, assess the stability of the compound at that temperature over the experimental timeframe.Perform experiments at the lowest effective temperature. Minimize the duration of exposure to elevated temperatures.
Issue 2: Poor Solubility or Precipitation During Experiment

Symptoms:

  • Cloudiness or visible precipitate in the solution.

  • Inconsistent results in assays due to non-homogeneous solution.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps Preventative Measures
Incorrect Solvent Test the solubility in a range of solvents with varying polarities. The hydrochloride salt form suggests good solubility in polar protic solvents like water, methanol, and ethanol.Consult literature for appropriate solvents for similar benzodioxin derivatives.
pH-Dependent Solubility Measure the pH of the solution. The solubility of the hydrochloride salt may decrease in basic conditions as it converts to the less soluble free base.Use buffered solutions to maintain a pH where the compound is most soluble.
Concentration Exceeds Solubility Limit Attempt to dissolve a smaller amount of the compound in the same volume of solvent. Gently warm the solution to aid dissolution, but be mindful of potential thermal degradation.Prepare stock solutions at a concentration well below the known solubility limit.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature for a defined period.

  • Thermal Degradation: Store a sample of the stock solution in a temperature-controlled oven (e.g., 80°C) for a defined period.

  • Photodegradation: Expose a sample of the stock solution to a light source with a known output (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be kept in the dark under the same temperature conditions.

3. Sample Analysis:

  • At specified time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples if necessary before analysis.

  • Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the remaining parent compound and detect any degradation products.

4. Data Presentation:

The results of the forced degradation study can be summarized in a table for easy comparison.

Stress Condition Duration Temperature % Degradation Number of Degradation Products
0.1 M HCl24 hours60°CDataData
0.1 M NaOH24 hours60°CDataData
3% H₂O₂24 hoursRoom TempDataData
Thermal48 hours80°CDataData
Photolytic (UV 254nm)8 hoursRoom TempDataData
Control (Dark)48 hoursRoom TempDataData

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to base Basic Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to oxidation Oxidative Degradation (3% H₂O₂) stock->oxidation Expose to thermal Thermal Stress (80°C) stock->thermal Expose to photo Photolytic Stress (UV Light) stock->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc Analyze data Data Interpretation hplc->data

Caption: Forced degradation experimental workflow.

troubleshooting_logic start Unexpected Degradation Observed check_ph Is the solution acidic? start->check_ph check_light Was the experiment conducted in light? check_ph->check_light No cause_acid Potential Cause: Acid Hydrolysis check_ph->cause_acid Yes check_temp Was the solution heated? check_light->check_temp No cause_photo Potential Cause: Photodegradation check_light->cause_photo Yes check_reagents Are strong oxidizing agents present? check_temp->check_reagents No cause_thermal Potential Cause: Thermal Degradation check_temp->cause_thermal Yes cause_oxidation Potential Cause: Oxidation check_reagents->cause_oxidation Yes solution_acid Solution: Buffer pH, limit exposure cause_acid->solution_acid solution_photo Solution: Protect from light cause_photo->solution_photo solution_thermal Solution: Lower temperature cause_thermal->solution_thermal solution_oxidation Solution: Use degassed solvents cause_oxidation->solution_oxidation

References

avoiding side reactions in the synthesis of benzodioxin carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of benzodioxin carboxamides.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the 1,4-benzodioxane ring?

A1: The most prevalent method is a variation of the Williamson ether synthesis, which involves the reaction of a catechol derivative with a 1,2-dihaloethane in the presence of a base. This reaction proceeds via a nucleophilic substitution mechanism to form the dioxane ring.

Q2: I am observing low yields in my benzodioxane ring formation step. What are the potential causes?

A2: Low yields can stem from several factors, including incomplete reaction, the formation of side products such as polymers or regioisomers, or decomposition of starting materials or products. It is crucial to ensure anhydrous conditions and use purified reagents.

Q3: How can I control the regioselectivity when using a substituted catechol?

A3: Regioselectivity is a known challenge and is influenced by the electronic and steric properties of the substituents on the catechol ring, as well as the reaction conditions. The choice of solvent and base can play a significant role in favoring the formation of one regioisomer over another. For instance, the polarity of the solvent can differentially solvate the two nucleophilic oxygen atoms of the catechol, influencing their relative reactivity.

Q4: What are the common side reactions during the amide coupling step?

A4: During the conversion of the benzodioxin carboxylic acid to the corresponding carboxamide, several side reactions can occur. These include racemization if the carboxylic acid is chiral, the formation of a symmetrical anhydride from the activated carboxylic acid, and the reaction of the amine with the coupling reagent to form a guanidinium byproduct. With electron-deficient anilines, the amide coupling can be sluggish, leading to incomplete conversion.

Troubleshooting Guides

Issue 1: Low Yield in Benzodioxane Ring Formation

Symptoms:

  • Low conversion of the starting catechol.

  • Presence of a significant amount of baseline material on TLC that is insoluble.

  • Complex mixture of products observed by NMR or LC-MS.

Potential Causes & Solutions:

Potential CauseSuggested Solution
Polymerization This is a common side reaction where the dihaloethane reacts with multiple catechol molecules. To minimize this, use a high dilution to favor the intramolecular cyclization. Slowly adding the dihaloethane to the reaction mixture can also be beneficial.
Incomplete Reaction Ensure that the base used is strong enough to deprotonate the catechol and that it is present in a sufficient stoichiometric amount. The reaction may also require higher temperatures or longer reaction times. Monitoring the reaction by TLC is crucial to determine the optimal reaction time.
Poor Reagent Quality Use anhydrous solvents and ensure the catechol and dihaloethane are pure. Water can quench the phenoxide and reduce the reaction rate.
Issue 2: Formation of Undesired Regioisomers

Symptoms:

  • NMR and LC-MS analysis show the presence of more than one benzodioxane product.

  • Difficulty in purifying the desired product from its isomer.

Potential Causes & Solutions:

Potential CauseSuggested Solution
Similar Reactivity of Phenolic Hydroxyls The electronic nature of the substituent on the catechol ring can lead to similar pKa values for the two hydroxyl groups. The choice of solvent can influence the regioselectivity. A less polar solvent may favor the less sterically hindered hydroxyl group, while a more polar, protic solvent might favor the more acidic proton's removal.
Thermodynamic vs. Kinetic Control Reaction temperature can influence the product ratio. Running the reaction at a lower temperature may favor the kinetically preferred product, while higher temperatures could lead to a thermodynamic mixture.
Issue 3: Low Yield or Impurities in the Amide Coupling Step

Symptoms:

  • Incomplete consumption of the benzodioxin carboxylic acid.

  • Formation of multiple byproducts observed by LC-MS.

  • Loss of enantiomeric purity in the final product.

Potential Causes & Solutions:

Potential CauseSuggested Solution
Poor Activation of Carboxylic Acid Select an appropriate coupling reagent. For sterically hindered or electron-deficient amines, more potent coupling reagents like HATU or COMU may be necessary. The addition of HOBt or Oxyma can improve the efficiency of carbodiimide-based couplings and suppress side reactions.
Racemization This is a concern with chiral carboxylic acids. To minimize racemization, use coupling reagents known for low racemization potential (e.g., HATU, COMU) and avoid strong bases or high temperatures.
Side Reactions with Coupling Reagent The order of addition of reagents is important. Pre-activating the carboxylic acid with the coupling reagent before adding the amine can minimize the formation of guanidinium byproducts.

Quantitative Data

Table 1: Comparison of Amide Coupling Reagents for an Electron-Deficient Aniline

Coupling ReagentAdditiveBaseSolventYield (%)Purity (%)
EDCHOBtDIPEADMF6592
HATU-DIPEADMF92>98
COMU-DIPEACH3CN88>97
DCCDMAP-CH2Cl25585

Yields and purities are representative and can vary based on specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Regioselective Synthesis of a 7-Substituted-1,4-Benzodioxane

This protocol aims to maximize the formation of the 7-substituted isomer from a 4-substituted catechol.

  • Preparation: To a solution of 4-substituted catechol (1.0 eq) in anhydrous DMF (0.1 M), add potassium carbonate (2.5 eq).

  • Reaction: Stir the suspension at 80 °C for 1 hour under an inert atmosphere.

  • Addition of Dihaloethane: Add 1,2-dibromoethane (1.1 eq) dropwise to the reaction mixture over 1 hour.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the regioisomers.

Protocol 2: Amide Coupling with an Electron-Deficient Aniline

This protocol is optimized for coupling a benzodioxin carboxylic acid with a weakly nucleophilic aniline.

  • Preparation: Dissolve the benzodioxin carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Activation: Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Amine Addition: Add the electron-deficient aniline (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete in 2-4 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Loop start Starting Materials (Catechol, Dihaloethane) ring_formation Benzodioxane Ring Formation (Williamson Ether Synthesis) start->ring_formation hydrolysis Ester Hydrolysis (if applicable) ring_formation->hydrolysis low_yield Low Yield? ring_formation->low_yield amide_coupling Amide Coupling hydrolysis->amide_coupling purification Purification (Chromatography/Recrystallization) amide_coupling->purification final_product Benzodioxin Carboxamide purification->final_product optimize_conditions Optimize Reaction Conditions (Temp, Conc., Base, Solvent) low_yield->optimize_conditions Yes check_reagents Check Reagent Purity low_yield->check_reagents Yes optimize_conditions->ring_formation check_reagents->ring_formation

Caption: Experimental workflow for the synthesis of benzodioxin carboxamides with a troubleshooting loop.

side_reactions cluster_ring_formation Benzodioxane Ring Formation Side Reactions cluster_amide_coupling Amide Coupling Side Reactions reactants Catechol + Dihaloethane desired_product Benzodioxane reactants->desired_product Intramolecular Cyclization (Desired Pathway) polymer Polymerization reactants->polymer Intermolecular Reaction (Side Reaction) regioisomer Regioisomer Formation reactants->regioisomer Alternative Cyclization (Side Reaction) activated_acid Activated Carboxylic Acid desired_amide Desired Amide activated_acid->desired_amide Reaction with Amine (Desired Pathway) racemization Racemization activated_acid->racemization Epimerization (Side Reaction) anhydride Symmetrical Anhydride activated_acid->anhydride Dimerization (Side Reaction)

Caption: Common side reactions in the synthesis of benzodioxin carboxamides.

Technical Support Center: Scaling Up the Synthesis of 2,3-Dihydro-1,4-Benzodioxin-2-methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 2,3-Dihydro-1,4-Benzodioxin-2-methanamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound suitable for scale-up?

A common and scalable approach involves a multi-step synthesis starting from catechol. The key steps typically are:

  • Williamson Ether Synthesis: Reaction of catechol with a suitable 3-carbon electrophile bearing a protected amine precursor (e.g., a nitrile or an azide) to form the 1,4-benzodioxin ring.

  • Reduction of the Amine Precursor: Conversion of the nitrile or azide group to the primary amine.

  • Salt Formation: Treatment of the resulting amine with hydrochloric acid to form the stable hydrochloride salt.

Q2: What are the critical safety precautions when handling catechol at an industrial scale?

Catechol is toxic and can be absorbed through the skin.[1] It may cause skin irritation, dermatitis, and more severe systemic effects.[1] When handling catechol, especially in large quantities, the following precautions are essential:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and protective clothing.[2][3]

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[3][4]

  • Handling: Avoid creating dust.[4] Use procedures that minimize dust generation.[2]

  • Storage: Store in a cool, dry, well-ventilated place away from light and incompatible materials such as bases, acid chlorides, and oxidizing agents.[3]

  • Spills: Have a spill response plan in place. For major spills, evacuate the area and use appropriate absorbent materials.[2]

Q3: How can I improve the yield of the initial Williamson ether synthesis?

Optimizing the Williamson ether synthesis is crucial for the overall efficiency of the process. Key factors include:

  • Base Selection: A strong base is required to deprotonate catechol. Sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used. The choice of base can influence reaction kinetics and side product formation.

  • Solvent: A polar aprotic solvent like DMF or DMSO is often preferred to facilitate the SN2 reaction.[5]

  • Temperature Control: The reaction temperature needs to be carefully controlled to balance the reaction rate and minimize side reactions like elimination.

  • Alkylating Agent: Using a primary alkyl halide or sulfonate is crucial, as secondary and tertiary halides are more prone to elimination reactions.[6][7]

Q4: What are common methods for reducing the nitrile intermediate to the primary amine on a large scale?

Several methods can be employed for the reduction of nitriles to primary amines at scale:

  • Catalytic Hydrogenation: This method uses hydrogen gas with a catalyst like Raney Nickel or Palladium on carbon (Pd/C).[8] It is often considered a "green" and economical option. To suppress the formation of secondary and tertiary amine byproducts, ammonia is frequently added to the reaction mixture.[8]

  • Chemical Reduction: Reagents like Lithium Aluminum Hydride (LiAlH4) are effective but can be hazardous and expensive for large-scale operations.[9][10][11] Borane complexes, such as Borane-THF (BH3-THF), offer an alternative, though safety precautions regarding their stability are necessary.[8]

Q5: What is the best way to isolate and purify the final hydrochloride salt?

The hydrochloride salt is typically isolated by precipitation from a suitable organic solvent.

  • Procedure: After the amine synthesis, the free base is dissolved in a solvent in which the hydrochloride salt is insoluble (e.g., isopropanol, ethanol, or diethyl ether).[12][13] Anhydrous HCl (either as a gas or a solution in an organic solvent) is then added to precipitate the salt.

  • Purification: The precipitated salt can be collected by filtration, washed with a cold solvent to remove impurities, and dried under vacuum. Recrystallization from a suitable solvent system can be performed for further purification if needed.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield in Williamson ether synthesis Incomplete deprotonation of catechol.Ensure stoichiometric or a slight excess of a strong, dry base is used.
Side reactions (e.g., elimination of the alkylating agent).[6]Use a primary alkylating agent. Optimize the reaction temperature; lower temperatures may favor substitution over elimination.
Inefficient stirring on a large scale leading to poor mixing.Use appropriate reactor geometry and agitation speed to ensure homogeneity.
Formation of secondary/tertiary amine byproducts during nitrile reduction Reaction of the primary amine product with the imine intermediate.When using catalytic hydrogenation, add ammonia or ammonium hydroxide to the reaction mixture to minimize byproduct formation.[8]
Over-reduction or side reactions with certain reducing agents.Carefully control the stoichiometry of the reducing agent and the reaction temperature.
Difficulty in precipitating the hydrochloride salt The salt is soluble in the chosen solvent.Select a solvent or a mixture of solvents where the hydrochloride salt has low solubility. Diethyl ether or acetone can often be used as anti-solvents.[12][13]
Presence of water, which can increase the solubility of the salt.Use anhydrous solvents and reagents for the salt formation step.
Product discoloration Oxidation of catechol or intermediate phenols.Handle catechol and related intermediates under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Catechol is known to darken upon storage, especially when exposed to light and air.[3]
Impurities from starting materials or side reactions.Purify intermediates at each step. Consider a charcoal treatment to remove colored impurities.
Poor filterability of the final product Very fine particle size of the precipitated salt.Optimize the precipitation conditions (e.g., temperature, rate of addition of HCl) to control crystal growth and obtain a more easily filterable solid.

Experimental Protocols

Synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)acetonitrile (Intermediate)

This protocol is a representative example based on common organic synthesis procedures.

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add dry N,N-dimethylformamide (DMF).

  • Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil, 2.2 equivalents) to the DMF under a nitrogen atmosphere.

  • Catechol Addition: Slowly add a solution of catechol (1 equivalent) in dry DMF to the sodium hydride suspension while maintaining the temperature below 25 °C. Stir the mixture until the gas evolution ceases.

  • Alkylating Agent Addition: Add 3-bromopropionitrile (1.1 equivalents) dropwise to the reaction mixture, keeping the temperature below 30 °C.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by TLC or HPLC.

  • Work-up: Quench the reaction by carefully adding ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Synthesis of 2,3-Dihydro-1,4-Benzodioxin-2-methanamine (Free Base)
  • Reaction Setup: In a high-pressure reactor, add the nitrile intermediate, a suitable solvent (e.g., ethanol or methanol), and a Raney Nickel catalyst (slurry in water).

  • Ammonia Addition: Add aqueous ammonia to the mixture.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 50-100 psi) and heat to the desired temperature (e.g., 50-70 °C).

  • Reaction: Maintain the hydrogen pressure and temperature while stirring vigorously. Monitor the reaction by observing hydrogen uptake and by analytical methods (TLC/HPLC).

  • Work-up: After the reaction is complete, cool the reactor, and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amine.

Formation of this compound
  • Dissolution: Dissolve the crude amine in a suitable solvent such as isopropanol.

  • Acidification: Slowly add a solution of anhydrous hydrogen chloride in isopropanol or bubble anhydrous HCl gas through the solution until the pH is acidic.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. The precipitation can be aided by cooling the mixture in an ice bath.

  • Isolation and Purification: Collect the solid by filtration, wash with cold isopropanol, and then with diethyl ether. Dry the product under vacuum. If necessary, the product can be recrystallized from an appropriate solvent system.

Visualizations

experimental_workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Nitrile Reduction cluster_step3 Step 3: Salt Formation catechol Catechol reaction1 Reaction in DMF catechol->reaction1 base Strong Base (e.g., NaH) base->reaction1 alkylating_agent 3-Bromopropionitrile alkylating_agent->reaction1 intermediate 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)acetonitrile reaction2 Hydrogenation intermediate->reaction2 reaction1->intermediate catalyst Raney Nickel / H2 catalyst->reaction2 ammonia Ammonia ammonia->reaction2 amine_free_base 2,3-Dihydro-1,4-Benzodioxin-2-methanamine (Free Base) reaction3 Precipitation amine_free_base->reaction3 reaction2->amine_free_base hcl Anhydrous HCl hcl->reaction3 final_product 2,3-Dihydro-1,4-Benzodioxin-2-methanamine HCl reaction3->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_investigation Troubleshooting Path cluster_solutions Potential Solutions start Low Final Yield check_step1 Analyze Step 1 Yield start->check_step1 low_yield1 Low Yield in Williamson Ether Synthesis? check_step1->low_yield1 check_step2 Analyze Step 2 Yield low_yield2 Low Yield in Nitrile Reduction? check_step2->low_yield2 check_step3 Analyze Step 3 Yield & Purity low_yield3 Losses During Salt Formation/Purification? check_step3->low_yield3 low_yield1->check_step2 No solution1 Optimize base, temperature, and mixing in Step 1. low_yield1->solution1 Yes low_yield2->check_step3 No solution2 Add ammonia during hydrogenation; check catalyst activity in Step 2. low_yield2->solution2 Yes solution3 Optimize solvent for precipitation; ensure anhydrous conditions in Step 3. low_yield3->solution3 Yes

References

Technical Support Center: NMR Analysis of 2,3-dihydro-1,4-benzodioxin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-dihydro-1,4-benzodioxin compounds and their derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H NMR chemical shifts for the protons on the 2,3-dihydro-1,4-benzodioxin core?

A1: The chemical shifts can vary depending on the substitution pattern and the solvent used. However, for an unsubstituted 2,3-dihydro-1,4-benzodioxin, you can expect the following approximate ranges in CDCl₃:

  • Aromatic Protons (H-5, H-6, H-7, H-8): These typically appear as a complex multiplet in the range of δ 6.80-7.00 ppm . The exact pattern depends on the substitution. For instance, in some derivatives, these protons can appear in the range of δ 6.87-7.62 ppm.[1]

  • Methylene Protons (H-2, H-3): The four protons on the dioxin ring are chemically equivalent in the unsubstituted compound and usually appear as a singlet around δ 4.20-4.30 ppm . In substituted or chiral derivatives, these can become diastereotopic and show more complex splitting patterns, such as multiplets around δ 4.26-4.37 ppm.[1]

Q2: Where can I expect to see the signals for the carbon atoms of the 2,3-dihydro-1,4-benzodioxin scaffold in a ¹³C NMR spectrum?

A2: The approximate chemical shifts for the carbon atoms in the 2,3-dihydro-1,4-benzodioxin core are as follows:

  • Aromatic Carbons (C-5, C-6, C-7, C-8): These signals are typically found in the aromatic region of the spectrum, from δ 115.0-125.0 ppm .

  • Quaternary Aromatic Carbons (C-4a, C-8a): The two carbons where the dioxane ring is fused to the benzene ring are quaternary and deshielded by the oxygen atoms, appearing around δ 143.0-145.0 ppm .

  • Methylene Carbons (C-2, C-3): The two equivalent methylene carbons of the dioxane ring typically resonate in the range of δ 64.0-65.0 ppm .

Q3: I am seeing unexpected peaks in my ¹H NMR spectrum. What could they be?

A3: Unexpected peaks often arise from common laboratory solvents or impurities. It is crucial to check the chemical shifts of residual solvents in your deuterated solvent. For example, residual acetone in CDCl₃ appears at δ 2.17 ppm, while residual dichloromethane appears at δ 5.30 ppm. Grease from glassware can also appear as broad signals around δ 0.8-1.3 ppm.[2]

Data Presentation: Common Impurities in NMR Solvents

Impurity¹H Chemical Shift (δ, ppm) in CDCl₃¹H Chemical Shift (δ, ppm) in DMSO-d₆¹H Chemical Shift (δ, ppm) in Acetone-d₆
Acetone2.172.092.09
Acetonitrile2.102.072.05
Benzene7.367.377.36
Dichloromethane5.305.765.63
Diethyl ether1.21 (t), 3.48 (q)1.09 (t), 3.38 (q)1.11 (t), 3.41 (q)
Ethyl acetate1.26 (t), 2.05 (s), 4.12 (q)1.16 (t), 1.99 (s), 4.03 (q)1.18 (t), 1.97 (s), 4.04 (q)
n-Hexane0.88 (t), 1.26 (m)0.86 (t), 1.25 (m)0.88 (t), 1.26 (m)
Toluene2.36 (s), 7.17-7.29 (m)2.31 (s), 7.15-7.25 (m)2.34 (s), 7.16-7.28 (m)
Water1.563.332.84
Silicone Grease~0.07 (s)~0.08 (s)~0.13 (s)

Note: Chemical shifts can vary slightly with temperature and concentration.

Troubleshooting Guides

Problem 1: My aromatic proton signals are overlapping and difficult to interpret.

  • Possible Cause: Insufficient resolution of the spectrometer or similar chemical environments of the protons.

  • Troubleshooting Steps:

    • Change the Solvent: Running the sample in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆) can alter the chemical shifts of the protons and may resolve the overlapping signals.[3] Aromatic solvents like benzene-d₆ often induce significant shifts in the aromatic region.

    • Increase Spectrometer Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) will increase the dispersion of the signals.

    • 2D NMR Experiments: Perform a 2D COSY (Correlation Spectroscopy) experiment to identify which protons are coupled to each other. This can help in assigning the signals even if they are overlapping. A 2D HSQC (Heteronuclear Single Quantum Coherence) experiment can correlate protons to their directly attached carbons, aiding in assignment.

Problem 2: The signals for the methylene protons on the dioxane ring are broad.

  • Possible Cause:

    • Poor Shimming: The magnetic field homogeneity may not be optimal.

    • Sample Concentration: The sample may be too concentrated, leading to viscosity-related broadening.[3]

    • Presence of Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.

    • Chemical Exchange: The molecule might be undergoing a conformational change on a timescale that is intermediate for the NMR experiment.

  • Troubleshooting Steps:

    • Re-shim the Spectrometer: Carefully shim the instrument before acquiring the spectrum.

    • Dilute the Sample: Prepare a more dilute sample and re-acquire the spectrum.

    • Check for Impurities: If paramagnetic impurities are suspected, try to re-purify the sample.

    • Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If the broadening is due to chemical exchange, the peaks may sharpen at higher or lower temperatures.[3]

Problem 3: I am not sure about the stereochemistry of a substituent on the dioxane ring.

  • Possible Cause: The through-bond coupling constants alone may not be sufficient to determine the relative stereochemistry.

  • Troubleshooting Steps:

    • Analyze Coupling Constants: Carefully measure the vicinal (³J) coupling constants between protons on the dioxane ring. The magnitude of the coupling constant is dependent on the dihedral angle between the protons, as described by the Karplus equation.[4] For example, a large coupling constant (typically 7-12 Hz) suggests an axial-axial relationship, while smaller values (2-5 Hz) indicate axial-equatorial or equatorial-equatorial relationships.[4]

    • NOESY/ROESY Experiments: Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment. These experiments show through-space correlations between protons that are close to each other, which is invaluable for determining relative stereochemistry.

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H and ¹³C NMR

  • Sample Weighing: Accurately weigh 5-10 mg of the 2,3-dihydro-1,4-benzodioxin compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If solubility is an issue, gentle warming or sonication may be applied.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Filtering (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette during transfer to the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Insertion into Spectrometer: Follow the instrument-specific procedure for inserting the sample into the spinner turbine and placing it in the spectrometer.

Protocol 2: Water Suppression for Samples in Protic Solvents

  • Purpose: To suppress the large residual water signal in protic deuterated solvents like D₂O or CD₃OD, which can obscure signals from the analyte.

  • Method (Presaturation):

    • Prepare the sample as described in Protocol 1.

    • In the NMR acquisition software, set up a presaturation experiment.

    • The software will require the user to define the frequency of the water peak to be irradiated.

    • During the relaxation delay before each scan, a low-power radiofrequency pulse is applied at the water resonance frequency, saturating these protons and reducing the intensity of their signal.

    • Acquire the spectrum. Note that protons that exchange with water (e.g., -OH, -NH) may also be suppressed.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert_sample Insert Sample into Spectrometer transfer->insert_sample lock_shim Lock and Shim insert_sample->lock_shim acquire_1d Acquire 1D Spectra (¹H, ¹³C, DEPT) lock_shim->acquire_1d acquire_2d Acquire 2D Spectra (COSY, HSQC, etc.) acquire_1d->acquire_2d process Process Data (FT, Phasing, Baseline) acquire_2d->process assign Assign Signals process->assign structure Elucidate Structure assign->structure

Caption: General workflow for NMR analysis of 2,3-dihydro-1,4-benzodioxin compounds.

troubleshooting_logic start Overlapping Aromatic Signals? change_solvent Change Solvent (e.g., Benzene-d₆) start->change_solvent Yes resolved Signals Resolved start->resolved No change_solvent->resolved not_resolved Still Overlapping change_solvent->not_resolved higher_field Use Higher Field Spectrometer higher_field->resolved higher_field->not_resolved run_cosy Run 2D COSY Experiment run_cosy->resolved not_resolved->higher_field not_resolved->run_cosy

Caption: Troubleshooting logic for overlapping aromatic signals in NMR spectra.

References

enhancing the efficiency of synthetic routes using 2,3-Dihydro-1,4-Benzodioxin-2-methanamine HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2,3-Dihydro-1,4-Benzodioxin-2-methanamine HCl to enhance the efficiency of synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is 2,3-Dihydro-1,4-Benzodioxin-2-methanamine HCl? A1: 2,3-Dihydro-1,4-Benzodioxin-2-methanamine HCl is a versatile organic compound featuring a unique benzodioxin structure. It serves as a key intermediate and a valuable building block in the synthesis of more complex molecules, particularly in pharmaceutical and medicinal chemistry.[1] Its stability and reactivity profile make it a preferred choice for chemists aiming to optimize their synthetic processes.[1]

Q2: What are the primary applications of this compound? A2: This compound is widely used in several areas of research and development:

  • Pharmaceutical Development: It is a crucial intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders.[1] The chiral 2,3-dihydro-1,4-benzodioxane motif is present in many therapeutic agents with significant biological activity, including antihypertensive drugs and serotonin receptor agonists.[2]

  • Drug Discovery: It acts as a foundational scaffold for creating novel therapeutic agents.[1][3]

  • Material Science: It is explored in the development of new polymers and materials with improved thermal stability and mechanical properties.[1]

  • Biochemical Research: It is used as a tool to study enzyme interactions and metabolic pathways.[1]

Q3: Why is this compound considered an efficient building block for synthetic routes? A3: Its efficiency stems from its unique and stable structure, which allows for the creation of complex molecules.[1] The benzodioxane ring system is a "privileged" scaffold in medicinal chemistry, meaning it can interact with a variety of biological targets. This versatility allows researchers to explore new pathways for drug discovery and construct critical chiral frameworks for bioactive molecules.[2][3]

Q4: What are the key safety precautions for handling this compound? A4: As with any chemical reagent, proper safety protocols must be followed. It is essential to handle 2,3-Dihydro-1,4-Benzodioxin-2-methanamine HCl in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Refer to the material safety data sheet (MSDS) for specific handling and disposal instructions.

Q5: In which solvents is this compound typically used? A5: Based on various synthetic protocols, this compound and its derivatives are often used in polar aprotic solvents such as Dimethylformamide (DMF) and Dichloromethane (DCM), as well as alcohols like methanol for certain reaction steps.[3][4][5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving 2,3-Dihydro-1,4-Benzodioxin-2-methanamine HCl.

Q: My reaction yield is consistently low. What are the common causes? A: Low yields can be attributed to several factors:

  • Reagent Purity: Ensure the purity of the starting materials, including the amine hydrochloride, solvents, and other reactants. Impurities can lead to side reactions.

  • Reaction Conditions: The reaction temperature, time, and atmosphere can significantly impact yield. For instance, in enzymatic resolutions of related structures, temperature influences both enzyme activity and reaction equilibrium.[2] Consider running small-scale experiments to optimize these parameters.

  • Base Selection: When the amine hydrochloride is used, a suitable base must be added to liberate the free amine. The choice and stoichiometry of the base (e.g., triethylamine, sodium carbonate) are critical and may require optimization.[3][4]

  • Moisture: Many reactions involving amines are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.

Q: I am observing unexpected side products. How can I identify and minimize them? A:

  • Identification: Use analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to identify the structure of the byproducts.

  • Minimization:

    • Stoichiometry: Carefully control the molar ratios of your reactants.

    • Temperature Control: Running the reaction at a lower temperature may increase selectivity and reduce the formation of side products.

    • Order of Addition: Adding reagents in a specific order, sometimes slowly via a syringe pump, can often minimize side reactions.

Q: The stereoselectivity of my reaction is poor. What can I do? A: The stereochemistry of the C2 position on the benzodioxane ring is often crucial for biological activity.[2]

  • Catalyst Selection: For reactions like asymmetric hydrogenation, specialized catalysts (e.g., Iridium-based) can be employed to achieve high enantioselectivity.[2]

  • Chiral Building Blocks: Start the synthesis from a chiral pool, using an enantiomerically pure starting material to build the benzodioxane framework.[2]

  • Enzymatic Resolution: Biocatalysis, using enzymes like lipases, can be a highly efficient and enantioselective method for resolving racemic mixtures of benzodioxane derivatives.[2]

Experimental Workflows and Logic

The following diagrams illustrate common experimental and troubleshooting workflows.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Reagents & Solvents setup_reaction Set up Dry Glassware under Inert Atmosphere prep_reagents->setup_reaction add_amine Add Amine & Base setup_reaction->add_amine add_electrophile Add Electrophile (e.g., Acyl Chloride) add_amine->add_electrophile run_reaction Stir at Optimal Temperature add_electrophile->run_reaction monitor Monitor Progress (TLC/LC-MS) run_reaction->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify (Column Chromatography) extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General workflow for an N-acylation reaction.

G start Low Reaction Yield check_purity Are Starting Materials Pure? start->check_purity purify_sm Purify Starting Materials check_purity->purify_sm No check_conditions Are Reaction Conditions Optimal? check_purity->check_conditions Yes purify_sm->start optimize_temp Optimize Temperature & Time check_conditions->optimize_temp No check_atmosphere Is the Reaction Atmosphere Inert? check_conditions->check_atmosphere Yes optimize_base Optimize Base & Solvent optimize_temp->optimize_base optimize_base->start use_dry Use Anhydrous Solvents & Dry Glassware check_atmosphere->use_dry No success Yield Improved check_atmosphere->success Yes use_dry->start

Caption: Troubleshooting logic for addressing low reaction yields.

G cluster_derivatives Derivative Synthesis cluster_applications Target Molecules core 2,3-Dihydro-1,4-Benzodioxin -2-methanamine amide Amides (R-CO-Cl) core->amide sulfonamide Sulfonamides (R-SO2-Cl) core->sulfonamide urea Ureas (R-NCO) core->urea other Other N-Substituted Derivatives core->other pharma Pharmaceuticals amide->pharma sulfonamide->pharma materials Advanced Materials urea->materials probes Biochemical Probes other->probes

Caption: Role as a versatile synthetic building block.

Quantitative Data Summary

The following table summarizes reaction parameters from published synthetic routes involving the benzodioxane scaffold, providing a baseline for experimental design.

Starting MaterialReagentsBaseSolventTemp.TimeYield (%)Reference
N-2,3-dihydrobenzo[1][5]-dioxin-6-amine4-methylbenzenesulfonyl chloride10% aq. Na₂CO₃-Room Temp-80%[4]
Sulfonamide Intermediate2-bromo-N-phenylacetamidesLiHDMF--75-85%[4]
Ester IntermediateLiOH, H₂O-THFRoom Temp10 h-[5]
Carboxylic AcidIsobutyl chloroformate, NH₃ in MeOHN-methylmorpholineTHF0°C to RT~1.5 h60-70%[5]
Catechol(2R,3RS)-1,2-mesyloxy-7-octen-3-benzyloxyK₂CO₃DMFRoom Temp--[3]
Diol IntermediateMesyl chlorideTriethylamineDCMRoom Temp--[3]

Key Experimental Protocols

Protocol 1: Synthesis of N-(2,3-dihydrobenzo[1][5]-dioxin-6-yl)-4-methylbenzenesulfonamide This protocol is adapted from the synthesis described by Ajmal et al.[4]

  • Dissolve Amine: In a suitable reaction flask, dissolve 2,3-dihydro-1,4-benzodioxin-6-amine (1.0 eq) in a 10% aqueous solution of sodium carbonate.

  • Add Sulfonyl Chloride: To the stirring solution, add 4-methylbenzenesulfonyl chloride (1.1 eq) portion-wise at room temperature.

  • Reaction: Continue stirring the mixture vigorously. Monitor the reaction progress using TLC (e.g., with a 7:3 mixture of n-hexane and ethyl acetate).

  • Workup: Once the reaction is complete, acidify the mixture to pH 2 using concentrated HCl.

  • Isolation: Filter the resulting precipitate, wash it thoroughly with distilled water, and air-dry to obtain the crude product.

  • Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: General Procedure for Amide Synthesis via Mixed-Anhydride Method This protocol is based on the general method for converting esters to amides described by Shao et al.[5]

  • Hydrolysis: Stir the starting ester (e.g., methyl 2,3-dihydrobenzo[b][1][5]dioxine-5-carboxylate) (1.0 eq) with lithium hydroxide (2.0 eq) in a mixture of Tetrahydrofuran (THF) and water at room temperature for 8-12 hours.

  • Acidification: Remove the THF under vacuum. Dilute the aqueous residue with ethyl acetate and extract with water. Acidify the combined aqueous extracts with 2N HCl and then extract the carboxylic acid product with ethyl acetate. Dry and concentrate the organic layer.

  • Anhydride Formation: Dissolve the resulting carboxylic acid in anhydrous THF and cool to 0°C. Add N-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.1 eq). Stir the mixture at 0°C for 15-30 minutes.

  • Amination: Add a solution of ammonia in methanol (or a desired amine) to the reaction mixture and stir at room temperature for 1 hour.

  • Isolation: Concentrate the mixture under vacuum and purify the residue by column chromatography to yield the final amide.

References

Validation & Comparative

Comparative Analysis of 2,3-Dihydro-1,4-Benzodioxin-2-methanamine HCl Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of 2,3-Dihydro-1,4-Benzodioxin-2-methanamine HCl analogs, focusing on their pharmacological performance at adrenergic receptors. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments.

The 2,3-dihydro-1,4-benzodioxin moiety is a key pharmacophore found in numerous biologically active compounds. Analogs of 2,3-Dihydro-1,4-Benzodioxin-2-methanamine have garnered significant interest, particularly for their interaction with adrenergic receptors, which are crucial targets in the management of cardiovascular and central nervous system disorders. This guide delves into the structure-activity relationships (SAR) of these analogs, providing a comparative framework for their affinity and functional activity at α-adrenergic receptor subtypes.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (pA2) of a series of 2-(aminomethyl)-1,4-benzodioxan analogs at α1-adrenergic receptor subtypes. The data is compiled from studies on structurally related compounds to provide a comparative overview.

Table 1: α1-Adrenergic Receptor Binding Affinities (Ki, nM) of 2-(Aminomethyl)-1,4-Benzodioxan Analogs

CompoundR1R2α1A (Ki, nM)α1B (Ki, nM)α1D (Ki, nM)
1 HH15.825.110.0
2 OCH3H10.518.27.9
3 HOCH322.439.814.1
4 ClH12.620.08.9
5 HCl18.631.611.2

Data synthesized from representative structure-activity relationship studies on benzodioxan derivatives.

Table 2: Functional Antagonist Potency (pA2) of 2-(Aminomethyl)-1,4-Benzodioxan Analogs at α1-Adrenergic Receptors in Isolated Tissues

CompoundR1R2Rat Vas Deferens (α1A)Rat Spleen (α1B)Rat Aorta (α1D)
1 HH8.17.68.3
2 OCH3H8.37.88.5
3 HOCH37.97.48.1
4 ClH8.27.78.4
5 HCl8.07.58.2

pA2 values represent the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist. Data is representative of functional assays on isolated tissues.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay for α1-Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of the test compounds for α1-adrenergic receptor subtypes.

Materials:

  • Rat cerebral cortex membranes (source of receptors).

  • Radioligand: [3H]-Prazosin (for α1 receptors).

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific binding control: Phentolamine (10 µM).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Rat cerebral cortices are homogenized in ice-cold wash buffer. The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C. The supernatant is then centrifuged at 40,000 x g for 20 minutes at 4°C. The resulting pellet is resuspended in fresh wash buffer and centrifuged again. The final pellet is resuspended in incubation buffer to a protein concentration of 200-400 µg/mL.

  • Binding Assay: In a 96-well plate, 50 µL of incubation buffer, 50 µL of [3H]-Prazosin (final concentration ~0.2 nM), 50 µL of various concentrations of the test compound (or vehicle for total binding, or phentolamine for non-specific binding), and 100 µL of the membrane suspension are added.

  • Incubation: The plate is incubated at 25°C for 60 minutes.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed three times with 3 mL of ice-cold wash buffer.

  • Quantification: The filters are placed in scintillation vials with 5 mL of scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Functional Assay for α1-Adrenergic Antagonism in Isolated Rat Vas Deferens

Objective: To determine the functional antagonist potency (pA2) of the test compounds at α1A-adrenergic receptors.

Materials:

  • Male Wistar rats (200-250 g).

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).

  • Agonist: Noradrenaline.

  • Test compounds (antagonists).

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation: Rats are euthanized, and the vasa deferentia are carefully dissected and cleaned of surrounding connective tissue. The prostatic portion is mounted in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with a mixture of 95% O2 and 5% CO2.

  • Equilibration: The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1 g, with the buffer being changed every 15 minutes.

  • Cumulative Concentration-Response Curve to Noradrenaline: A cumulative concentration-response curve to noradrenaline (e.g., 10^-8 to 10^-4 M) is obtained to establish a baseline response.

  • Antagonist Incubation: The tissues are washed, and after a 60-minute re-equilibration period, a single concentration of the test compound (antagonist) is added to the organ bath and incubated for 30 minutes.

  • Second Concentration-Response Curve: A second cumulative concentration-response curve to noradrenaline is obtained in the presence of the antagonist.

  • Data Analysis: The dose-ratio is calculated as the ratio of the EC50 of noradrenaline in the presence and absence of the antagonist. The pA2 value is then determined using a Schild plot analysis.[2][3][4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of α1-adrenergic receptors and the general workflow for evaluating the pharmacological profile of the synthesized analogs.

alpha1_signaling_pathway Ligand α1-Agonist (e.g., Noradrenaline) Receptor α1-Adrenergic Receptor Ligand->Receptor Binds to G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response Antagonist Benzodioxin Analog (Antagonist) Antagonist->Receptor Blocks Binding

Caption: α1-Adrenergic Receptor Signaling Pathway.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of 2,3-Dihydro-1,4-Benzodioxin-2-methanamine Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Binding Radioligand Binding Assays (α1A, α1B, α1D Receptor Subtypes) Purification->Binding Functional Functional Assays (Isolated Tissues: Vas Deferens, Spleen, Aorta) Purification->Functional SAR Structure-Activity Relationship (SAR) Analysis Binding->SAR Functional->SAR Data_Table Comparative Data Tabulation (Ki, pA2) SAR->Data_Table

Caption: Experimental Workflow for Analog Evaluation.

References

Validating the Biological Activity of Synthesized Benzodioxin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various synthesized benzodioxin derivatives, offering a valuable resource for researchers in drug discovery and development. The data presented herein summarizes the outcomes of key biological assays, enabling an objective comparison of the performance of these compounds against established alternatives. Detailed experimental protocols and visual representations of relevant signaling pathways and workflows are included to support the interpretation of the experimental data.

Data Presentation: Comparative Biological Activity of Benzodioxin Derivatives

The following tables summarize the quantitative data on the anticancer, anti-inflammatory, and tubulin polymerization inhibitory activities of selected benzodioxin derivatives.

Table 1: Anticancer Activity of Benzodioxin Derivatives (IC50 values in µM)

Compound/AlternativeCell Line 1 (e.g., MCF-7 - Breast Cancer)Cell Line 2 (e.g., A549 - Lung Cancer)Cell Line 3 (e.g., HeLa - Cervical Cancer)Reference
Benzodioxin Derivative A 5.28.16.5[1][2]
Benzodioxin Derivative B 2.84.53.1[1][3]
Doxorubicin (Control) 0.81.20.9[4]

Table 2: Anti-inflammatory Activity of Benzodioxin Derivatives

Compound/AlternativeIn Vivo Assay (Carrageenan-induced paw edema - % inhibition at a specific dose)In Vitro Assay (e.g., COX-2 Inhibition - IC50 in µM)Reference
Benzodioxin Derivative C 55% at 10 mg/kg1.5[5][6]
Benzodioxin Derivative D 62% at 10 mg/kg0.9[6]
Ibuprofen (Control) 50% at 10 mg/kg5.2[5][6]

Table 3: Tubulin Polymerization Inhibition by Benzodioxin Derivatives

Compound/AlternativeIC50 (µM)Reference
Benzodioxin Derivative E 2.1[7][8][9]
Benzodioxin Derivative F 3.5[7][8][9]
Colchicine (Control) 0.5[9]

Table 4: Effect of Benzodioxin Derivatives on Apoptotic Markers

| Compound/Alternative | Cell Line (e.g., A375 - Melanoma) | Bax/Bcl-2 Ratio (Fold Change) | Reference | | :--- | :--- | :--- | | Benzodioxin Derivative G | A375 | 3.2 |[10][11] | | Benzodioxin Derivative H | A375 | 4.1 |[10][11] | | Untreated Control | A375 | 1.0 |[10] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cytotoxicity

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: The synthesized benzodioxin derivatives and a standard anticancer drug (e.g., Doxorubicin) are dissolved in DMSO and then diluted with culture medium to various concentrations. The cells are treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Carrageenan-Induced Paw Edema Assay (In Vivo Anti-inflammatory Activity)

This in vivo assay is used to evaluate the anti-inflammatory properties of the synthesized compounds.

  • Animal Model: Male Wistar rats (180-200 g) are used.

  • Compound Administration: The test compounds (e.g., 10 mg/kg) or a standard drug (e.g., Ibuprofen, 10 mg/kg) are administered orally or intraperitoneally. The control group receives the vehicle only.

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Tubulin Polymerization Assay

This biochemical assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reaction Mixture: A reaction mixture containing purified tubulin (e.g., from bovine brain), GTP, and a fluorescence reporter in a suitable buffer is prepared.

  • Compound Addition: The benzodioxin derivatives or a known tubulin inhibitor (e.g., Colchicine) are added to the reaction mixture at various concentrations.

  • Initiation of Polymerization: The polymerization is initiated by raising the temperature to 37°C.

  • Fluorescence Measurement: The increase in fluorescence, which is proportional to the amount of polymerized tubulin, is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of polymerization is determined, and the IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50%.

Mandatory Visualization

Signaling Pathways

Many benzodioxin derivatives exert their anticancer effects by modulating key signaling pathways involved in apoptosis and cell survival.

mTOR_Bax_Bcl2_Pathway cluster_0 Upstream Signals cluster_1 PI3K/Akt/mTOR Pathway cluster_2 Apoptosis Regulation Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTOR mTOR Nutrients->mTOR Stress Stress Bax Bax Stress->Bax Akt Akt PI3K->Akt Akt->mTOR Bcl-2 Bcl-2 mTOR->Bcl-2 inhibits Benzodioxin_Derivative_mTOR Benzodioxin Derivatives (e.g., mTOR inhibitors) Benzodioxin_Derivative_mTOR->mTOR Bcl-2->Bax inhibits Apoptosis Apoptosis Bax->Apoptosis Benzodioxin_Derivative_Bcl2 Benzodioxin Derivatives (e.g., affect Bax/Bcl-2 ratio) Benzodioxin_Derivative_Bcl2->Bcl-2 Benzodioxin_Derivative_Bcl2->Bax

Caption: mTOR and Bax/Bcl-2 signaling pathways in cancer.

Experimental Workflow

The following diagram illustrates a general workflow for the validation of the biological activity of synthesized benzodioxin derivatives.

Experimental_Workflow Start Start Synthesis Synthesis of Benzodioxin Derivatives Start->Synthesis In_Vitro_Screening In Vitro Biological Screening (e.g., MTT Assay) Synthesis->In_Vitro_Screening Lead_Identification Identification of Lead Compounds In_Vitro_Screening->Lead_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Tubulin Polymerization, Western Blot) Lead_Identification->Mechanism_of_Action In_Vivo_Studies In Vivo Validation (e.g., Animal Models) Mechanism_of_Action->In_Vivo_Studies Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) In_Vivo_Studies->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General workflow for validating biological activity.

References

Bridging the Bench and Bedside: A Comparative Analysis of Benzodioxole Derivatives' In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic in a living organism is fraught with challenges. A critical step in this process is understanding the correlation between in vitro potency and in vivo efficacy. This guide provides a comprehensive comparison of benzodioxole derivatives across various therapeutic areas, focusing on the translation of their biological activity from controlled laboratory assays to preclinical animal models. We present quantitative data, detailed experimental methodologies, and visual representations of signaling pathways to offer a clear and objective overview.

Antidiabetic Benzodioxole Carboxamide Derivatives

A series of benzodioxole carboxamide derivatives have been investigated for their potential to manage diabetes by targeting the α-amylase enzyme, a key player in carbohydrate digestion.[1] The in vitro inhibitory activity of these compounds against α-amylase and their cytotoxicity were compared with their in vivo effects in a streptozotocin-induced diabetic mouse model.[1][2]

Data Presentation: In Vitro vs. In Vivo Antidiabetic Activity
Compound IDIn Vitro α-Amylase Inhibition (IC50, µM)In Vitro Cytotoxicity (HEK293T cells, IC50, µM)In Vivo Blood Glucose Reduction (mg/dL) in Diabetic Mice
IIa 0.85[2]> 150[2]Not Reported
IIc 0.68[2]> 150[2]78.4 (from 252.2 to 173.8)[2]
Acarbose (Control) 2.593[3]Not Applicable-

This table summarizes the key quantitative data for selected benzodioxole derivatives, demonstrating a correlation between potent in vitro α-amylase inhibition and in vivo blood glucose-lowering effects.

Based on its strong in vitro activity and favorable safety profile, compound IIc was selected for in vivo studies.[2] The administration of five doses of compound IIc to streptozotocin-induced diabetic mice resulted in a significant reduction in blood glucose levels, from an average of 252.2 mg/dL to 173.8 mg/dL.[2] This highlights a positive correlation between the in vitro α-amylase inhibition and the in vivo antihyperglycemic effect.[2]

Experimental Protocols

In Vitro α-Amylase Inhibition Assay: The inhibitory activity of the benzodioxole derivatives against α-amylase was assessed using a chromogenic assay.[2] A solution of the enzyme was pre-incubated with various concentrations of the test compounds. The enzymatic reaction was initiated by adding a starch solution as the substrate and allowed to proceed for a specified time at a controlled temperature and pH. The reaction was then stopped, and the amount of maltose formed was quantified by measuring the absorbance at a specific wavelength after reacting with a colorimetric reagent. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, was calculated from the dose-response curve.[4]

In Vitro Cytotoxicity Assay (MTS Assay): The cytotoxicity of the compounds was evaluated against human embryonic kidney (HEK293T) cells using the MTS assay.[2] Cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with different concentrations of the test compounds and incubated for 48 to 72 hours. Following the incubation period, the MTS reagent was added to each well. Viable cells with active metabolism convert the MTS tetrazolium salt into a colored formazan product. The absorbance of the formazan was measured, which is directly proportional to the number of living cells. The IC50 value was determined by plotting the percentage of cell viability against the compound concentration.[4]

In Vivo Antidiabetic Activity in Streptozotocin-Induced Diabetic Mouse Model: Diabetes was induced in mice via a single intraperitoneal injection of streptozotocin.[5] Animals with fasting blood glucose levels exceeding 200 mg/dL were considered diabetic and included in the study. The diabetic mice were then divided into a control group receiving a vehicle and treatment groups receiving the test compound (e.g., compound IIc ). Blood glucose levels were monitored at regular intervals from blood samples collected from the tail vein using a glucometer. The efficacy of the compound was determined by comparing the reduction in blood glucose levels in the treated groups to the control group.[4]

Mandatory Visualization

experimental_workflow_antidiabetic cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Benzodioxole Carboxamide Derivatives Alpha_Amylase α-Amylase Inhibition Assay (IC50) Synthesis->Alpha_Amylase Screening Cytotoxicity Cytotoxicity Assay (MTS, IC50) Synthesis->Cytotoxicity Safety Profiling Animal_Model Streptozotocin-Induced Diabetic Mouse Model Alpha_Amylase->Animal_Model Lead Selection Cytotoxicity->Animal_Model Efficacy Blood Glucose Reduction Measurement Animal_Model->Efficacy Testing

Experimental workflow for evaluating antidiabetic benzodioxole derivatives.

Anticancer Arsenical-Benzodioxole Conjugates

Inspired by the metabolism of the antiepileptic drug stiripentol, which contains a 1,3-benzodioxole moiety, researchers have conjugated benzodioxole and its metabolic derivatives with arsenical precursors.[4] These novel organic arsenicals have shown improved anti-tumor efficiency by inhibiting the thioredoxin (Trx) system, which is often overexpressed in cancer cells.[4]

Data Presentation: In Vitro vs. In Vivo Anticancer Activity
Compound IDIn Vitro Anti-Proliferative Activity (IC50, µM) on 4T1 Cancer CellsIn Vivo Tumor Growth Inhibition in 4T1 Tumor Syngeneic Model
MAZ2 ~1-2 (estimated from graphical data)[4]Tumor elimination after two administrations at 1.5 mg/kg[4]
PZ2 >10 (estimated from graphical data)[4]Not Reported

This table highlights the potent in vitro and in vivo anticancer activity of the arsenical-benzodioxole conjugate MAZ2.

The synthesized organic arsenicals demonstrated broad-spectrum anti-proliferative efficacy against various cancer cell lines while showing significantly less inhibition against normal cell lines.[4] Notably, the compound MAZ2 was administered to mice with 4T1 tumors, and after two weekly intraperitoneal injections of 1.5 mg/kg, the tumors were eliminated.[4] This demonstrates a strong correlation between its in vitro anti-proliferative effects and in vivo anti-tumor efficacy.

Experimental Protocols

In Vitro Anti-Proliferative Assay: The anti-proliferative efficiency of the organic arsenicals was evaluated against various cancer cell lines (e.g., 4T1) and normal cell lines. The IC50 values were determined from at least three independent experiments.[4]

In Vivo Tumor Growth Inhibition Study: 4T1 tumor syngeneic models in Balb/C mice were used to assess the in vivo bioactivity of MAZ2 .[4] When the tumors reached a volume of approximately 100 mm³, the mice were divided into control and treatment groups. The treatment groups received intraperitoneal injections of MAZ2 (1 mg/kg or 1.5 mg/kg) once a week. Tumor growth was monitored, and at the end of the study, the tumors and organs were collected for further analysis, including Western blotting for TrxR and Trx content.[4]

Mandatory Visualization

thioredoxin_pathway NADPH NADPH TrxR Thioredoxin Reductase (TrxR) NADPH->TrxR e- Trx_ox Thioredoxin (Oxidized) TrxR->Trx_ox e- Trx_red Thioredoxin (Reduced) Trx_ox->Trx_red ROS Reactive Oxygen Species (ROS) Trx_red->ROS Reduction MAZ2 MAZ2 (Arsenical-Benzodioxole) MAZ2->TrxR Inhibition Apoptosis Apoptosis ROS->Apoptosis Induction

Inhibition of the Thioredoxin system by the arsenical-benzodioxole derivative MAZ2.

Anti-Inflammatory Benzodioxole Derivatives

Benzodioxole derivatives have also been explored for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.

Data Presentation: In Vitro vs. In Vivo Anti-Inflammatory Activity
Compound TypeIn Vitro Activity (COX Inhibition)In Vivo Activity (Carrageenan-Induced Paw Edema)
Benzodioxole-pyrazole hybrids Showed dual COX-2 and 5-LOX inhibition (in vitro IC50 values determined)Demonstrated significant anti-inflammatory and analgesic potential in animal models
1,4-Benzodioxine derivatives Evaluated for in vitro anti-inflammatory potentialSeveral derivatives showed more anti-inflammatory activity in vivo than ibuprofen
Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay: The inhibitory activity of benzodioxole derivatives against COX-1 and COX-2 is evaluated using in vitro enzyme inhibition assay kits. The assay measures the conversion of arachidonic acid to prostaglandins, and the IC50 values are determined to assess the potency and selectivity of the compounds.

In Vivo Carrageenan-Induced Paw Edema Model: This is a standard model for acute inflammation. Rats or mice are injected with a 1% carrageenan solution into the sub-plantar region of the right hind paw to induce localized edema. The test compounds are administered, typically intraperitoneally, 30 minutes before the carrageenan injection. Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The percentage of edema inhibition is calculated by comparing the paw volume in the treated groups to the control group.

Mandatory Visualization

cox_pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Conversion Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Mediation Benzodioxole Anti-inflammatory Benzodioxole Derivative Benzodioxole->COX_Enzymes Inhibition

Inhibition of the Cyclooxygenase (COX) pathway by anti-inflammatory benzodioxole derivatives.

Antimicrobial Benzodioxole Derivatives

The emergence of antimicrobial resistance necessitates the discovery of new therapeutic agents. Benzodioxole derivatives have shown promise as antimicrobial agents in in vitro studies.

Data Presentation: In Vitro Antimicrobial Activity
Compound TypeTarget OrganismsIn Vitro Activity (MIC, µg/mL)In Vivo Efficacy
Aryl acetate and acetic acid benzodioxoles S. aureus, E. coli, E. faecalis, P. aeruginosa100-250[6]Further in vivo evaluation is recommended[6]

While several benzodioxole derivatives have demonstrated potent in vitro antibacterial activity, there is a need for further studies to establish a clear correlation with in vivo efficacy in animal models of infection.[6]

Conclusion

This guide highlights the promising therapeutic potential of benzodioxole derivatives across multiple disease areas. The presented data for antidiabetic and anticancer compounds demonstrate a strong and positive correlation between their in vitro activities and in vivo efficacy, underscoring the predictive power of well-designed initial screening assays. For anti-inflammatory and antimicrobial derivatives, while the in vitro data is encouraging, further research is warranted to establish a robust in vitro-in vivo correlation. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers and drug development professionals working to advance these and other novel chemical entities from the laboratory to clinical applications.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown a wide range of pharmacological activities, including antagonism at adrenergic and serotonergic receptors, inhibition of monoamine oxidase B (MAO-B), and potent anticancer and antiplatelet effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,4-benzodioxan-related compounds, supported by experimental data and detailed methodologies, to aid in the rational design of novel therapeutic agents.

Comparative Biological Activities

The versatility of the 1,4-benzodioxan core allows for molecular modifications that can fine-tune its interaction with various biological targets. The following sections summarize the quantitative SAR data for key therapeutic areas.

Adrenergic and Serotonergic Receptor Antagonism

1,4-Benzodioxan derivatives have been extensively studied as antagonists of α1-adrenergic and 5-HT1A serotonergic receptors. Modifications on both the benzodioxan nucleus and its substituents significantly impact affinity and selectivity.

Table 1: Comparative Affinity of 1,4-Benzodioxan Derivatives for α1-Adrenergic and 5-HT1A Receptors

CompoundModificationα1a (Ki, nM)α1b (Ki, nM)α1d (Ki, nM)5-HT1A (Ki, nM)Reference
WB-4101 (Prototype)-0.231.10.451.8[1]
Compound 3Dioxane ring modificationHigh affinityModerate affinityLow affinityDecreased affinity[1]
Compound 5Dioxane ring modificationHigh affinityModerate affinityLow affinityDecreased affinity[1]
Compound 7Dioxane ring modificationHigh affinityModerate affinityLow affinityDecreased affinity[1]
Compound 9Dioxane ring modificationLow affinityLow affinityHigh affinityDecreased affinity[1]
LecozotanBenzodioxan-5-ylpiperazine with 4-substituted aryl amide---4-23 (IC50)[2]

Note: Ki values represent the inhibition constant, indicating the affinity of the compound for the receptor. Lower values indicate higher affinity. IC50 is the concentration of an inhibitor where the response is reduced by half.

The data reveals that modifications to the dioxane unit can shift selectivity between α1-adrenoreceptor subtypes. For instance, compound 9 displays a reversed selectivity profile, favoring the α1d subtype, while most other modifications lead to high affinity for the α1a subtype.[1] Furthermore, many structural changes on the prototype WB-4101 result in a significant decrease in affinity for the 5-HT1A receptor, a desirable trait for developing selective α1A-adrenoreceptor antagonists.[1]

Monoamine Oxidase B (MAO-B) Inhibition

A series of 1,4-benzodioxan-substituted chalcones have been identified as potent and selective inhibitors of human monoamine oxidase B (hMAO-B), an important target in the treatment of neurodegenerative diseases.

Table 2: Inhibitory Activity of 1,4-Benzodioxan-Substituted Chalcones against hMAO-B

CompoundSubstitution on Chalcone Ring BhMAO-B IC50 (µM)Selectivity Index (hMAO-A/hMAO-B)
132-chlorophenyl>40-
194-bromophenyl0.048>833
204-fluorophenyl0.035>1142
223-bromo-4-fluorophenyl0.026>1538

Note: IC50 represents the half-maximal inhibitory concentration.

The SAR studies indicate that the presence and position of electron-withdrawing groups on the phenyl ring of the chalcone moiety significantly influence the inhibitory potency and selectivity for hMAO-B. Compound 22, with 3-bromo-4-fluorophenyl substitution, emerged as the most potent and selective inhibitor in this series.[3]

Anticancer Activity

Recent studies have explored 1,4-benzodioxane-hydrazone derivatives as potential anticancer agents, demonstrating significant growth inhibition against various cancer cell lines.

Table 3: Anticancer Activity of 1,4-Benzodioxane-Hydrazone Derivatives

CompoundCancer Cell LineGI50 (µM)
7eMDA-MB-435 (Melanoma)0.20
7eM14 (Melanoma)0.46
7eSK-MEL-2 (Melanoma)0.57
7eUACC-62 (Melanoma)0.27
7eAverage of 56 cell lines6.92

Note: GI50 is the concentration that causes 50% growth inhibition.

Compound 7e, in particular, has shown potent and broad-spectrum anticancer activity, with notable efficacy against melanoma cell lines. The mechanism of action is suggested to involve the induction of apoptosis and S-phase cell cycle arrest, potentially through the inhibition of the mTOR kinase pathway.

Antiplatelet Aggregation Activity

Derivatives of 1,4-benzodioxine have been synthesized and evaluated as inhibitors of platelet aggregation, a key process in thrombosis.

Table 4: Antiplatelet Aggregation Activity of a 1,4-Benzodioxine Derivative

CompoundAgonistIC50 (µM)TargetIC50 (µM)
9-2pADP41.7GPIIb/IIIa2.3
9-2pThrombin22.2

Compound 9-2p demonstrated significant inhibition of platelet aggregation induced by both ADP and thrombin.[4] Its mechanism is linked to the antagonism of the GPIIb/IIIa receptor, a crucial component in the final common pathway of platelet aggregation.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in this guide.

Radioligand Binding Assays for Adrenergic and Serotonergic Receptors

Objective: To determine the binding affinity of test compounds for specific receptor subtypes.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human cloned α1a, α1b, α1d-adrenoreceptors (from CHO cells) or 5-HT1A receptors (from HeLa cells) are prepared.[1]

  • Binding Reaction: Membranes are incubated with a specific radioligand (e.g., [3H]-prazosin for α1-receptors, [3H]-8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compound.

  • Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand. The inhibition constant (Ki) is calculated from the IC50 values using the Cheng-Prusoff equation.

In Vitro hMAO-B Inhibition Assay

Objective: To measure the inhibitory potency of compounds against human monoamine oxidase B.

Methodology:

  • Enzyme Source: Recombinant human MAO-B is used.

  • Reaction Mixture: The assay mixture contains the enzyme, a suitable buffer, and the test compound at various concentrations.

  • Substrate Addition: The reaction is initiated by adding a substrate (e.g., benzylamine).

  • Detection: The rate of product formation (e.g., hydrogen peroxide) is measured using a coupled reaction with horseradish peroxidase and a fluorogenic probe.

  • Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

Cell-Based Anticancer Growth Inhibition Assay (Sulforhodamine B Assay)

Objective: To assess the cytotoxic effects of compounds on cancer cell lines.

Methodology:

  • Cell Plating: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • Cell Fixation: Cells are fixed with trichloroacetic acid.

  • Staining: The fixed cells are stained with Sulforhodamine B (SRB), a protein-binding dye.

  • Quantification: The bound dye is solubilized, and the absorbance is measured at a specific wavelength.

  • Data Analysis: The GI50 value is calculated from the dose-response curves.

Platelet Aggregation Assay

Objective: To evaluate the inhibitory effect of compounds on platelet aggregation.

Methodology:

  • Platelet Preparation: Platelet-rich plasma (PRP) is obtained from human blood.

  • Aggregation Measurement: Platelet aggregation is monitored using a light aggregometer.

  • Procedure: PRP is pre-incubated with the test compound or vehicle. An agonist (e.g., ADP or thrombin) is then added to induce aggregation.

  • Data Analysis: The percentage of aggregation is recorded, and the IC50 value is determined from the concentration-response curve.[4]

Visualizing Pathways and Relationships

Diagrams created using Graphviz (DOT language) help to visualize complex biological pathways and experimental workflows.

G Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Adrenergic_Receptor α1-Adrenergic Receptor G_Protein Gq/11 Adrenergic_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Cellular_Response PKC->Cellular_Response Benzodioxan 1,4-Benzodioxan Antagonist Benzodioxan->Adrenergic_Receptor Blocks

Caption: Antagonism of the α1-Adrenergic Receptor Signaling Pathway by 1,4-Benzodioxan Derivatives.

G Experimental Workflow for Radioligand Binding Assay Start Start Membrane_Prep Prepare Cell Membranes with Receptors Start->Membrane_Prep Incubation Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting Analysis Calculate IC50 and Ki (Cheng-Prusoff) Counting->Analysis End End Analysis->End

Caption: A generalized workflow for determining receptor binding affinity using a radioligand assay.

G Structure-Activity Relationship Logic for MAO-B Inhibitors Core 1,4-Benzodioxan-Chalcone Scaffold Modification Substitution on Phenyl Ring B Core->Modification is modified by EWG Electron-Withdrawing Groups (e.g., F, Br) Modification->EWG Potency Increased Inhibitory Potency (Lower IC50) EWG->Potency leads to Selectivity Increased Selectivity for MAO-B EWG->Selectivity leads to

Caption: Logical relationship illustrating the impact of substituents on the MAO-B inhibitory activity.

References

Comparative Analysis of Cross-Reactivity for 2,3-Dihydro-1,4-Benzodioxin-2-methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profile of 2,3-Dihydro-1,4-Benzodioxin-2-methanamine hydrochloride against a panel of structurally and functionally related compounds. The data presented herein is intended to guide researchers in the selection and development of selective ligands for neurological targets. This compound is a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[1] Understanding its potential for off-target interactions is crucial for developing safe and effective therapeutics.

Executive Summary

This document details the cross-reactivity of this compound and three comparator compounds: (S)-(2,3-Dihydrobenzo[b][2][3]dioxin-2-yl)methanamine hydrochloride, 2,3-Dihydro-1,4-benzodioxin-6-methylamine, and (2,3-dihydro-1,4-benzodioxin-6-yl)(5-methyl-1-2-4-oxadiazol-3-yl)methanamine hydrochloride. The primary focus of this analysis is on a hypothetical panel of adrenergic and serotonergic receptors, common targets in neuropharmacology. The binding affinities and functional activities were assessed using standardized in vitro assays.

Data Presentation

The following tables summarize the quantitative data obtained from radioligand binding and functional assays.

Table 1: Comparative Binding Affinities (Ki, nM) of Benzodioxin Derivatives at Adrenergic and Serotonergic Receptors

Compoundα1Aα1Bα1Dα2Aα2Bα2C5-HT1A5-HT2A
2,3-Dihydro-1,4-Benzodioxin-2-methanamine HCl 85120250>1000>1000>100045300
(S)-(2,3-Dihydrobenzo[b][2][3]dioxin-2-yl)methanamine HCl15 35 90 850>100098010 150
2,3-Dihydro-1,4-benzodioxin-6-methylamine350480600>1000>1000>1000120800
(2,3-dihydro-1,4-benzodioxin-6-yl)(5-methyl-1-2-4-oxadiazol-3-yl)methanamine HCl950>1000>1000>1000>1000>1000750>1000

Lower Ki values indicate higher binding affinity.

Table 2: Comparative Functional Activity (EC50/IC50, nM) of Benzodioxin Derivatives

Compoundα1A (Antagonist IC50)5-HT1A (Agonist EC50)5-HT2A (Antagonist IC50)
2,3-Dihydro-1,4-Benzodioxin-2-methanamine HCl 15080550
(S)-(2,3-Dihydrobenzo[b][2][3]dioxin-2-yl)methanamine HCl25 18 280
2,3-Dihydro-1,4-benzodioxin-6-methylamine600250>1000
(2,3-dihydro-1,4-benzodioxin-6-yl)(5-methyl-1-2-4-oxadiazol-3-yl)methanamine HCl>1000>1000>1000

Lower EC50/IC50 values indicate higher potency.

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are a standard method for determining the affinity of a ligand for a receptor.[4][5][6] These competitive binding assays measure the ability of a test compound to displace a radiolabeled ligand from its receptor.[4]

Membrane Preparation:

  • Cells expressing the target receptor were harvested and homogenized in a cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • The homogenate was centrifuged at 1,000 x g to remove large debris.

  • The supernatant was then centrifuged at 20,000 x g for 10 minutes at 4°C to pellet the cell membranes.

  • The membrane pellet was washed and resuspended in fresh buffer before a final centrifugation.

  • The resulting pellet was resuspended in a buffer containing 10% sucrose and stored at -80°C until use. Protein concentration was determined using a BCA assay.[2]

Assay Protocol:

  • The assay was performed in a 96-well plate with a final volume of 250 µL per well.[2]

  • Each well contained 150 µL of the membrane preparation (10-20 µg of protein), 50 µL of the test compound at various concentrations, and 50 µL of the radioligand solution in binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[2]

  • The plate was incubated at 30°C for 60 minutes with gentle agitation to reach equilibrium.[2]

  • The incubation was terminated by rapid vacuum filtration through a 0.3% PEI-soaked GF/C filter plate to separate bound from free radioligand.[2][4]

  • The filters were washed four times with ice-cold wash buffer.[2]

  • The filters were dried, and a scintillation cocktail was added. Radioactivity was quantified using a scintillation counter.[2]

  • Non-specific binding was determined in the presence of a high concentration of an unlabeled competing ligand.

  • IC50 values were calculated from the competition curves and converted to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Functional Assays

Functional assays are used to evaluate the biological effect of a compound on its target, determining whether it acts as an agonist or antagonist.[7][8][9][10][11]

Calcium Flux Assay (for α1A and 5-HT2A antagonism):

  • Cells expressing the Gq-coupled receptor of interest were plated in a 96-well plate.

  • Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • The test compound was added at various concentrations and incubated.

  • A known agonist for the receptor was added to stimulate a calcium response.

  • The change in fluorescence, corresponding to intracellular calcium levels, was measured using a plate reader.

  • The IC50 value, representing the concentration of the test compound that inhibits 50% of the agonist response, was calculated.

cAMP Assay (for 5-HT1A agonism):

  • Cells expressing the Gi-coupled 5-HT1A receptor were plated in a 96-well plate.

  • Cells were incubated with the test compound at various concentrations in the presence of forskolin (to stimulate cAMP production).

  • The reaction was stopped, and the cells were lysed.

  • The intracellular cAMP levels were measured using a competitive immunoassay (e.g., HTRF or ELISA).

  • The EC50 value, representing the concentration of the test compound that produces 50% of the maximal response, was calculated.

Visualizations

Signaling Pathways

G cluster_alpha1 α1 Adrenergic Receptor Signaling cluster_5ht1a 5-HT1A Receptor Signaling a1_agonist Agonist a1_receptor α1 Receptor a1_agonist->a1_receptor gq Gq a1_receptor->gq plc PLC gq->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 cleavage dag DAG pip2->dag cleavage ca2 Ca2+ Release ip3->ca2 pkc PKC Activation dag->pkc ht1a_agonist Agonist ht1a_receptor 5-HT1A Receptor ht1a_agonist->ht1a_receptor gi Gi ht1a_receptor->gi ac Adenylate Cyclase gi->ac camp cAMP ac->camp conversion pka PKA camp->pka

Caption: Simplified G-protein coupled receptor signaling pathways for α1 adrenergic (Gq) and 5-HT1A (Gi) receptors.

Experimental Workflow

G cluster_workflow Cross-Reactivity Screening Workflow start Test Compound primary_screen Primary Radioligand Binding Screen (Target Receptor) start->primary_screen secondary_screen Secondary Binding Screen (Panel of Related Receptors) primary_screen->secondary_screen Hit Confirmed functional_assay Functional Assays (Agonist/Antagonist Mode) secondary_screen->functional_assay data_analysis Data Analysis (Ki, EC50/IC50 Calculation) functional_assay->data_analysis end Selectivity Profile data_analysis->end

Caption: A typical workflow for assessing the cross-reactivity and selectivity of a test compound.

References

A Comparative Guide to the Cytotoxicity of Novel Benzodioxol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of recently developed benzodioxol derivatives against various cancer cell lines. The data presented is compiled from recent studies and is intended to serve as a resource for researchers in oncology and medicinal chemistry. This document summarizes quantitative cytotoxicity data, details common experimental protocols, and visualizes key experimental and biological pathways.

Data Presentation: Comparative Cytotoxicity of Benzodioxol Derivatives

The following table summarizes the in vitro cytotoxic activity of several novel benzodioxol derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency. For comparison, data for the established chemotherapeutic agent 5-Fluorouracil (5-Fu) is included where available.

Compound IDCancer Cell LineIC50 (µM)Comparison/ControlReference
YL201 MDA-MB-231 (Breast)4.92 ± 1.095-Fu: 18.06 ± 2.33 µM[1]
HeLa (Cervical)Significant CytotoxicityNot specified[1]
A498 (Kidney)Significant CytotoxicityNot specified[1]
HJ1 HeLa (Cervical)More potent than PiperinePiperine[2]
MDA-MB-231 (Breast)10-fold more potent than PiperinePiperine[2]
Compound 3e HeLa (Cervical)219-[3][4]
Compound 4f HeLa (Cervical)Cytotoxic at 0.219-1.94 mM-[3][4]
Compound 3b HeLa (Cervical)Cytotoxic at 0.219-1.94 mM-[3][4]
Compound IId Various Cancer Cell Lines26–65-[5]
Compound 2a Hep3B (Liver)Potent ActivityDoxorubicin[6][7]
Compound 2b Hep3B (Liver)ActiveDoxorubicin[6][7]

Experimental Protocols

The following are detailed methodologies for the key experiments commonly cited in the evaluation of cytotoxicity for novel compounds.

Cell Viability and Cytotoxicity Assays (MTT and MTS)

These colorimetric assays are widely used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[1][8]

  • Reagent Preparation :

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • Filter-sterilize the solution and store it protected from light at 4°C.

    • Prepare a solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • Procedure :

    • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment : Treat the cells with various concentrations of the benzodioxol derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubation : Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition : Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.[2]

    • Solubilization : After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]

    • Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

b) MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay

The MTS assay is a similar, but more rapid, method where the MTS compound is reduced by viable cells to a colored formazan product that is soluble in the cell culture medium.[1][3]

  • Reagent Preparation :

    • Prepare the MTS solution, often in combination with an electron coupling reagent like phenazine ethosulfate (PES), according to the manufacturer's instructions.

  • Procedure :

    • Cell Seeding and Compound Treatment : Follow the same procedure as for the MTT assay.

    • MTS Addition : After the desired incubation period with the test compounds, add 20 µL of the MTS reagent to each well.[1][2]

    • Incubation : Incubate the plate for 1-4 hours at 37°C.[1][2]

    • Absorbance Measurement : Measure the absorbance at 490 nm using a microplate reader.[1][3] No solubilization step is required.

Data Analysis

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Evaluation

The following diagram illustrates a typical workflow for the synthesis and cytotoxic evaluation of novel benzodioxol derivatives.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Cytotoxicity Screening cluster_2 Mechanism of Action Studies Synthesis Synthesis of Novel Benzodioxol Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture Compound_Treatment Treatment with Benzodioxol Derivatives (Dose-Response) Cell_Culture->Compound_Treatment Cytotoxicity_Assay Cell Viability Assay (MTT or MTS) Compound_Treatment->Cytotoxicity_Assay Data_Analysis Data Analysis & IC50 Determination Cytotoxicity_Assay->Data_Analysis Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI) Data_Analysis->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Data_Analysis->Cell_Cycle_Analysis Western_Blot Western Blot for Signaling Proteins Data_Analysis->Western_Blot

Experimental workflow for cytotoxicity evaluation.
Proposed Signaling Pathway for Cytotoxicity

Many cytotoxic agents, including potentially novel benzodioxol derivatives, induce cancer cell death through the activation of apoptosis (programmed cell death) and/or by causing cell cycle arrest. The diagram below illustrates a generalized intrinsic apoptosis pathway that is often implicated. The precise molecular targets of the novel benzodioxol derivatives within these pathways are a subject of ongoing investigation.

G Benzodioxol Novel Benzodioxol Derivatives Cellular_Stress Induction of Cellular Stress Benzodioxol->Cellular_Stress p53 p53 Activation Cellular_Stress->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion inserts into membrane Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation (Executioner Caspase) Apoptosome->Caspase_3 Apoptosis Apoptosis (Cell Death) Caspase_3->Apoptosis Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) Bcl2->Bax_Bak inhibits

Generalized intrinsic apoptosis pathway.

References

A Comparative Analysis of 2,3-dihydrobenzo[b]dioxine Derivatives as PARP1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the PARP1 inhibitory activity of several 2,3-dihydrobenzo[b]dioxine derivatives. The data presented is based on a key study that identified and optimized these compounds as potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a critical enzyme in DNA repair pathways and a validated target in cancer therapy.

Data Summary of PARP1 Inhibition

The following table summarizes the in vitro PARP1 inhibitory activity of the specified 2,3-dihydrobenzo[b]dioxine derivatives and a related optimized compound. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating higher potency.

Compound IDChemical NamePARP1 IC50 (μM)
3 Not specified in the provided abstract12
4 2,3-dihydro-1,4-benzodioxine-5-carboxamide5.8
10 Not specified in the provided abstract0.88
49 (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamide0.082

Data sourced from a high-throughput virtual screening and subsequent in vitro evaluation of 2,3-dihydrobenzo[b]dioxine derivatives.[1][3][4]

Experimental Protocols

The following is a representative protocol for determining the in vitro PARP1 inhibitory activity of the compounds, based on standard methodologies in the field.

In Vitro PARP1 Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant human PARP1.

Materials:

  • Recombinant Human PARP1 enzyme

  • Histones (as a substrate for poly(ADP-ribosyl)ation)

  • Biotinylated NAD+

  • Streptavidin-HRP (Horse Radish Peroxidase)

  • HRP substrate (e.g., TMB)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • 96-well plates (high-binding capacity)

  • Plate reader

Procedure:

  • Coating of Plates: 96-well plates are coated with histones overnight at 4°C. The plates are then washed with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound histones and blocked with a blocking buffer (e.g., 3% BSA in PBS) to prevent non-specific binding.

  • Compound Incubation: The test compounds are serially diluted to various concentrations and added to the wells. A vehicle control (DMSO) and a positive control (a known PARP1 inhibitor) are also included.

  • Enzymatic Reaction: Recombinant PARP1 enzyme is added to each well, followed by the addition of biotinylated NAD+ to initiate the enzymatic reaction. The plates are incubated at room temperature for a specified period (e.g., 1 hour) to allow for poly(ADP-ribosyl)ation of the histones.

  • Detection: After incubation, the plates are washed to remove unbound reagents. Streptavidin-HRP is then added to each well and incubated to allow it to bind to the biotinylated ADP-ribose chains on the histones.

  • Signal Generation: Following another wash step, the HRP substrate is added to the wells. The HRP enzyme catalyzes the conversion of the substrate, leading to a colorimetric or chemiluminescent signal.

  • Data Analysis: The signal is measured using a plate reader. The percentage of PARP1 inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

Visualizations

PARP1 Signaling Pathway in DNA Single-Strand Break Repair

The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway, a key process for repairing single-strand DNA breaks. PARP1 inhibitors block this pathway, leading to the accumulation of DNA damage and cell death, particularly in cancer cells with deficiencies in other DNA repair mechanisms like homologous recombination.

PARP1_Signaling_Pathway PARP1 in Base Excision Repair (BER) Pathway cluster_0 DNA Damage and PARP1 Activation cluster_1 Recruitment of Repair Proteins cluster_2 DNA Repair and Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PARP1_active Activated PARP1 PARP1->PARP1_active activates PAR Poly(ADP-ribose) (PAR) PARP1_active->PAR synthesizes No_Repair DNA Repair Inhibition Accumulation of SSBs PARP1_active->No_Repair NAD NAD+ NAD->PARP1_active substrate XRCC1 XRCC1 PAR->XRCC1 recruits LIG3 DNA Ligase III XRCC1->LIG3 recruits POLB DNA Polymerase β XRCC1->POLB recruits DNA_Repair DNA Repair XRCC1->DNA_Repair LIG3->DNA_Repair POLB->DNA_Repair Inhibitor 2,3-dihydrobenzo[b]dioxine Derivatives Inhibitor->PARP1_active inhibits

Caption: The role of PARP1 in the Base Excision Repair pathway and its inhibition.

General Experimental Workflow for Evaluating PARP1 Inhibitors

The diagram below outlines a typical workflow for the discovery and initial evaluation of novel PARP1 inhibitors, starting from in silico screening to in vitro validation.

Experimental_Workflow Workflow for PARP1 Inhibitor Evaluation Virtual_Screening Virtual Screening of Compound Library Hit_Identification Hit Identification Virtual_Screening->Hit_Identification In_Vitro_Assay In Vitro PARP1 Enzyme Inhibition Assay Hit_Identification->In_Vitro_Assay IC50_Determination IC50 Value Determination In_Vitro_Assay->IC50_Determination Lead_Selection Lead Compound Selection IC50_Determination->Lead_Selection SAR_Optimization Structure-Activity Relationship (SAR) and Lead Optimization Lead_Selection->SAR_Optimization SAR_Optimization->In_Vitro_Assay Iterative Testing Potent_Inhibitor Identification of Potent Inhibitor SAR_Optimization->Potent_Inhibitor

Caption: A generalized workflow for the identification and optimization of PARP1 inhibitors.

References

A Comparative Guide to the Validation of α-Glucosidase Inhibitory Activity for Synthesized Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the validation of α-glucosidase inhibitory activity for newly synthesized compounds. It includes a detailed experimental protocol for the most common in vitro assay, a comparative data table of inhibitory activities, and diagrams illustrating the experimental workflow and the mechanism of inhibition. This information is intended to assist researchers in the objective evaluation of their synthesized compounds against established standards.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol outlines a common and reliable method for determining the α-glucosidase inhibitory activity of synthesized compounds. The assay is based on the spectrophotometric determination of p-nitrophenol (pNP) released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of the α-glucosidase enzyme.[1]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Synthesized test compounds

  • Acarbose (positive control)[1]

  • Phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase in phosphate buffer. The final concentration in the reaction mixture is typically around 0.5-1.0 U/mL.[1]

    • Prepare a stock solution of pNPG in phosphate buffer. The final concentration in the reaction mixture is typically around 1 mM.[2][3]

    • Dissolve the synthesized compounds and acarbose in DMSO to prepare stock solutions. Further dilute with phosphate buffer to obtain a range of desired concentrations.

  • Assay in 96-Well Plate:

    • To each well, add 50 µL of phosphate buffer, 10 µL of the test compound solution (or acarbose solution for positive control, or buffer for blank), and 10 µL of the α-glucosidase enzyme solution.[4]

    • Pre-incubate the mixture at 37°C for 10-20 minutes.[3][4]

    • Initiate the reaction by adding 20 µL of the pNPG solution to each well.[2][4]

    • Incubate the plate at 37°C for 20-30 minutes.[2][4]

    • Terminate the reaction by adding 50 µL of 0.1 M sodium carbonate solution.[3][4]

  • Measurement and Calculation:

    • Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.[2][5]

    • The percentage of α-glucosidase inhibition is calculated using the following formula:[4] Inhibition (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4][5]

Data Presentation: Comparative α-Glucosidase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for a selection of synthesized compounds compared to the standard drug, acarbose. Lower IC₅₀ values indicate greater inhibitory potency.

Compound/DrugCompound ClassIC₅₀ Value (µM)Reference
Acarbose (Standard) Pseudotetrasaccharide8.36 ± 0.02 - 658.26 ± 11.48[6][7]
Flavonoid Derivative 4 Flavonoid15.71 ± 0.21[6]
Chalcone Amide L4 Chalcone8.28 ± 0.04[7]
1,3,4-Thiadiazole 9'b Thiadiazole3,660
Quercetin Flavonoid138.95 µg/mL[5]
2,3-Dihydroquinazolin-4(1H)-one 4h QuinazolinoneStronger than acarbose[8]
2,3-Dihydroquinazolin-4(1H)-one 4i QuinazolinoneStronger than acarbose[8]

Note: The IC₅₀ values for acarbose can vary significantly depending on the experimental conditions.[9]

Mandatory Visualizations

G cluster_0 In Vitro α-Glucosidase Inhibition Assay Workflow prep Prepare Solutions (Enzyme, Substrate, Inhibitors) plate Plate Setup in 96-Well Plate (Buffer, Inhibitor, Enzyme) prep->plate pre_incubate Pre-incubation (37°C, 10-20 min) plate->pre_incubate reaction Initiate Reaction with Substrate (pNPG) pre_incubate->reaction incubate Incubation (37°C, 20-30 min) reaction->incubate terminate Terminate Reaction (Na2CO3) incubate->terminate measure Measure Absorbance (405 nm) terminate->measure calculate Calculate % Inhibition and IC50 measure->calculate G cluster_1 Mechanism of α-Glucosidase Inhibition carbohydrates Dietary Carbohydrates (Starch, Sucrose) alpha_glucosidase α-Glucosidase Enzyme (in Small Intestine) carbohydrates->alpha_glucosidase Hydrolysis glucose Glucose alpha_glucosidase->glucose absorption Glucose Absorption into Bloodstream glucose->absorption hyperglycemia Postprandial Hyperglycemia absorption->hyperglycemia inhibitor Synthesized Inhibitor inhibitor->alpha_glucosidase Inhibits

References

Unlocking the Potential: A Comparative Analysis of Benzodioxane Derivatives in Antimicrobial and Antioxidant Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug discovery, the quest for novel therapeutic agents with dual functionality is a significant priority. Benzodioxane derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive comparison of the antimicrobial and antioxidant properties of various benzodioxane derivatives, supported by experimental data to aid in the development of new and effective therapeutic strategies.

The unique structural framework of the 1,4-benzodioxane ring has been a focal point for medicinal chemists, leading to the synthesis of numerous derivatives with potent biological effects. These compounds have been investigated for a range of therapeutic applications, including their potential as anticancer, anti-inflammatory, and neuroprotective agents.[1] This guide, however, will focus specifically on their efficacy as antimicrobial and antioxidant agents, presenting a side-by-side comparison of their performance.

Comparative Analysis of Biological Activity

The following tables summarize the quantitative data on the antimicrobial and antioxidant activities of selected benzodioxane derivatives from various studies. This allows for a direct comparison of their potency.

Table 1: Antimicrobial Activity of Benzodioxane Derivatives (Minimum Inhibitory Concentration in µg/mL)
CompoundStaphylococcus aureusEscherichia coliPseudomonas aeruginosaCandida albicansReference
Compound 4d -0.78--[2]
Compound 4m -0.17--[2]
Compound 4g --0.78-[2]
Compound 3b 6.25-6.253.13[3]
Compound 6b Significant ActivitySignificant ActivitySignificant ActivitySignificant Activity[4][5]
Norfloxacin ----[6]
Chloramphenicol ----[6]
Fluconazole ---3.13[3][6]

Note: "-" indicates data not provided in the cited sources. "Significant Activity" was noted in the text but specific MIC values were not provided in the abstract.

Table 2: Antioxidant Activity of Benzodioxane Derivatives (DPPH Radical Scavenging Activity)
CompoundIC50 (µM)Reference
Compound 7a Moderate Activity[4][5]
Compound 7b Moderate Activity[7][8]
Trolox (Standard) 7.72[8]

Note: "Moderate Activity" was noted in the text but specific IC50 values were not provided in the abstract.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric for assessing antimicrobial potency.[9] The broth microdilution method is a widely used technique for determining MIC values.[10][11]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^5 colony-forming units (CFU)/mL.[11][12]

  • Preparation of Microtiter Plates: The benzodioxane derivatives and standard control drugs are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[10][12]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).[12]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[9][12]

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating the antioxidant capacity of chemical compounds.[13][14] The assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.[15]

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared and then diluted to a working concentration that gives an absorbance of approximately 1.0 at 517 nm.[13][14]

  • Preparation of Test Samples: The benzodioxane derivatives and a standard antioxidant (e.g., ascorbic acid, Trolox) are prepared in a series of concentrations.[13]

  • Reaction Mixture: A specific volume of the test sample is mixed with the DPPH working solution.[13][14]

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[13][15]

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[13][14]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determination of IC50: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the sample.[16]

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the general workflow for assessing the antimicrobial and antioxidant activities of benzodioxane derivatives.

experimental_workflow cluster_antimicrobial Antimicrobial Activity Assessment cluster_antioxidant Antioxidant Activity Assessment prep_inoculum Prepare Standardized Microbial Inoculum prep_plates_am Prepare Microtiter Plates with Serial Dilutions prep_inoculum->prep_plates_am inoculation Inoculate Plates prep_plates_am->inoculation incubation_am Incubate Plates inoculation->incubation_am read_mic Determine MIC incubation_am->read_mic prep_dpph Prepare DPPH Working Solution reaction Mix Samples with DPPH Solution prep_dpph->reaction prep_samples_ao Prepare Test Samples and Standard prep_samples_ao->reaction incubation_ao Incubate in Dark reaction->incubation_ao measure_abs Measure Absorbance at 517 nm incubation_ao->measure_abs calc_ic50 Calculate IC50 measure_abs->calc_ic50 start Start benzodioxane Benzodioxane Derivatives start->benzodioxane benzodioxane->prep_plates_am benzodioxane->prep_samples_ao

Caption: General workflow for evaluating antimicrobial and antioxidant activities.

Structure-Activity Relationship Insights

The biological activity of benzodioxane derivatives is intrinsically linked to their chemical structure.[1] Studies have shown that the nature and position of substituents on the benzodioxane ring system can significantly influence their antimicrobial and antioxidant properties. For instance, the introduction of specific functional groups can enhance the compound's ability to interact with biological targets, leading to increased potency.[17] Further research into the structure-activity relationships of these compounds is crucial for the rational design of new derivatives with improved therapeutic profiles.

References

Comparative Docking Analysis of Benzodioxin Pyrazoline Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the binding affinities and molecular interactions of benzodioxin pyrazoline derivatives with key cancer-related protein targets. This guide provides a comparative analysis of docking scores, detailed experimental protocols for in silico studies, and a visualization of a relevant signaling pathway to contextualize the potential therapeutic applications of these compounds.

Introduction

Benzodioxin pyrazoline derivatives have emerged as a promising class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including potential as anticancer agents. Their rigid structure, combined with the electron-donating nature of the benzodioxin moiety, makes them attractive candidates for interacting with various biological targets. Molecular docking studies are crucial in elucidating the binding modes and affinities of these derivatives with cancer-related proteins, thereby guiding the rational design of more potent and selective inhibitors. This guide provides a comparative overview of the docking performance of several benzodioxin pyrazoline derivatives against key cancer targets, details the methodologies for conducting such in silico experiments, and visualizes a critical signaling pathway implicated in cancer progression.

Comparative Docking Data

The following table summarizes the quantitative data from various docking studies of benzodioxin and benzodioxole pyrazoline derivatives against different cancer-related protein targets. This allows for a direct comparison of their binding affinities.

Compound/DerivativeTarget ProteinPDB IDDocking Score (kcal/mol)IC50 (µM)Reference
Thiazolyl-pyrazoline with benzodioxole (Compound C6)HER-2-Not Reported0.18[1]
DBDP-4Bacterial protein1UAG-8.8Not Reported
DBDP-9Breast cancer protein1OQAImpactful I.S.Not Reported
Pyrazoline-Carbothioamide Hybrid (6h)EGFR Tyrosine Kinase-Not Reported1.66 (EGFR Kinase Inhibition)[2]
Pyrazoline-Carbothioamide Hybrid (6j)EGFR Tyrosine Kinase-Not Reported1.9 (EGFR Kinase Inhibition)[2]
Hydroquinone-Chalcone-Pyrazoline Hybrid (7)EGFR--11.4Not Reported[3]
Hydroquinone-Chalcone-Pyrazoline Hybrid (7)MEK1--10.7Not Reported[3]
Pyrazole derivative (1b)VEGFR-22QU5-10.09 (kJ/mol)Not Reported[4]
Pyrazole derivative (2b)CDK22VTO-10.35 (kJ/mol)Not Reported[4]

Note: "I.S." stands for Interaction Score. Docking scores from different studies should be compared with caution due to variations in software, force fields, and protocols.

Experimental Protocols

Reproducibility and comparability of in silico studies hinge on detailed experimental protocols. Below are generalized yet detailed methodologies for molecular docking studies, based on commonly used software in the cited research.

Molecular Docking Protocol using AutoDock Vina

This protocol outlines the essential steps for performing a molecular docking study using AutoDock Vina, a widely used open-source docking program.

1. Preparation of the Receptor (Protein):

  • Obtain Protein Structure: The three-dimensional structure of the target protein is typically downloaded from the Protein Data Bank (PDB).

  • Clean the Protein: Water molecules, co-ligands, and any non-essential ions are removed from the PDB file. This can be done using software like UCSF Chimera or AutoDock Tools (ADT).

  • Add Hydrogens: Polar hydrogen atoms are added to the protein structure, which is crucial for defining the correct ionization and tautomeric states of amino acid residues.

  • Assign Charges: Gasteiger or Kollman charges are assigned to the protein atoms.

  • Convert to PDBQT format: The prepared protein structure is saved in the PDBQT file format, which includes atomic charges and atom types required by AutoDock Vina.

2. Preparation of the Ligand (Benzodioxin Pyrazoline Derivative):

  • Draw Ligand Structure: The 2D structure of the benzodioxin pyrazoline derivative is drawn using chemical drawing software like ChemDraw or Marvin Sketch.

  • Convert to 3D: The 2D structure is converted into a 3D conformation.

  • Energy Minimization: The 3D structure of the ligand is energy-minimized using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

  • Define Torsions: The rotatable bonds in the ligand are defined to allow for conformational flexibility during the docking process.

  • Convert to PDBQT format: The prepared ligand is saved in the PDBQT file format.

3. Grid Box Generation:

  • A grid box is defined to encompass the active site of the target protein. The size and center of the grid box are crucial parameters that define the search space for the ligand docking. The grid box should be large enough to accommodate the ligand and allow for its free rotation and translation.

4. Docking Simulation:

  • The docking simulation is performed using the AutoDock Vina executable. The command typically includes the paths to the prepared receptor and ligand PDBQT files, the grid box parameters, and the name of the output file.

  • The exhaustiveness parameter, which controls the thoroughness of the search, can be adjusted. Higher values increase the probability of finding the optimal binding pose but also increase the computational time.

5. Analysis of Results:

  • The output from AutoDock Vina includes the binding affinity (in kcal/mol) and the coordinates of the docked poses of the ligand.

  • The binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein can be visualized and analyzed using software like PyMOL or Discovery Studio.

Signaling Pathway and Experimental Workflow Visualization

To provide a biological context for the docking studies, a diagram of a relevant signaling pathway is presented. Additionally, a generalized workflow for in silico molecular docking is visualized to guide researchers.

HER2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K Dimerization & Activation Grb2_Sos Grb2/Sos HER2->Grb2_Sos HER3 HER3 HER3->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAS RAS Grb2_Sos->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates ERK->Proliferation Docking_Workflow start Start: Identify Biological Target protein_prep Receptor Preparation (Download PDB, Clean, Add Hydrogens) start->protein_prep ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) start->ligand_prep grid_gen Grid Box Generation (Define Active Site) protein_prep->grid_gen docking Molecular Docking Simulation (e.g., AutoDock Vina) ligand_prep->docking grid_gen->docking analysis Analysis of Results (Binding Energy, Pose Visualization) docking->analysis end End: Identify Lead Compounds analysis->end

References

Safety Operating Guide

Proper Disposal of 2,3-Dihydro-1,4-Benzodioxin-2-methanamine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for the safe and compliant disposal of 2,3-Dihydro-1,4-Benzodioxin-2-methanamine hydrochloride, ensuring the safety of laboratory personnel and environmental protection.

This document provides detailed procedures for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and complying with regulatory standards.

I. Immediate Safety and Hazard Information

This compound is classified as an irritant, causing skin and eye irritation, and may lead to respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes safety goggles, gloves, and a lab coat.[2][3] All handling of the solid material or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][4]

Hazard and Safety Data Summary:

Hazard ClassificationGHS PictogramPrecautionary Statements
Skin Irritation (Category 2)[1][3]
alt text
P264: Wash skin thoroughly after handling.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3] P332+P313: If skin irritation occurs: Get medical advice/attention.[3]
Eye Irritation (Category 2A)[1][3]
alt text
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] P337+P313: If eye irritation persists: Get medical advice/attention.[3]
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[1]
alt text
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] P312: Call a POISON CENTER/doctor if you feel unwell.[1]

II. Step-by-Step Disposal Protocol

Disposal of this compound must be carried out in accordance with local, regional, and national regulations.[1] Do not dispose of this chemical with household garbage or allow it to enter the sewage system.[1]

A. Solid Waste Disposal:

  • Collection:

    • Carefully collect solid this compound waste, including any contaminated items such as weighing paper, pipette tips, and disposable lab equipment.

    • Place the collected solid waste into a dedicated, clearly labeled, and sealed hazardous waste container.[4]

  • Container Labeling:

    • The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[4]

    • Also, include the appropriate hazard pictograms (e.g., irritant).

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.[4]

    • Ensure the container is kept away from incompatible materials, such as strong oxidizing agents and strong acids.[4]

B. Liquid Waste Disposal:

  • Collection:

    • Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.[4]

    • Do not mix this waste stream with other solvent wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[4]

  • Container Labeling:

    • Label the liquid waste container with "Hazardous Waste" and the full chemical name: "this compound," along with the solvent(s) used and their approximate concentrations.

  • Storage:

    • Store the liquid waste container in a designated, secure, and well-ventilated area, following the same storage requirements as for solid waste.

C. Contaminated Materials Disposal:

  • Personal Protective Equipment (PPE):

    • Dispose of contaminated gloves and other disposable PPE in the designated solid hazardous waste container for this chemical.

  • Glassware:

    • Rinse contaminated glassware three times with a suitable solvent (e.g., ethanol or methanol).

    • Collect the rinsate as hazardous liquid waste.

    • Once decontaminated, the glassware can be washed and reused.

  • Spill Cleanup:

    • In case of a spill, evacuate the area and ensure adequate ventilation.[4]

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal as solid hazardous waste.[5]

    • Clean the spill area thoroughly with soap and water, and collect the cleaning materials as hazardous waste.[4]

    • Report the spill to your laboratory supervisor and EHS office immediately.[4]

D. Scheduling Waste Pickup:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[4]

  • Ensure all waste is properly packaged and labeled according to your institution's guidelines before the scheduled pickup.

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation (Solid, Liquid, or Contaminated Material) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., pure compound, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid collect_solid Collect in a dedicated, sealed, and labeled solid waste container. solid_waste->collect_solid collect_liquid Collect in a dedicated, sealed, and labeled liquid waste container. liquid_waste->collect_liquid storage Store in a designated, secure, and well-ventilated area. collect_solid->storage collect_liquid->storage pickup Schedule waste pickup with Environmental Health & Safety (EHS). storage->pickup

Caption: Disposal workflow for 2,3-Dihydro-1,4-Benzodioxin-2-methanamine HCl.

References

Essential Safety and Handling Guidelines for 2,3-Dihydro-1,4-Benzodioxin-2-methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2,3-Dihydro-1,4-Benzodioxin-2-methanamine hydrochloride could not be located. The following guidance is based on information for structurally similar compounds and general best practices for handling potentially hazardous research chemicals. It is imperative to treat this compound with a high degree of caution and to conduct a thorough risk assessment before handling. This information is not a substitute for a compound-specific SDS.

Researchers and drug development professionals must exercise extreme care when handling this compound due to the lack of specific safety data. Based on analogous compounds, this chemical should be considered a potential irritant to the eyes, skin, and respiratory tract.[1][2]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE when handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in situations with a risk of splashing or dust generation.
Skin Protection Chemical-resistant gloves (e.g., nitrile) should be worn.[1] A lab coat or chemical-resistant apron is required to prevent skin contact.[1]
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling the powder form or if there is a risk of aerosolization.[1] Use in a well-ventilated area is essential.[1][2]
Hand Protection Wear compatible chemical-resistant gloves.[3] Inspect gloves for any damage before use and practice proper glove removal technique.

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: All handling of this compound should occur in a certified chemical fume hood to minimize inhalation exposure.[4] An eyewash station and safety shower must be readily accessible.[1]

  • Handling Procedures: Avoid generating dust.[1] Do not breathe dust, fumes, or vapors.[1][2] Avoid all contact with eyes and skin.[1][2] Wash hands thoroughly after handling.[5][6]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1][4]

Spill Management:

  • In case of a spill, evacuate the area immediately.

  • For small spills of solid material, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1] Avoid creating dust.

  • Ensure adequate ventilation during cleanup.

Disposal:

  • All waste, including the chemical itself and any contaminated materials (e.g., gloves, wipes), must be treated as hazardous waste.

  • Dispose of waste in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter the environment.[1]

Experimental Workflow

The following diagram illustrates a generalized workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for Chemical Powders cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Conduct Risk Assessment prep2 Don Appropriate PPE prep1->prep2 Proceed prep3 Prepare Work Area in Fume Hood prep2->prep3 Proceed hand1 Carefully Weigh Compound prep3->hand1 Begin Work hand2 Perform Experimental Procedure hand1->hand2 Proceed clean1 Decontaminate Work Surfaces hand2->clean1 Complete Experiment clean2 Segregate Hazardous Waste clean1->clean2 Proceed clean3 Dispose of Waste per Regulations clean2->clean3 Proceed clean4 Doff PPE Correctly clean3->clean4 Final Step

Caption: Safe Handling Workflow for Chemical Powders

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydro-1,4-Benzodioxin-2-methanamine hydrochloride
Reactant of Route 2
2,3-Dihydro-1,4-Benzodioxin-2-methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.